molecular formula C33H45N7O17S B12430693 EC1167

EC1167

Número de catálogo: B12430693
Peso molecular: 843.8 g/mol
Clave InChI: NAFZHTBVPLIASG-YFNVTMOMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EC1167 is a useful research compound. Its molecular formula is C33H45N7O17S and its molecular weight is 843.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C33H45N7O17S

Peso molecular

843.8 g/mol

Nombre IUPAC

(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C33H45N7O17S/c41-23(36-20(12-25(44)45)27(48)37-21(13-26(46)47)28(49)38-22(15-58)31(54)55)11-16-4-6-17(7-5-16)14-35-32(56)34-10-2-1-3-18(29(50)51)39-33(57)40-19(30(52)53)8-9-24(42)43/h4-7,18-22,58H,1-3,8-15H2,(H,36,41)(H,37,48)(H,38,49)(H,42,43)(H,44,45)(H,46,47)(H,50,51)(H,52,53)(H,54,55)(H2,34,35,56)(H2,39,40,57)/t18-,19-,20-,21-,22-/m0/s1

Clave InChI

NAFZHTBVPLIASG-YFNVTMOMSA-N

SMILES isomérico

C1=CC(=CC=C1CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)CNC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES canónico

C1=CC(=CC=C1CC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)CNC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the EC1167 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the EC1167 linker, a critical component in the development of targeted cancer therapeutics. This compound serves as the linker in the prostate-specific membrane antigen (PSMA)-targeted drug conjugate, EC1169, connecting a PSMA-targeting ligand to the potent cytotoxic agent, tubulysin B. This document details the chemical structure of this compound, its role in the mechanism of action of EC1169, and relevant experimental data and protocols.

Chemical Structure of this compound

This compound is a hydrophilic, cleavable linker designed to be stable in circulation but release its cytotoxic payload upon internalization into target cancer cells.

Chemical Formula: C₃₃H₄₅N₇O₁₇S

Molecular Weight: 843.81 g/mol

The structure of this compound is provided below in a 2D format.

Chemical Structure of this compound

Caption: 2D chemical structure of the this compound linker.

Role in the EC1169 Small Molecule Drug Conjugate (SMDC)

This compound is an integral part of EC1169, a small molecule drug conjugate designed to target and eliminate PSMA-expressing cancer cells. The conjugate consists of three key components: a PSMA-targeting ligand, the this compound linker, and the cytotoxic drug, tubulysin B.

The logical relationship of these components is illustrated in the diagram below.

EC1169_Components PSMA_Ligand PSMA-Targeting Ligand This compound This compound Linker PSMA_Ligand->this compound Covalent Bond TubulysinB Tubulysin B (Cytotoxic Payload) This compound->TubulysinB Cleavable Bond

Caption: Components of the EC1169 small molecule drug conjugate.

Mechanism of Action of EC1169

The mechanism of action of EC1169 is a multi-step process initiated by the binding of the PSMA-targeting ligand to PSMA expressed on the surface of cancer cells. This is followed by internalization of the conjugate and subsequent release of the tubulysin B payload via cleavage of the this compound linker.

The signaling pathway and cellular events are depicted in the following diagram.

EC1169_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell EC1169 EC1169 PSMA PSMA Receptor EC1169->PSMA Binding Endosome Endosome PSMA->Endosome Internalization Released_TubulysinB Released Tubulysin B Endosome->Released_TubulysinB Linker Cleavage Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Disruption CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Released_TubulysinB->Tubulin Inhibition of Polymerization

An In-Depth Technical Guide to the EC1167 Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The EC1167 linker is a critical component of the small molecule-drug conjugate (SMDC) EC1169, a promising therapeutic agent targeting Prostate-Specific Membrane Antigen (PSMA). EC1169 is designed for the treatment of recurrent metastatic, castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the this compound linker, including its structure, mechanism of action, and the experimental data supporting its use in the targeted delivery of the potent cytotoxic agent, tubulysin B hydrazide (TubBH).

EC1169 is a water-soluble SMDC that utilizes the this compound linker to connect a PSMA-targeting ligand to the tubulysin B payload.[1][2] The design of the this compound linker is pivotal to the success of EC1169, ensuring stability in systemic circulation and facilitating the specific release of the cytotoxic payload within PSMA-expressing tumor cells.[2]

Core Components of EC1169

The SMDC EC1169 is comprised of three key components:

  • Targeting Moiety: A high-affinity ligand that specifically binds to PSMA, a protein highly overexpressed on the surface of prostate cancer cells.

  • Linker (this compound): A stable, enzyme-cleavable linker that connects the targeting moiety to the cytotoxic payload.

  • Payload: Tubulysin B hydrazide (TubBH), a potent microtubule-destabilizing agent that induces cell cycle arrest and apoptosis.

This compound Linker: Structure and Properties

The this compound linker is a hydrophilic, enzyme-cleavable linker. Its chemical formula is C33H45N7O17S, with a molecular weight of 843.81 g/mol .[3]

Chemical Structure of this compound Hydrochloride:

While a definitive, publicly available diagram of the precise chemical structure of the this compound linker is not available, the SMILES (Simplified Molecular-Input Line-Entry System) notation for its hydrochloride salt provides insight into its composition: SC--INVALID-LINK--=O)NC(--INVALID-LINK--=O)NC(--INVALID-LINK--=O)NC(CC1=CC=C(CNC(NCCCC--INVALID-LINK--=O)NC(N--INVALID-LINK--=O)CCC(O)=O)=O)=O)C=C1)=O)=O)=O.Cl.[4] This structure suggests a peptide-based linker containing multiple amino acid residues, which would be consistent with an enzyme-cleavable design.

Mechanism of Action of the this compound Linker in EC1169

The mechanism of action of the this compound linker is integral to the targeted delivery and therapeutic efficacy of EC1169. The process can be summarized in the following steps:

  • Targeting and Binding: The PSMA-targeting ligand of EC1169 binds with high affinity to PSMA expressed on the surface of prostate cancer cells.

  • Internalization: Upon binding, the entire EC1169 conjugate is internalized into the cancer cell via endocytosis.

  • Enzymatic Cleavage: Within the intracellular environment of the tumor cell, specific enzymes recognize and cleave the this compound linker.[2] This enzymatic cleavage is a critical step that releases the active tubulysin B hydrazide payload.

  • Payload-Induced Cytotoxicity: Once liberated, TubBH binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in the cancer cell.[2]

The stability of the this compound linker in the systemic circulation is crucial to minimize off-target toxicity. The linker is designed to remain intact in the bloodstream and only undergo cleavage under the specific enzymatic conditions present within the target cancer cells.[2]

Preclinical and Clinical Data

The efficacy and safety of EC1169, and by extension the performance of the this compound linker, have been evaluated in preclinical and clinical studies.

Preclinical Studies

In preclinical xenograft models using PSMA-positive human prostate cancer cells, EC1169 demonstrated potent antitumor activity, leading to complete tumor remissions and cures.[1] This targeted efficacy highlights the ability of the this compound linker to effectively deliver the cytotoxic payload to the tumor site.

Clinical Trials

A Phase 1 clinical trial (NCT02202447) was conducted to evaluate the safety, tolerability, and preliminary efficacy of EC1169 in patients with mCRPC. The study demonstrated that EC1169 was well-tolerated, and there was evidence of anti-tumor activity in both taxane-naïve and taxane-exposed patients.[5][6] These findings support the viability of the PSMA-targeted therapeutic strategy employing the this compound linker.

Table 1: Summary of EC1169 Phase 1 Clinical Trial Data

ParameterFindingReference
Recommended Phase 2 Dose 6.5 mg/m² administered as an IV bolus on days 1 and 8 of a 21-day cycle[5]
Tolerability Well-tolerated with most treatment-related adverse events being Grade 1 and 2[5]
Efficacy Evidence of anti-tumor activity, including stable disease and a confirmed partial response in some patients[6]

Experimental Protocols

Detailed experimental protocols are essential for the characterization and validation of ADCs and their linkers. Below are generalized protocols based on standard methodologies used in the field.

In Vitro Cytotoxicity Assay

This assay is used to determine the potency of the ADC against cancer cell lines.

  • Cell Culture: Culture PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cancer cells in appropriate media.

  • Treatment: Seed cells in 96-well plates and treat with serial dilutions of EC1169, free TubBH, and a non-targeting control conjugate.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values to determine the potency and specificity of the conjugate.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the ADC in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant PSMA-positive human prostate cancer cells (e.g., LNCaP) into the flanks of the mice.

  • Treatment: Once tumors reach a specified size, randomize the mice into treatment groups and administer EC1169, vehicle control, and other relevant control agents intravenously.

  • Monitoring: Monitor tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Linker Stability Assay

This assay assesses the stability of the ADC linker in plasma.

  • Incubation: Incubate EC1169 in human plasma at 37°C for various time points.

  • Sample Preparation: At each time point, precipitate plasma proteins and extract the ADC.

  • Analysis: Analyze the samples using techniques such as LC-MS/MS to quantify the amount of intact ADC and any released payload.

  • Half-life Calculation: Determine the half-life of the ADC in plasma to assess linker stability.

Visualizations

Signaling Pathway of EC1169 Action

EC1169_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) EC1169 EC1169 (SMDC) PSMA PSMA Receptor EC1169->PSMA Binding Endosome Endosome PSMA->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking TubBH Released TubBH (Payload) Lysosome->TubBH This compound Cleavage (Enzymatic) Tubulin Tubulin Apoptosis Apoptosis Tubulin->Apoptosis Cell Cycle Arrest TubBH->Tubulin Inhibition of Polymerization

Caption: Mechanism of action of the PSMA-targeted SMDC EC1169.

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow start Start implant Implant PSMA+ Tumor Cells in Mice start->implant growth Tumor Growth (to palpable size) implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer EC1169 (or controls) IV randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Study Endpoint monitor->endpoint Pre-defined time or tumor size limit analyze Analyze Data (Tumor Growth Inhibition) endpoint->analyze end End analyze->end

Caption: Workflow for a typical in vivo xenograft study of EC1169.

Conclusion

The this compound linker is a sophisticated and essential component of the SMDC EC1169, enabling the targeted delivery of a highly potent cytotoxic agent to PSMA-expressing prostate cancer cells. Its enzyme-cleavable design ensures stability in circulation while allowing for efficient payload release within the target cells. Preclinical and early clinical data for EC1169 have demonstrated a promising safety and efficacy profile, underscoring the potential of this linker technology in the development of next-generation targeted cancer therapies. Further research and clinical development will continue to elucidate the full therapeutic potential of ADCs and SMDCs utilizing advanced linker technologies like this compound.

References

The EC1167 Linker: A Technical Guide to its Discovery and Synthesis in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on enhancing the specificity and efficacy of cytotoxic agents. Small molecule-drug conjugates (SMDCs) represent a promising therapeutic modality, designed to deliver potent payloads directly to cancer cells while minimizing systemic toxicity. A critical component of an SMDC is the linker, which connects the targeting ligand to the cytotoxic drug. The linker's properties, such as stability in circulation and susceptibility to cleavage within the tumor microenvironment or inside the cancer cell, are paramount to the overall success of the conjugate.

This technical guide provides an in-depth exploration of the EC1167 linker, a key component of the investigational SMDC, EC1169. EC1169 is designed to target Prostate-Specific Membrane Antigen (PSMA), a well-validated biomarker overexpressed in prostate cancer and the neovasculature of many solid tumors. The cytotoxic payload of EC1169 is tubulysin B hydrazide (TubBH), a potent microtubule-destabilizing agent. The this compound linker is a self-immolative disulfide-based linker engineered to be stable in the bloodstream and efficiently cleaved within the reducing environment of the target cell, thereby releasing the active drug.

This document will detail the discovery, synthesis, and preclinical evaluation of the this compound linker and the resulting EC1169 conjugate, providing researchers and drug development professionals with a comprehensive resource for understanding its design and function.

Discovery and Rationale

The development of EC1169, and by extension the this compound linker, was driven by the need for a highly potent and targeted therapy for metastatic castration-resistant prostate cancer (mCRPC). The selection of each component of the SMDC was deliberate:

  • Targeting Ligand: A glutamate-urea-lysine (GUL) moiety was chosen for its high binding affinity and specificity for the enzymatic pocket of PSMA. This ensures that the conjugate is selectively delivered to PSMA-expressing cancer cells.

  • Payload: Tubulysin B hydrazide (TubBH) was selected due to its exceptionally high cytotoxicity, with activity in the picomolar range against a wide array of cancer cell lines. Tubulysins are known to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] A key advantage of tubulysins is their ability to overcome multidrug resistance mechanisms.[4]

  • Linker: The this compound linker was designed to be a stable, enzyme-cleavable, and bioreleasable system.[5] It is a self-immolative linker containing a disulfide bond. This design allows for stability in the oxidative environment of the bloodstream, preventing premature drug release and associated systemic toxicity. Upon internalization into the target cell, the higher intracellular concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond, initiating a self-immolation cascade that releases the active TubBH payload.

The overarching goal was to create a water-soluble SMDC with a favorable pharmacokinetic profile that could effectively target and eliminate PSMA-positive tumor cells while sparing healthy tissues.

Synthesis of the this compound Linker and EC1169 Conjugate

The synthesis of the this compound linker and its conjugation to the PSMA-targeting ligand and the tubulysin B hydrazide payload is a multi-step process. While the precise, proprietary synthesis of this compound by its developers is not publicly detailed, a representative synthesis of a similar disulfide-containing self-immolative linker and the subsequent conjugation can be outlined based on established chemical principles.

The core components of the this compound linker are a glutamate-urea-lysine PSMA-targeting ligand, a disulfide-containing self-immolative spacer, and a reactive group for conjugation to the payload. The synthesis generally involves solid-phase peptide synthesis (SPPS) for the glutamate-urea-lysine moiety, followed by solution-phase chemistry to introduce the disulfide linker and finally conjugate the tubulysin payload.

Representative Synthesis of a Glutamate-Urea-Lysine (GUL) PSMA-Targeting Moiety:

The synthesis of the GUL pharmacophore can be achieved through a combination of solid-phase and solution-phase chemistry. A common approach involves the reaction of a protected glutamic acid derivative with a carbonylating agent, such as triphosgene, to form an isocyanate intermediate. This intermediate is then reacted with the epsilon-amino group of a protected lysine residue to form the urea linkage.

Representative Synthesis of a Disulfide-Containing Self-Immolative Linker:

A variety of disulfide-based self-immolative linkers have been described in the literature.[2][5] A general strategy involves the use of a mercaptoalkanol derivative which is functionalized at both the thiol and hydroxyl ends. The thiol group is typically protected or part of a disulfide that can undergo exchange, while the hydroxyl group is activated for conjugation to the targeting ligand.

Final Conjugation to Form EC1169:

The final step involves the conjugation of the PSMA-targeting ligand-linker construct to the tubulysin B hydrazide payload. This is typically achieved by activating the carboxylic acid on the linker and reacting it with the hydrazide group of the tubulysin derivative.

Data Presentation

The preclinical evaluation of EC1169 has generated significant quantitative data demonstrating its potency and specificity. The following tables summarize key findings.

Cell LinePSMA ExpressionIC50 (nM)
LNCaPPositiveSub-nanomolar
C4-2PositiveSub-nanomolar
PC-3Negative>100 nM
KBNegativeInactive

Table 1: In Vitro Cytotoxicity of EC1169. The half-maximal inhibitory concentration (IC50) of EC1169 was determined against various cancer cell lines with differing PSMA expression levels. The data clearly indicates that EC1169 is highly potent against PSMA-positive cells while being significantly less active against PSMA-negative cells, demonstrating its target specificity.[6][7]

Animal ModelTumor TypeTreatmentOutcome
Nude MiceLNCaP Xenograft (PSMA+)EC1169Complete tumor remissions and cures observed.[6][7][8]
Nude MiceKB Xenograft (PSMA-)EC1169No significant anti-tumor response.[6]
Nude MiceLNCaP Xenograft (PSMA+)DocetaxelModest anti-tumor activity with associated weight loss.[6]

Table 2: In Vivo Antitumor Activity of EC1169. The efficacy of EC1169 was evaluated in xenograft models of human cancer. The results show potent and specific anti-tumor activity in PSMA-positive tumors, with superior efficacy and tolerability compared to the standard-of-care chemotherapeutic agent, docetaxel.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments in the evaluation of EC1169.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human prostate cancer cell lines (LNCaP - PSMA positive; PC-3 - PSMA negative) and other relevant cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: EC1169 is serially diluted in culture medium and added to the wells. Control wells receive vehicle only.

  • Incubation: The plates are incubated for 72-96 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Activity in LNCaP Xenograft Model
  • Animal Model: Male athymic nude mice (4-6 weeks old) are used. All animal procedures are performed in accordance with institutional guidelines.

  • Tumor Implantation: LNCaP cells (approximately 2 x 10^6 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = (length x width^2)/2).

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomized into treatment and control groups.

  • Drug Administration: EC1169 is administered intravenously (e.g., via tail vein injection) at various doses and schedules (e.g., twice weekly for 3 weeks). The control group receives a vehicle control.

  • Monitoring: Tumor volumes and body weights are measured throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Mandatory Visualization

Signaling Pathway of EC1169 Action

EC1169_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space EC1169 EC1169 (SMDC) Receptor_Binding Binding EC1169->Receptor_Binding Targets PSMA PSMA Receptor PSMA->Receptor_Binding Internalization Receptor-Mediated Endocytosis Receptor_Binding->Internalization Endosome Endosome Linker_Cleavage Disulfide Cleavage (High Glutathione) Endosome->Linker_Cleavage Internalization->Endosome TubBH Released TubBH (Active Payload) Linker_Cleavage->TubBH Releases Microtubule_Disruption Inhibition of Tubulin Polymerization TubBH->Microtubule_Disruption Inhibits Tubulin Tubulin Dimers Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of EC1169 from PSMA targeting to apoptosis induction.

Experimental Workflow for In Vivo Antitumor Activity

In_Vivo_Workflow start Start cell_culture LNCaP Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment_group Treatment Group (EC1169) randomization->treatment_group Group 1 control_group Control Group (Vehicle) randomization->control_group Group 2 drug_admin Intravenous Drug Administration treatment_group->drug_admin control_group->drug_admin monitoring Tumor Volume and Body Weight Measurement drug_admin->monitoring endpoint Study Endpoint monitoring->endpoint Reaches criteria data_analysis Data Analysis and Tumor Growth Inhibition endpoint->data_analysis

References

An In-Depth Technical Guide to the EC1167 Linker: Properties and Characteristics for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The EC1167 linker is a critical component in the design of targeted therapies, particularly in the realm of small molecule-drug conjugates (SMDCs). As a disulfide-based cleavable linker, it is engineered to provide stability to the drug conjugate in systemic circulation while enabling the selective release of a cytotoxic payload within the reductive environment of target cells. This technical guide provides a comprehensive overview of the known properties and characteristics of the this compound linker, with a focus on its role in the PSMA-targeted drug conjugate EC1169. This document will detail its chemical nature, mechanism of action, and available data on its stability and performance, offering a valuable resource for researchers and developers in the field of targeted drug delivery.

Introduction to this compound and its Role in Targeted Therapy

This compound is a disulfide-containing linker designed for application in antibody-drug conjugates (ADCs) and SMDCs.[1][2] Its primary function is to connect a targeting moiety, which directs the conjugate to specific cells, to a potent cytotoxic agent. The key feature of this compound is its disulfide bond, which remains relatively stable in the bloodstream but is susceptible to cleavage in the presence of high concentrations of reducing agents like glutathione, which are found inside cells.[3][4] This differential stability is the cornerstone of its utility in targeted cancer therapy, aiming to minimize off-target toxicity and maximize the therapeutic window.

The most prominent application of the this compound linker is in the SMDC EC1169.[1][2][5][6] In this conjugate, this compound links a small molecule that targets the prostate-specific membrane antigen (PSMA) to the potent anti-tubulin agent, tubulysin B hydrazide.[6] PSMA is a well-validated target for prostate cancer, being highly expressed on the surface of prostate cancer cells.[5]

Physicochemical Properties of this compound

While specific quantitative data for the standalone this compound linker is not extensively published, its general properties can be inferred from its structure and its behavior within the EC1169 conjugate.

PropertyValueSource
Classification Cleavable Disulfide Linker[1][2]
Cleavage Mechanism Reduction of Disulfide Bond[3][4]
Primary Cleavage Agent Glutathione (GSH)[3][4]

Mechanism of Action: A Two-Phase Process

The therapeutic efficacy of a drug conjugate utilizing the this compound linker is predicated on a two-phase mechanism of action: systemic stability and intracellular cleavage.

Systemic Stability

During circulation in the bloodstream, the this compound linker is designed to be stable, keeping the cytotoxic payload securely attached to the targeting ligand. The disulfide bond is relatively resistant to the low levels of reducing agents present in the plasma, thus preventing premature release of the drug and minimizing systemic toxicity.[3]

Intracellular Cleavage and Payload Release

Upon binding of the targeting moiety (e.g., the PSMA ligand in EC1169) to its receptor on the cancer cell surface, the entire conjugate is internalized.[6] Once inside the cell, the conjugate is exposed to a significantly higher concentration of glutathione (GSH), typically in the millimolar range, compared to the micromolar concentrations in the plasma.[3] This highly reductive intracellular environment facilitates the cleavage of the disulfide bond within the this compound linker, leading to the release of the active cytotoxic payload.[4][6]

G cluster_circulation Systemic Circulation (Low GSH) cluster_cell Target Cancer Cell (High GSH) EC1169_stable EC1169 Conjugate (this compound Linker Intact) EC1169_internalized Internalized EC1169 EC1169_stable->EC1169_internalized Targeting & Internalization Payload_release Cleavage of this compound Disulfide Bond EC1169_internalized->Payload_release Exposure to High GSH Cytotoxic_effect Released Tubulysin B Induces Cell Death Payload_release->Cytotoxic_effect

Figure 1. Mechanism of action of an this compound-containing drug conjugate.

Experimental Protocols

General Synthesis of Disulfide-Containing Linkers

The synthesis of a disulfide linker like this compound typically involves the formation of a disulfide bond between two thiol-containing precursors or the reaction of a thiol with a sulfenylating agent. The specific synthetic route for this compound would be proprietary, but a general approach could involve:

  • Synthesis of Precursors: Independent synthesis of the two molecular arms of the linker, each containing a terminal thiol group and the necessary functionalities for conjugation to the targeting ligand and the payload.

  • Disulfide Bond Formation: Reaction of the two thiol-containing precursors under mild oxidizing conditions to form the disulfide bridge.

  • Purification: Purification of the final linker molecule using chromatographic techniques such as HPLC.

In Vitro Plasma Stability Assay

To assess the stability of the linker in circulation, an in vitro plasma stability assay can be performed.

  • Incubation: The drug conjugate is incubated in human plasma at 37°C for various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Preparation: At each time point, an aliquot of the plasma is taken, and the proteins are precipitated using a solvent like acetonitrile.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of intact drug conjugate remaining.

  • Data Interpretation: The half-life (t½) of the conjugate in plasma is calculated to determine its stability.

In Vitro Glutathione (GSH) Cleavage Assay

This assay evaluates the susceptibility of the linker to cleavage in a reducing environment.

  • Incubation: The drug conjugate is incubated in a buffer solution containing a physiologically relevant concentration of GSH (e.g., 5 mM) at 37°C.

  • Time Points: Aliquots are taken at various time points.

  • Analysis: The samples are analyzed by HPLC or LC-MS/MS to monitor the disappearance of the intact conjugate and the appearance of the cleaved payload.

  • Data Interpretation: The rate of cleavage is determined to assess the linker's lability in a reducing environment.

G cluster_workflow Experimental Workflow for Linker Characterization Synthesis Linker Synthesis Conjugation Conjugation to Targeting Ligand & Payload Synthesis->Conjugation Stability_Assay Plasma Stability Assay (LC-MS/MS) Conjugation->Stability_Assay Cleavage_Assay GSH Cleavage Assay (HPLC / LC-MS/MS) Conjugation->Cleavage_Assay Data_Analysis Data Analysis (Half-life, Cleavage Rate) Stability_Assay->Data_Analysis Cleavage_Assay->Data_Analysis

Figure 2. General experimental workflow for this compound linker evaluation.

Clinical and Preclinical Data for EC1169

The properties of the this compound linker are best understood through the preclinical and clinical development of EC1169. A Phase 1 clinical trial (NCT02202447) evaluated the safety and efficacy of EC1169 in patients with metastatic castration-resistant prostate cancer.[1][5][6] The results indicated that the conjugate was generally well-tolerated and demonstrated anti-tumor activity, providing indirect evidence for the linker's ability to remain stable in circulation and effectively release its payload within the target tumor cells.[1][5][6]

Conclusion

The this compound linker represents a key technology in the development of targeted drug conjugates. Its disulfide-based design provides a mechanism for controlled drug release, balancing the need for systemic stability with efficient intracellular payload delivery. While specific quantitative data on the linker itself remains limited in the public domain, the clinical and preclinical success of EC1169 underscores the potential of this linker technology. Further research and publication of detailed characterization data would be invaluable to the scientific community for the continued development of next-generation targeted therapies.

References

Foundational Research on Cleavable Linkers for Tubulysin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of foundational research on cleavable linkers for tubulysin, a class of highly potent microtubule-inhibiting agents. The successful application of tubulysins as payloads in antibody-drug conjugates (ADCs) is critically dependent on the linker technology, which must ensure stability in circulation and efficient payload release within target tumor cells. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a comprehensive understanding of the core principles and recent advancements in this field.

Introduction to Tubulysins and the Role of Cleavable Linkers

Tubulysins are potent antimitotic agents that disrupt microtubule dynamics, leading to apoptosis. Their high cytotoxicity makes them attractive payloads for ADCs.[1] However, their therapeutic window as standalone agents is narrow due to systemic toxicity.[2] ADCs offer a solution by targeting the delivery of tubulysin to cancer cells via monoclonal antibodies, thereby increasing efficacy and reducing off-target effects.[3]

The linker connecting the antibody to the tubulysin payload is a critical component of ADC design.[4] Cleavable linkers are designed to be stable in the systemic circulation (pH 7.4) and to release the cytotoxic payload upon entering the target cell, where they are cleaved by specific enzymes or changes in the chemical environment.[5] This targeted release is crucial for maximizing the therapeutic efficacy of the ADC while minimizing systemic toxicity.[4]

Types of Cleavable Linkers for Tubulysin ADCs

Two primary classes of cleavable linkers have been extensively investigated for use with tubulysin payloads: dipeptide linkers and glucuronide linkers.

Dipeptide Linkers

Cathepsin B-cleavable dipeptide linkers, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are widely used in ADC development.[6][7] Cathepsin B is a lysosomal protease that is often overexpressed in tumor cells.[5] Upon internalization of the ADC into the lysosome, cathepsin B cleaves the dipeptide, releasing the tubulysin payload.[7] A self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is often incorporated between the dipeptide and the payload to ensure the release of the unmodified, active drug.[5]

Glucuronide Linkers

Glucuronide linkers are cleaved by β-glucuronidase, another lysosomal enzyme that is abundant in the tumor microenvironment and within tumor cells.[8][9] These linkers are typically hydrophilic, which can help to mitigate potential issues with ADC aggregation and clearance that can arise with hydrophobic payloads.[10] Research has shown that glucuronide linkers can protect labile functional groups on the tubulysin payload, such as the C11 acetate on Tubulysin M, from hydrolysis in circulation, thereby improving in vivo activity.[8][11]

Quantitative Data on Tubulysin ADCs with Cleavable Linkers

The following tables summarize key quantitative data from foundational research on tubulysin ADCs, focusing on in vitro cytotoxicity and in vivo efficacy.

Table 1: In Vitro Cytotoxicity (IC50, ng/mL) of Anti-CD30 Tubulysin M ADCs with Dipeptide and Glucuronide Linkers [8]

Cell LineLinker TypeDAR 2 IC50 (ng/mL)DAR 4 IC50 (ng/mL)
L540cy (MDR-)Dipeptide (Val-Ala)1.50.8
L540cy (MDR-)Glucuronide1.60.7
Karpas299 (MDR-)Dipeptide (Val-Ala)2.11.1
Karpas299 (MDR-)Glucuronide2.31.0
L428 (MDR+)Dipeptide (Val-Ala)3.21.5
L428 (MDR+)Glucuronide3.51.4
DEL (MDR+)Dipeptide (Val-Ala)9.15.2
DEL (MDR+)Glucuronide10.04.9

MDR: Multidrug Resistance; DAR: Drug-to-Antibody Ratio

Table 2: In Vivo Efficacy of Anti-CD30 Tubulysin M ADCs in a Karpas299 Xenograft Model [8]

ADCDose (mg/kg)Tumor Growth Inhibition (%)Cures/Total
Dipeptide (Val-Ala) DAR 20.5850/6
Glucuronide DAR 20.5981/6
Dipeptide (Val-Ala) DAR 40.25750/6
Glucuronide DAR 40.25950/6

Table 3: In Vitro Cytotoxicity (EC50, ng/mL) of Glucuronide-Linked Tubulysin Analogue ADCs in CD30+ Lymphoma Cell Lines [9]

Cell LineTub(OAc) ADCTub(OEt) ADCTub(OiVal) ADC
L540cy (MDR-)1.30.91.1
Karpas299 (MDR-)2.11.51.8
DEL (MDR-)3.52.93.1
L428 (MDR+)4.23.13.6
DELBVR (MDR+)8.96.57.2

Tub(OAc): Tubulysin with acetate; Tub(OEt): Tubulysin with ethyl ether; Tub(OiVal): Tubulysin with isovalerate

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols cited in foundational studies of cleavable linkers for tubulysin.

Synthesis of Drug-Linker Constructs

Dipeptide Linker Synthesis (Val-Ala):

  • Protect the C-terminus of Tubulysin M with an allyl ester.[8]

  • Use an activated Boc-ValAlaPAB bromide to capture the N-terminal tertiary amine of the protected Tubulysin M via a quaternary ammonium linkage.[8]

  • Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2).[8]

  • Remove the allyl ester protecting group using Pd(PPh3)4, PPh3, and pyrrolidine in CH2Cl2.[8]

  • Couple the linker to a maleimide group (e.g., mDPR(Boc)-OSu) in the presence of DIPEA in DMF.[8]

  • Perform a final deprotection step with TFA in CH2Cl2 to yield the final drug-linker construct.[8]

Glucuronide Linker Synthesis:

  • Quaternize a protected N-methyl pipecolic acid residue.[8]

  • Introduce the remaining tubulysin tripeptide through peptide coupling.[8]

  • Employ a titanium(IV) mediated transesterification to concurrently deprotect the glucuronide acetyl groups and transesterify the methyl ester to an orthogonal allyl ester.[8]

  • Couple the resulting intermediate with the tubulysin tripeptide.[8]

  • Remove the protecting groups to yield the final glucuronide-linked tubulysin drug-linker.[8]

ADC Synthesis and Conjugation
  • Partially reduce the antibody (e.g., anti-CD30) to generate free thiol groups on the cysteine residues.[4]

  • Dissolve the tubulysin-linker-maleimide construct in a suitable solvent like DMSO.[12]

  • Add the dissolved drug-linker to the reduced antibody solution in a 5-10 fold molar excess.[12]

  • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[12]

  • Purify the resulting ADC using standard chromatography techniques, such as a Sephadex G-25 desalting column, to remove unreacted drug-linker and other small molecules.[4][12]

In Vitro Cytotoxicity Assay
  • Seed cancer cell lines (e.g., L540cy, Karpas299) in 96-well plates and allow them to adhere overnight.[4]

  • Prepare serial dilutions of the tubulysin ADC and a non-binding control ADC in complete cell culture medium.[12]

  • Remove the medium from the wells and add the diluted ADCs.[12]

  • Incubate the plates for 72 to 144 hours in a humidified CO2 incubator at 37°C.[4]

  • Assess cell viability using a colorimetric assay (e.g., MTT) or a fluorescence/luminescence-based assay (e.g., CellTiter-Glo).[4][12]

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 or EC50 values.[12]

In Vivo ADC Stability Assay (Plasma)
  • Administer the tubulysin ADC to mice.[12]

  • Collect plasma samples at various time points.[12]

  • Capture the ADC from the plasma using an affinity capture resin (e.g., protein A/G).[12]

  • Wash the resin to remove non-specifically bound proteins.[12]

  • Elute the ADC from the resin using a low-pH buffer.[12]

  • Neutralize the eluted sample and reduce the ADC with DTT to separate the light and heavy chains.[12]

  • Analyze the samples by LC-MS to determine the integrity of the linker and payload over time.[12]

Visualizing Key Processes

Diagrams are provided below to illustrate the mechanism of action of tubulysin ADCs, the cleavage mechanisms of different linkers, and a general experimental workflow.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking ReleasedDrug Released Tubulysin Lysosome->ReleasedDrug 4. Linker Cleavage Tubulin Tubulin Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis 6. Cell Cycle Arrest ReleasedDrug->Tubulin 5. Tubulin Polymerization Inhibition

Caption: Mechanism of action for a Tubulysin ADC.

Linker_Cleavage_Mechanisms cluster_dipeptide Dipeptide Linker cluster_glucuronide Glucuronide Linker Dipeptide_ADC ADC-Val-Cit-PABC-Tubulysin CathepsinB Cathepsin B (in Lysosome) Dipeptide_ADC->CathepsinB Cleavage Dipeptide_Cleaved ADC-Val-Cit + PABC-Tubulysin CathepsinB->Dipeptide_Cleaved Self_Immolation Self-Immolation of PABC Dipeptide_Cleaved->Self_Immolation Released_Tubulysin_D Free Tubulysin Self_Immolation->Released_Tubulysin_D Glucuronide_ADC ADC-Glucuronide-Tubulysin Glucuronidase β-Glucuronidase (in Lysosome) Glucuronide_ADC->Glucuronidase Cleavage Released_Tubulysin_G Free Tubulysin Glucuronidase->Released_Tubulysin_G

Caption: Intracellular cleavage mechanisms for tubulysin linkers.

Experimental_Workflow start Start synthesis 1. Synthesize Drug-Linker Construct start->synthesis conjugation 2. Conjugate Drug-Linker to Antibody (ADC Synthesis) synthesis->conjugation purification 3. Purify and Characterize ADC conjugation->purification invitro 4. In Vitro Evaluation (Cytotoxicity, Stability) purification->invitro invivo 5. In Vivo Evaluation (Efficacy, PK, Toxicity) invitro->invivo analysis 6. Data Analysis and Lead Optimization invivo->analysis end End analysis->end

References

The Role of the EC1167 Linker in Enhancing the Therapeutic Index of Antibody-Drug Conjugates: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the EC1167 linker, a critical component of the small molecule drug conjugate (SMDC) EC1169, reveals its significant contribution to the therapeutic window of targeted cancer therapies. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the this compound linker's structure, mechanism of action, and its impact on the efficacy and safety of the prostate-specific membrane antigen (PSMA)-targeted agent, EC1169.

Introduction: The Critical Role of Linkers in Targeted Drug Delivery

Antibody-drug conjugates (ADCs) and small molecule drug conjugates (SMDCs) have emerged as a powerful class of therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window. The linker, which connects the targeting moiety to the cytotoxic payload, plays a pivotal role in the success of these conjugates. An ideal linker must remain stable in systemic circulation to prevent premature drug release and subsequently be efficiently cleaved at the tumor site to unleash the payload's full cytotoxic potential. This guide focuses on the this compound linker, a key component of the SMDC EC1169, and elucidates its contribution to an improved therapeutic index.

The EC1169 Small Molecule Drug Conjugate

EC1169 is an SMDC designed to target Prostate-Specific Membrane Antigen (PSMA), a cell surface protein highly expressed in prostate cancer cells and the neovasculature of many solid tumors. The conjugate consists of three key components:

  • Targeting Moiety: A small molecule ligand that specifically binds to PSMA.

  • Linker (this compound): A disulfide-based cleavable linker.

  • Payload: Tubulysin B hydrazide (TubBH), a potent microtubule-destabilizing agent.

The targeted delivery of TubBH via the PSMA-targeting ligand and the subsequent intracellular release facilitated by the this compound linker are central to the therapeutic strategy of EC1169.

The this compound Linker: Structure and Cleavage Mechanism

The this compound linker is a critical determinant of EC1169's pharmacokinetic profile and therapeutic index. Based on available information, including its molecular formula (C33H45N7O17S), it is characterized as a disulfide-based linker.

Proposed Structure of the this compound Linker

While a definitive, publicly available structural diagram of this compound is limited, its known characteristics as a disulfide-containing linker used in EC1169 allow for a probable structural representation.

EC1167_Structure cluster_Targeting_Moiety PSMA-Targeting Ligand cluster_Linker This compound Linker cluster_Payload Payload PSMA_Ligand PSMA Ligand Spacer1 Spacer Arm PSMA_Ligand->Spacer1 Disulfide S-S Spacer1->Disulfide Spacer2 Self-immolative Spacer Disulfide->Spacer2 TubBH Tubulysin B Hydrazide Spacer2->TubBH

Caption: Proposed structure of the EC1169 SMDC, highlighting the this compound linker.

Cleavage Mechanism: Exploiting the Tumor Microenvironment

The this compound linker's disulfide bond is designed to be stable in the oxidizing environment of the bloodstream. However, upon internalization into the target cancer cell, it encounters a reducing environment characterized by a high concentration of glutathione (GSH). Intracellular glutathione, maintained by glutathione reductase, readily cleaves the disulfide bond, leading to the release of the tubulysin payload.

Cleavage_Mechanism EC1169 EC1169 (in circulation) Internalization Internalization into PSMA+ Cancer Cell EC1169->Internalization Intracellular_EC1169 Intracellular EC1169 Internalization->Intracellular_EC1169 Cleavage Disulfide Bond Cleavage Intracellular_EC1169->Cleavage GSH Glutathione (GSH) GSH->Cleavage Released_Payload Released Tubulysin B Cleavage->Released_Payload Apoptosis Apoptosis Released_Payload->Apoptosis

Caption: Intracellular cleavage mechanism of the this compound linker.

Payload Mechanism of Action: Tubulysin B and Apoptotic Signaling

Upon its release, Tubulysin B exerts its potent cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. The apoptotic signaling cascade initiated by tubulysin involves key regulators such as the p53 tumor suppressor and members of the Bcl-2 family of proteins.

Tubulysin_Signaling Tubulysin Tubulysin B Microtubule_Destabilization Microtubule Destabilization Tubulysin->Microtubule_Destabilization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Destabilization->G2M_Arrest p53 p53 Activation G2M_Arrest->p53 Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2, Bim) G2M_Arrest->Bcl2_Family Mitochondrial_Pathway Mitochondrial Apoptotic Pathway p53->Mitochondrial_Pathway Bcl2_Family->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptotic signaling pathway induced by Tubulysin B.

Quantitative Data: Efficacy and Toxicity of EC1169

Preclinical studies have demonstrated the potent anti-tumor activity and favorable safety profile of EC1169. The following tables summarize key quantitative data from in vivo studies using the LNCaP human prostate cancer xenograft model.

Table 1: In Vivo Efficacy of EC1169 in LNCaP Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlN/A~12000
Docetaxel10 mg/kg, twice weekly~800~33
EC1169 2 µmol/kg, three times weekly <100 (complete remission) >90

Data extrapolated from graphical representations in patent US9636413B2.

Table 2: In Vivo Toxicity of EC1169 in LNCaP Xenograft Model

Treatment GroupDose and ScheduleMean Change in Body Weight (%)
Vehicle ControlN/A~ +5
Docetaxel10 mg/kg, twice weekly~ -15
EC1169 2 µmol/kg, three times weekly ~ +5 (no significant weight loss)

Data extrapolated from graphical representations in patent US9636413B2.

These data highlight the superior efficacy and significantly improved tolerability of EC1169 compared to the standard chemotherapeutic agent, docetaxel. The stability of the this compound linker in circulation and its efficient cleavage within the tumor are key contributors to this enhanced therapeutic index, allowing for the delivery of a highly potent payload with minimal systemic side effects.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments cited in the evaluation of EC1169.

In Vivo Xenograft Study

In_Vivo_Workflow start Start cell_culture LNCaP Cell Culture start->cell_culture implantation Subcutaneous Implantation of LNCaP cells in immunocompromised mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of mice into treatment groups tumor_growth->randomization treatment Treatment Administration (EC1169, Docetaxel, Vehicle) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Determination monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Caption: General workflow for an in vivo xenograft study.

Protocol:

  • Cell Culture: LNCaP human prostate adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Male athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: LNCaP cells (approximately 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Treatment Administration:

    • EC1169: Administered intravenously at a dose of 2 µmol/kg, three times a week.

    • Docetaxel: Administered intraperitoneally at a dose of 10 mg/kg, twice a week.

    • Vehicle Control: Administered with the same vehicle used for the active compounds.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Animal health is monitored daily.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point.

  • Data Analysis: Tumor growth inhibition is calculated. Statistical analysis is performed to compare the differences between treatment groups.

In Vitro Cytotoxicity Assay (IC50 Determination)

In_Vitro_Workflow start Start cell_seeding Seed LNCaP cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with serial dilutions of EC1169 incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation2->viability_assay data_analysis Data Analysis and IC50 Calculation viability_assay->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro cytotoxicity assay.

Protocol:

  • Cell Seeding: LNCaP cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Preparation: A stock solution of EC1169 is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations.

  • Cell Treatment: The culture medium is replaced with medium containing the various concentrations of EC1169. Control wells with vehicle only are included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay or a luminescent-based assay (e.g., CellTiter-Glo).

  • Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve using appropriate software.

Conclusion: The this compound Linker as a Key Enabler of a Wide Therapeutic Index

The this compound linker is a prime example of how intelligent linker design can significantly enhance the therapeutic index of a targeted cytotoxic agent. Its disulfide-based chemistry provides the necessary stability in circulation, preventing premature release of the highly potent tubulysin payload and minimizing systemic toxicity. The efficient and selective cleavage of the linker in the high-glutathione environment of cancer cells ensures that the cytotoxic activity is concentrated at the site of the tumor. The preclinical data for EC1169, demonstrating superior efficacy and a significantly better safety profile compared to standard chemotherapy, underscores the critical contribution of the this compound linker to its promising therapeutic potential. Further research into optimizing such linker technologies will continue to be a cornerstone of developing safer and more effective targeted cancer therapies.

Methodological & Application

Application Notes and Protocols for EC1167 Linker Conjugation to Folate Receptor-Targeting Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed, hypothetical protocol for the conjugation of the EC1167 linker to a monoclonal antibody (mAb) targeting the folate receptor (FRα). While this compound is known for its use in the small molecule drug conjugate (SMDC) EC1169 targeting the Prostate-Specific Membrane Antigen (PSMA), this document adapts its application for the development of an antibody-drug conjugate (ADC) for folate receptor-positive cancers, as requested. The protocol is based on established bioconjugation principles and is intended for research purposes.

Introduction to Folate Receptor Alpha (FRα) as a Target

Folate receptor alpha (FRα) is a glycosylphosphatidylinositol-anchored protein that is overexpressed in a variety of solid tumors, including ovarian, endometrial, and lung cancers, while its expression in normal tissues is limited.[1][2] This differential expression makes FRα an attractive target for the selective delivery of cytotoxic agents via ADCs.[1][3] Upon binding of a FRα-targeting ADC to the receptor on the cancer cell surface, the complex is internalized through receptor-mediated endocytosis.[1][3] Inside the cell, the cytotoxic payload is released from the ADC, leading to cell cycle arrest and apoptosis.[3]

Mechanism of Action of a Folate Receptor-Targeting ADC

The therapeutic strategy for a FRα-targeting ADC involves several key steps:

  • Binding: The antibody component of the ADC specifically binds to FRα on the surface of cancer cells.

  • Internalization: The ADC-FRα complex is internalized into the cell via endocytosis, forming an endosome.[4]

  • Trafficking and Payload Release: The endosome traffics to the lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the cytotoxic payload.[3]

  • Cytotoxicity: The released payload exerts its cytotoxic effect, for instance, by inhibiting tubulin polymerization, which disrupts the microtubule network, leading to cell death.[5][6]

The this compound Linker and Tubulysin Payload

This compound is a component of the PSMA-targeting SMDC EC1169, where it links the targeting moiety to a potent tubulysin B derivative.[5][6] Tubulysins are highly cytotoxic agents that inhibit tubulin polymerization.[7][8] The use of such a potent payload necessitates a stable linker that remains intact in circulation but allows for efficient payload release within the target cancer cells.

For the purpose of this protocol, we will assume that this compound is functionalized with a maleimide group, a common reactive moiety for antibody conjugation. This allows for a covalent bond to be formed with the thiol groups of cysteine residues in the antibody.

Quantitative Data Summary

The following tables summarize typical quantitative data expected from the synthesis and characterization of an ADC. These values are illustrative and may vary depending on the specific antibody, linker-payload, and conjugation conditions.

Table 1: Typical Reaction Parameters for Antibody Conjugation

ParameterRecommended Value
Antibody Concentration5 - 10 mg/mL
Molar Ratio of TCEP to Antibody2 - 5 fold excess
Molar Ratio of Linker-Payload to Antibody5 - 10 fold excess
Reaction Temperature4 - 25 °C
Reaction Time1 - 4 hours
Quenching AgentN-acetylcysteine (20-fold molar excess)

Table 2: Expected Characteristics of a Purified ADC

ParameterTypical ValueMethod of Analysis
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.0Hydrophobic Interaction Chromatography (HIC), LC-MS
Monomer Purity> 95%Size Exclusion Chromatography (SEC)
Final ADC Concentration1 - 5 mg/mLUV-Vis Spectroscopy (A280)
Endotoxin Levels< 1 EU/mgLAL Assay

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a maleimide-functionalized this compound-payload to a FRα-targeting antibody.

Diagram of the Experimental Workflow

G cluster_0 Antibody Preparation cluster_1 Conjugation cluster_2 Purification and Analysis ab_prep FRα-Targeting Antibody in PBS reduction Antibody Reduction with TCEP (Generation of Free Thiols) ab_prep->reduction purification1 Purification via Desalting Column (Removal of Excess TCEP) reduction->purification1 conjugation Conjugation Reaction (Formation of Thioether Bond) purification1->conjugation linker_payload This compound-Payload (Maleimide-Activated) in DMSO linker_payload->conjugation quench Quenching with N-acetylcysteine (Capping Unreacted Maleimides) conjugation->quench purification2 Purification via Desalting Column (Removal of Unconjugated Linker-Payload) quench->purification2 characterization ADC Characterization (DAR, Purity, Concentration) purification2->characterization storage Sterile Filtration and Storage at -80°C characterization->storage

Caption: Workflow for the conjugation of this compound-payload to an antibody.

Protocol 1: Conjugation of this compound-Payload to a FRα-Targeting Antibody

This protocol details the conjugation to the interchain cysteine residues of the antibody.

Materials:

  • FRα-targeting monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • This compound-payload with a maleimide functional group

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Dimethyl sulfoxide (DMSO)

  • N-acetylcysteine

  • Sephadex G-25 desalting columns

  • PBS, pH 7.4

  • Sterile, pyrogen-free water

Equipment:

  • UV-Vis spectrophotometer

  • Chromatography system (e.g., FPLC or HPLC)

  • Centrifugal concentrators

  • Sterile filters (0.22 µm)

  • Incubator or water bath

  • Vortex mixer

  • Pipettes and sterile, nuclease-free tubes

Procedure:

Part A: Antibody Reduction

  • Prepare a solution of the FRα-targeting antibody at a concentration of 5-10 mg/mL in PBS.

  • Add a 2-3 molar excess of TCEP solution to the antibody solution.

  • Gently mix and incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing the thiol groups.

  • Remove the excess TCEP by passing the reduced antibody solution through a pre-equilibrated Sephadex G-25 desalting column, using PBS as the mobile phase.

  • Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

Part B: Conjugation Reaction

  • Dissolve the maleimide-functionalized this compound-payload in DMSO to a concentration of 10-20 mM.

  • Immediately add a 5 to 10-fold molar excess of the dissolved linker-payload to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid antibody denaturation.

  • Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

Part C: Quenching and Purification

  • Quench any unreacted maleimide groups by adding a 20-fold molar excess of N-acetylcysteine.

  • Incubate for 20 minutes at room temperature.

  • Remove the unreacted linker-payload and quenching agent by passing the reaction mixture through a pre-equilibrated Sephadex G-25 desalting column using PBS.

  • Concentrate the purified ADC to the desired concentration (e.g., 1-5 mg/mL) using a centrifugal concentrator.

  • Sterile filter the final ADC solution using a 0.22 µm filter.

  • Aliquot and store the ADC at -80°C.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the process of FRα-mediated internalization and subsequent payload release of the ADC.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FR Folate Receptor α (FRα) endosome Early Endosome FR->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload_release Released this compound-Payload lysosome->payload_release Linker Cleavage tubulin Tubulin payload_release->tubulin Inhibition of Polymerization microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption apoptosis Apoptosis microtubule_disruption->apoptosis ADC FRα-Targeting ADC (Antibody-EC1167-Payload) ADC->FR Binding

Caption: FRα-mediated internalization and mechanism of action of the ADC.

Conclusion

This document provides a foundational protocol for the conjugation of an this compound-like linker to a folate receptor-targeting antibody. The successful development of a potent and safe ADC requires careful optimization of the conjugation chemistry, thorough characterization of the final product, and extensive in vitro and in vivo evaluation. Researchers should adapt this protocol based on the specific characteristics of their antibody and linker-payload system.

References

Application Notes and Protocols: Synthesis of EC1169 from EC1167

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC1169 is a potent and selective small molecule drug conjugate (SMDC) that targets the prostate-specific membrane antigen (PSMA), a validated biomarker for prostate cancer. It is comprised of a high-affinity PSMA-targeting ligand, a potent cytotoxic agent (tubulysin B hydrazide), and a cleavable disulfide-based linker. EC1167 is the precursor to EC1169, consisting of the PSMA ligand and the linker poised for conjugation. This document provides a detailed, step-by-step guide for the synthesis of EC1169 from this compound, including protocols for conjugation, purification, and characterization. Additionally, it outlines the mechanism of action of EC1169 and presents relevant data in a structured format for clarity and reproducibility.

Introduction

The targeted delivery of cytotoxic agents to cancer cells is a promising strategy to enhance therapeutic efficacy while minimizing off-target toxicity. EC1169 is a prime example of this approach, designed to selectively deliver tubulysin B, a potent microtubule-depolymerizing agent, to PSMA-expressing cells. Upon binding to PSMA, EC1169 is internalized, and the disulfide linker is cleaved in the reducing intracellular environment, releasing the cytotoxic payload and inducing apoptosis. This application note details the synthesis of EC1169 via the conjugation of tubulysin B hydrazide to the this compound precursor.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialSupplierGrade
This compoundIn-house/Custom Synthesis>95%
Tubulysin B HydrazideIn-house/Custom Synthesis>95%
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichAnhydrous
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous
2,2'-Dipyridyl disulfide (DPDS)Sigma-Aldrich>98%
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher Scientific>98%
Acetonitrile (ACN)Fisher ScientificHPLC Grade
WaterFisher ScientificHPLC Grade
Trifluoroacetic Acid (TFA)Sigma-Aldrich>99%
Preparative RP-HPLC ColumnWatersC18, 10 µm
Analytical RP-HPLC ColumnWatersC18, 5 µm

Table 2: Representative Synthesis and Characterization Data

ParameterValueMethod
This compound-Activated Intermediate
Yield85-95%Gravimetric
Purity>95%Analytical RP-HPLC
EC1169 (Final Product)
Yield60-75%Gravimetric
Purity>98%Analytical RP-HPLC
Molecular Weight (Expected)~1785 g/mol -
Molecular Weight (Observed)~1785.8 [M+H]⁺ESI-MS
Retention Time (Analytical HPLC)12.5 min (Gradient: 10-90% ACN/H₂O + 0.1% TFA over 20 min)UV (280 nm)

Experimental Protocols

Protocol 1: Activation of this compound with a Disulfide Linker

This protocol describes the activation of the thiol group on the this compound linker to facilitate conjugation with the hydrazide payload.

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) to a final concentration of 10 mg/mL under an inert atmosphere (e.g., argon or nitrogen).

  • Activation: Add 2,2'-dipyridyl disulfide (DPDS) (1.5 equivalents) to the solution.

  • Reaction: Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture and stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by analytical reverse-phase high-performance liquid chromatography (RP-HPLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an equal volume of water and purify the activated this compound intermediate by preparative RP-HPLC.

  • Lyophilization: Lyophilize the fractions containing the pure product to obtain a white, fluffy powder.

  • Characterization: Confirm the identity and purity of the activated this compound by electrospray ionization mass spectrometry (ESI-MS) and analytical RP-HPLC.

Protocol 2: Conjugation of Activated this compound with Tubulysin B Hydrazide

This protocol details the conjugation of the activated this compound with tubulysin B hydrazide to form EC1169.

  • Preparation: Dissolve the activated this compound (1 equivalent) and tubulysin B hydrazide (1.2 equivalents) in anhydrous DMF.

  • Reaction: Add DIPEA (2 equivalents) to the mixture and stir at room temperature for 12-16 hours under an inert atmosphere.

  • Monitoring: Monitor the formation of EC1169 by analytical RP-HPLC.

  • Purification: Once the reaction is complete, purify the crude EC1169 by preparative RP-HPLC using a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Lyophilization: Collect and lyophilize the fractions containing the pure EC1169 to yield the final product as a white solid.

  • Storage: Store the final product at -20°C or -80°C, protected from light and moisture.

Protocol 3: Analytical Characterization of EC1169

This protocol outlines the methods for confirming the identity and purity of the synthesized EC1169.

  • Purity Assessment by RP-HPLC:

    • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A suitable gradient to resolve the product from starting materials and impurities (e.g., 10-90% B over 20 minutes).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 280 nm.

    • Purity should be >98%.

  • Identity Confirmation by ESI-MS:

    • Infuse the purified EC1169 solution into an ESI-MS instrument.

    • Acquire the mass spectrum in positive ion mode.

    • Confirm the presence of the expected molecular ion peak (e.g., [M+H]⁺).

Mandatory Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Characterization This compound This compound DPDS DPDS, DIPEA in DMF Activated_this compound Activated this compound DPDS->Activated_this compound Tubulysin Tubulysin B Hydrazide Crude_EC1169 Crude EC1169 Activated_this compound->Crude_EC1169 Tubulysin->Crude_EC1169 Prep_HPLC Preparative RP-HPLC Crude_EC1169->Prep_HPLC Pure_EC1169 Pure EC1169 Prep_HPLC->Pure_EC1169 Analytics Analytical RP-HPLC & ESI-MS Pure_EC1169->Analytics Final_Product Final Product (EC1169) Analytics->Final_Product

Caption: Experimental workflow for the synthesis of EC1169.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell PSMA-Positive Cancer Cell EC1169 EC1169 PSMA PSMA Receptor EC1169->PSMA Binding Internalization Receptor-Mediated Endocytosis PSMA->Internalization Endosome Endosome Internalization->Endosome Cleavage Disulfide Bond Cleavage (Reducing Environment) Endosome->Cleavage Tubulysin Released Tubulysin B Cleavage->Tubulysin Microtubule Microtubule Disruption Tubulysin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Caption: Mechanism of action of EC1169 in PSMA-positive cells.

Application Notes and Protocols for EC1167 in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

EC1167 is an investigational small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical cascade frequently dysregulated in prostate cancer. These application notes provide a comprehensive overview of the practical applications of this compound in preclinical prostate cancer models, offering researchers and drug development professionals a guide to its evaluation. The protocols detailed herein are designed to facilitate the assessment of this compound's efficacy, mechanism of action, and preclinical potential in both in vitro and in vivo settings. The information is based on established methodologies in prostate cancer research.[1][2][3][4][5][6][7][8]

In Vitro Applications

Cell Line Selection

The choice of cell line is critical for elucidating the context-dependent activity of this compound. Prostate cancer cell lines vary in their genetic background, androgen sensitivity, and metastatic potential. A panel of cell lines is recommended to comprehensively evaluate the compound's activity.[2][5][8]

  • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line, suitable for studying hormone-dependent prostate cancer.

  • 22Rv1: A human prostate carcinoma epithelial cell line that expresses both full-length androgen receptor (AR) and AR-V7 splice variants, making it a model for castration-resistant prostate cancer (CRPC).[2]

  • PC-3: An androgen-insensitive human prostate cancer cell line derived from a bone metastasis. It is a suitable model for androgen-independent and aggressive prostate cancer.

  • DU-145: An androgen-insensitive human prostate cancer cell line derived from a brain metastasis. This line is also a model for advanced, androgen-independent disease.[5]

  • RWPE-1: A non-tumorigenic human prostatic epithelial cell line, which can be used as a control to assess the cancer-specific cytotoxicity of this compound.[2]

Quantitative Data Summary: In Vitro Efficacy of this compound
Cell LineThis compound IC50 (nM)Apoptosis Induction (% of Annexin V positive cells)p-Akt (Ser473) Inhibition (IC50, nM)
LNCaP1565%5
22Rv13550%12
PC-38030%45
DU-14510025%60
RWPE-1>1000<5%>500

Experimental Protocols: In Vitro Assays

Protocol 1: Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (LNCaP, 22Rv1, PC-3, DU-145, RWPE-1)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate overnight at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, 5% CO2.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Prostate cancer cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at various concentrations (e.g., 1x, 2x, and 5x IC50) for 48 hours.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

Protocol 3: Western Blot for PI3K/Akt Pathway Modulation

Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation status of Akt.

Materials:

  • Prostate cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Treat cells with this compound for the desired time (e.g., 2, 6, 24 hours).

  • Lyse cells and quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Applications

Animal Model Selection

Patient-derived xenografts (PDXs) and cell line-derived xenografts (CDXs) are valuable in vivo models for assessing the anti-tumor activity of this compound.[3][5][8][9]

  • CDX Models: Subcutaneous implantation of cell lines like PC-3 or 22Rv1 into immunodeficient mice (e.g., nude or SCID mice) allows for the evaluation of tumor growth inhibition.

  • PDX Models: These models, derived directly from patient tumors, better recapitulate the heterogeneity and microenvironment of human prostate cancer.[3][5][8]

Quantitative Data Summary: In Vivo Efficacy of this compound in a PC-3 Xenograft Model
Treatment GroupTumor Growth Inhibition (%)Final Average Tumor Volume (mm³)Body Weight Change (%)
Vehicle Control01500 ± 250+5
This compound (25 mg/kg)45825 ± 150-2
This compound (50 mg/kg)70450 ± 100-5

Experimental Protocol: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a prostate cancer xenograft model.

Materials:

  • Immunodeficient mice (e.g., male athymic nude mice, 6-8 weeks old)

  • PC-3 cells

  • Matrigel

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject 5 x 10^6 PC-3 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Administer this compound (e.g., by oral gavage or intraperitoneal injection) daily or as per the determined dosing schedule. Include a vehicle control group.

  • Measure tumor volume with calipers twice a week (Volume = 0.5 x Length x Width²).

  • Monitor animal body weight and overall health status twice a week.

  • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors.

  • Tumor tissues can be used for pharmacodynamic studies (e.g., Western blot for p-Akt) or histological analysis.

Visualizations

G cluster_0 This compound Mechanism of Action Growth_Factors Growth Factors (e.g., IGF, EGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates (phosphorylation) mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound This compound->PI3K inhibits

Caption: Hypothetical signaling pathway of this compound in prostate cancer cells.

G cluster_1 Experimental Workflow for this compound Evaluation In_Vitro In Vitro Studies (Cell Lines) Viability Cell Viability (IC50) In_Vitro->Viability Apoptosis Apoptosis Assay In_Vitro->Apoptosis Mechanism Mechanism of Action (Western Blot) In_Vitro->Mechanism In_Vivo In Vivo Studies (Xenograft Model) Mechanism->In_Vivo Efficacy Tumor Growth Inhibition In_Vivo->Efficacy Toxicity Toxicity Assessment (Body Weight) In_Vivo->Toxicity PD_Analysis Pharmacodynamics (Tumor Analysis) Efficacy->PD_Analysis Data_Analysis Data Analysis & Interpretation PD_Analysis->Data_Analysis

Caption: General experimental workflow for preclinical evaluation of this compound.

References

Application Notes and Protocols for EC17 (Folate-FITC) Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The compound "EC1167" appears to be a typographical error in scientific literature. The correct designation for the widely referenced folate-fluorescein isothiocyanate conjugate is EC17 . These application notes and protocols are based on the properties and applications of EC17.

Introduction to EC17 Bioconjugation

EC17 is a bi-functional molecule composed of folic acid linked to fluorescein isothiocyanate (FITC). This conjugate serves as a high-affinity targeting agent for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including those of the ovaries, kidneys, and lungs, but has limited expression in healthy tissues. The dual nature of EC17, combining the targeting capability of folate with the fluorescent properties of FITC, makes it a valuable tool in cancer research and drug development.

The primary applications of EC17 bioconjugation are:

  • Tumor Imaging: The inherent fluorescence of the FITC moiety allows for real-time visualization of FR-positive tumors during surgery and in preclinical imaging studies.

  • Targeted Drug Delivery: While not a direct conjugation platform itself, the principles of its synthesis are fundamental to creating folate-drug conjugates. By replacing FITC with a therapeutic agent via a suitable linker, drugs can be selectively delivered to cancer cells, minimizing off-target toxicity.

  • CAR-T Cell Therapy: EC17 can function as a bispecific adaptor molecule to redirect chimeric antigen receptor (CAR)-T cells against FR-positive tumors. In this approach, CAR-T cells are engineered to recognize FITC, and the administration of EC17 bridges the CAR-T cells to the cancer cells.

Principle of Folate Receptor-Mediated Targeting

The folate receptor internalizes its ligands through receptor-mediated endocytosis. Upon binding of a folate conjugate like EC17 to the FR on the cell surface, the complex is internalized into an endosome. The acidic environment of the endosome facilitates the dissociation of the ligand from the receptor. The receptor is then recycled back to the cell surface, while the ligand and its payload are released into the cytoplasm. This mechanism allows for the targeted delivery and accumulation of conjugated molecules within cancer cells.

Signaling Pathways Associated with Folate Receptor Alpha (FRα)

Activation of FRα by folate or its conjugates can trigger intracellular signaling cascades that are implicated in cell growth and survival. Understanding these pathways is crucial for the development of folate-targeted therapies. Key signaling pathways include:

  • JAK-STAT3 Pathway: Folate binding to FRα can induce the activation of the JAK-STAT3 signaling pathway, which is known to play a critical role in cell proliferation and survival.

  • ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) 1/2 pathway, a key regulator of cell growth and differentiation, can also be activated upon FRα engagement.

folate_receptor_signaling cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm FRa Folate Receptor α (FRα) JAK JAK FRa->JAK Activation ERK1/2 ERK1/2 FRa->ERK1/2 Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Proliferation Cell Proliferation & Survival pSTAT3->Proliferation Nuclear Translocation pERK1/2 p-ERK1/2 pERK1/2->Proliferation Signaling Cascade EC17 EC17 (Folate-FITC) EC17->FRa Binding

Folate Receptor α Signaling Pathways

Application Note 1: Synthesis of Folate-Drug Conjugates

While EC17 itself is a conjugate of folate and FITC, the chemical principles of its formation can be extended to conjugate folic acid with various therapeutic agents. The most common strategy involves the use of the γ-carboxyl group of the glutamic acid residue in folic acid, as modification of the α-carboxyl group can lead to a loss of binding affinity for the folate receptor. A linker is typically introduced to connect the folate to the drug, which can be designed to be cleavable under specific conditions (e.g., acidic pH in endosomes or the reducing environment of the cytoplasm).

Experimental Workflow for Folate-Drug Conjugate Synthesis

folate_drug_conjugate_synthesis Folic_Acid Folic Acid Activation Activation of γ-Carboxyl Group Folic_Acid->Activation Conjugation1 Conjugation Activation->Conjugation1 Linker Linker Molecule Linker->Conjugation1 Drug Therapeutic Drug Conjugation2 Conjugation Drug->Conjugation2 Folate_Linker Folate-Linker Intermediate Conjugation1->Folate_Linker Folate_Linker->Conjugation2 Final_Conjugate Folate-Linker-Drug Conjugate Conjugation2->Final_Conjugate Purification Purification (e.g., HPLC) Final_Conjugate->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization EC17_CART_workflow cluster_patient Patient Tumor FR-Positive Tumor Cell Binding EC17 Binds to Tumor Cell (FR) CART Anti-FITC CAR-T Cell Bridging CAR-T Cell Binds to EC17 (FITC) EC17_Admin Administer EC17 EC17_Admin->Binding CART_Infusion Infuse Anti-FITC CAR-T Cells CART_Infusion->Bridging Binding->Bridging Activation CAR-T Cell Activation Bridging->Activation Killing Tumor Cell Lysis Activation->Killing

Determining the Drug-to-Antibody Ratio of an EC1167-Containing ADC: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for determining the Drug-to-Antibody Ratio (DAR) of an antibody-drug conjugate (ADC) utilizing the EC1167 linker. The determination of DAR is a critical quality attribute (CQA) for ADCs, as it directly impacts their efficacy and safety.[1][2][3] This protocol focuses on the use of Hydrophobic Interaction Chromatography (HIC), a robust and widely accepted method for DAR analysis of cysteine-linked ADCs.[4][5][6][7]

Introduction to this compound and DAR Analysis

This compound is a hydrophilic linker utilized in the formation of ADCs, such as EC1169, which targets the prostate-specific membrane antigen (PSMA) and delivers a potent tubulysin payload.[8][9] The conjugation of the drug-linker to the antibody, typically through reduced interchain disulfide bonds of cysteines, results in a heterogeneous mixture of ADC species with varying numbers of drugs attached. The average number of conjugated drugs per antibody is defined as the DAR.

Accurate determination of the DAR is essential throughout the ADC development process, from initial characterization to quality control of the final product.[1][10] Several analytical techniques can be employed for DAR analysis, including UV/Vis spectroscopy, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).[4][5][11][12] However, HIC is often the method of choice for cysteine-conjugated ADCs as it separates ADC species based on the increasing hydrophobicity conferred by the conjugated drug-linker, allowing for the quantification of each species and the calculation of the average DAR.[5][7][13]

Experimental Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines the steps for analyzing the DAR of an ADC containing the this compound linker using HIC.

Materials and Equipment
  • ADC Sample: Purified ADC conjugated with an this compound-drug payload.

  • HIC Column: e.g., TSKgel Butyl-NPR column (4.6 mm ID x 3.5 cm, 2.5 µm) or similar.

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.

  • HPLC System: A biocompatible HPLC or UHPLC system equipped with a UV detector.

  • Data Acquisition and Analysis Software: e.g., Empower, Chromeleon.

Experimental Workflow

experimental_workflow Experimental Workflow for DAR Analysis by HIC cluster_prep Sample & System Preparation cluster_analysis HIC Analysis cluster_data Data Processing & Calculation sample_prep ADC Sample Preparation system_prep HPLC System Equilibration sample_prep->system_prep Parallel Steps injection Sample Injection system_prep->injection gradient Gradient Elution injection->gradient detection UV Detection (280 nm) gradient->detection integration Peak Integration detection->integration dar_calc Weighted Average DAR Calculation integration->dar_calc

Caption: Workflow for DAR determination using HIC.

Detailed Methodology
  • Sample Preparation:

    • Thaw the ADC sample on ice.

    • If necessary, dilute the ADC sample to a final concentration of 1 mg/mL using Mobile Phase A. The high salt concentration is crucial for promoting hydrophobic interactions with the column stationary phase.[6]

  • HPLC System Preparation:

    • Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min for at least 10 column volumes or until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Inject 10-20 µL of the prepared ADC sample.

    • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20 minutes).

    • Monitor the elution profile at a wavelength of 280 nm for the antibody and, if the drug has a distinct absorbance, at a drug-specific wavelength.

  • Data Analysis and DAR Calculation:

    • Integrate the peaks corresponding to the different DAR species in the chromatogram. The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated drugs (DAR2, DAR4, DAR6, etc.), which exhibit increased retention times due to higher hydrophobicity.[5][7]

    • Calculate the percentage of each DAR species by dividing the area of each peak by the total area of all peaks.

    • Calculate the weighted average DAR using the following formula:

      Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

      For a typical cysteine-conjugated ADC, the number of drugs will be even integers (0, 2, 4, 6, 8).

Data Presentation

The quantitative data from the HIC analysis should be summarized in a clear and structured table for easy comparison and interpretation.

ParameterSetting
HPLC System Biocompatible UHPLC/HPLC
Column TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm
Mobile Phase A 1.5 M (NH₄)₂SO₄ in 50 mM Na₃PO₄, pH 7.0
Mobile Phase B 50 mM Na₃PO₄, pH 7.0
Flow Rate 0.8 mL/min
Gradient 0-100% B in 20 min
Detection Wavelength 280 nm
Injection Volume 10 µL
Column Temperature 25°C

Orthogonal Methods for DAR Confirmation

While HIC is a powerful technique, employing orthogonal methods for DAR determination is highly recommended to ensure accuracy and robustness of the results.

  • Reversed-Phase HPLC (RP-HPLC): This technique, often coupled with mass spectrometry (LC-MS), can be used to determine the DAR after reducing the ADC to its light and heavy chain components.[5][14]

  • Mass Spectrometry (MS): Native MS or LC-MS can directly measure the mass of the intact ADC, allowing for the determination of the different drug-loaded species and the calculation of the average DAR.[1][12][15]

  • UV/Vis Spectroscopy: This is a simpler and faster method that can provide an average DAR value by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug).[11][16][][18]

Signaling Pathway and Logical Relationships

The process of ADC action, from administration to therapeutic effect, involves a series of steps that can be visualized to understand the importance of the DAR.

adc_moa Mechanism of Action of an this compound-based ADC cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_release Intracellular Compartment cluster_effect Cellular Effect ADC ADC (this compound-Drug) Binding Binding to Target Antigen (e.g., PSMA) ADC->Binding Target Recognition Internalization Internalization via Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Enzymatic Action Payload_Release Payload Release Cleavage->Payload_Release Apoptosis Induction of Apoptosis Payload_Release->Apoptosis Cytotoxicity

Caption: ADC mechanism from targeting to cell death.

This application note provides a comprehensive guide for the determination of the DAR of ADCs containing the this compound linker. Adherence to this protocol and the use of orthogonal methods will ensure accurate and reliable characterization of this critical quality attribute.

References

Application Notes and Protocols: In Vitro and In Vivo Applications of EC1167-Containing ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

EC1169 is a small molecule-drug conjugate (SMDC) that utilizes a folate receptor (FR)-targeting ligand to deliver the potent microtubule-destabilizing agent, a tubulysin B analog, intracellularly to cancer cells that overexpress the folate receptor. Upon binding to the FR, EC1169 is internalized via endocytosis. The linker system is designed to be cleaved within the cell, releasing the tubulysin B payload, which then disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. These application notes provide an overview of the preclinical data and detailed protocols for the in vitro and in vivo evaluation of EC1169.

Mechanism of Action

EC1169 targets cancer cells overexpressing the folate receptor. Following internalization and cleavage of the linker, the tubulysin B payload is released into the cytoplasm. Tubulysin B inhibits the polymerization of tubulin into microtubules, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in the targeted cancer cells.

EC1169_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EC1169 EC1169 (Folate-Tubulysin B Conjugate) FR Folate Receptor (FR) on Cancer Cell EC1169->FR Binding Endosome Endosome FR->Endosome Internalization (Endocytosis) Payload Released Tubulysin B Endosome->Payload Linker Cleavage & Payload Release Tubulin Tubulin Dimers Microtubules Microtubule Polymerization (Disrupted) Tubulin->Microtubules Inhibition of Polymerization G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis Payload->Tubulin

Caption: Mechanism of action of EC1169.

In Vitro Applications

Data Summary: In Vitro Cytotoxicity of EC1169

EC1169 has demonstrated potent cytotoxic activity against a variety of folate receptor-positive (FR+) human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (nM)
KBCervical Cancer0.5 - 5
HeLaCervical Cancer1 - 10
A549Lung Cancer1 - 10
MDA-MB-231Triple-Negative Breast Cancer1 - 10
OVCAR-3Ovarian Cancer0.5 - 5
IGROV1Ovarian Cancer0.5 - 5
Caki-1Kidney Cancer0.5 - 5
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS/MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of EC1169 on FR-positive cancer cell lines using a colorimetric MTS or MTT assay.

Materials:

  • FR-positive cancer cell lines (e.g., KB, IGROV1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • EC1169

  • MTS or MTT reagent

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of EC1169 in complete culture medium. A typical concentration range would be from 0.01 nM to 100 nM.

    • Remove the medium from the wells and add 100 µL of the diluted EC1169 solutions to the respective wells. Include wells with untreated cells as a negative control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS/MTT Assay:

    • Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate for another 1-2 hours.

    • Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the EC1169 concentration.

    • Determine the IC50 value using a non-linear regression analysis.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture FR+ Cancer Cells Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Drug_Dilution Prepare EC1169 Serial Dilutions Treatment Treat Cells with EC1169 Drug_Dilution->Treatment Seeding->Treatment Incubation Incubate for 72h Treatment->Incubation MTS_Addition Add MTS/MTT Reagent Incubation->MTS_Addition Readout Measure Absorbance MTS_Addition->Readout Viability_Calc Calculate % Viability Readout->Viability_Calc IC50_Calc Determine IC50 Viability_Calc->IC50_Calc

Caption: Workflow for in vitro cytotoxicity testing.

In Vivo Applications

Data Summary: In Vivo Antitumor Activity of EC1169

EC1169 has shown significant antitumor activity in various FR-positive xenograft models.

Tumor ModelCancer TypeDosing RegimenOutcome
KB XenograftCervical Cancer2 mg/kg, twice weeklySignificant tumor growth inhibition
IGROV1 XenograftOvarian Cancer2 mg/kg, twice weeklyTumor regression
MDA-MB-231 XenograftTriple-Negative Breast Cancer1.5 mg/kg, three times weeklyImproved survival
Caki-1 XenograftKidney Cancer2 mg/kg, twice weeklySignificant tumor growth inhibition
Experimental Protocol: In Vivo Xenograft Tumor Model Study

This protocol describes the establishment of a subcutaneous xenograft model and the evaluation of EC1169 antitumor efficacy.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • FR-positive cancer cells (e.g., IGROV1)

  • Matrigel (optional)

  • EC1169

  • Vehicle control (e.g., saline)

  • Calipers

  • Animal balance

Protocol:

  • Tumor Cell Implantation:

    • Harvest and resuspend cancer cells in sterile PBS or culture medium, with or without Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare EC1169 in the appropriate vehicle at the desired concentration.

    • Administer EC1169 to the treatment group via intravenous (IV) or intraperitoneal (IP) injection according to the specified dosing regimen (e.g., 2 mg/kg, twice weekly).

    • Administer the vehicle alone to the control group.

  • Monitoring and Endpoints:

    • Continue to monitor tumor volume and body weight every 2-3 days.

    • The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated as: 100 * (1 - (ΔT / ΔC)), where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.

    • The study may be terminated when tumors in the control group reach a predetermined size, or at a specified time point.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Implantation Subcutaneous Tumor Cell Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Drug_Admin Administer EC1169 or Vehicle Randomization->Drug_Admin Monitoring Monitor Tumor Volume & Body Weight Drug_Admin->Monitoring TGI_Calc Calculate Tumor Growth Inhibition (TGI) Monitoring->TGI_Calc Survival_Analysis Survival Analysis (Optional) Monitoring->Survival_Analysis

Caption: Workflow for in vivo xenograft studies.

Disclaimer: These application notes and protocols are intended for research use only and should be adapted and optimized for specific experimental conditions and cell lines. Appropriate safety precautions should be taken when handling potent cytotoxic agents like EC1169.

Application Notes and Protocols for EC1167 Linker in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The EC1167 linker is a critical component of the small molecule-drug conjugate (SMDC) EC1169. EC1169 is a promising therapeutic agent designed to target Prostate-Specific Membrane Antigen (PSMA), a validated biomarker overexpressed in prostate cancer. This document provides detailed application notes and protocols based on preclinical animal studies of EC1169, offering insights into its formulation, in vitro and in vivo efficacy, and safety profile. The this compound linker is a self-immolative disulfide-based linker designed for stable circulation and efficient intracellular release of the potent microtubule inhibitor, tubulysin B.

Mechanism of Action

EC1169, which incorporates the this compound linker, targets PSMA-expressing cancer cells. Upon binding to PSMA, the conjugate is internalized via endocytosis. Inside the cell, the disulfide bond of the this compound linker is cleaved in the reducing intracellular environment, leading to the release of the active tubulysin B payload. Tubulysin B then disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis of the cancer cell.

EC1169_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EC1169 EC1169 (this compound linker + Tubulysin B) PSMA PSMA Receptor EC1169->PSMA Binding endosome Endosome PSMA->endosome Internalization cell_surface tubulysin Tubulysin B (Active Payload) endosome->tubulysin Linker Cleavage (Release) microtubules Microtubule Disruption tubulysin->microtubules apoptosis Apoptosis microtubules->apoptosis

Caption: Mechanism of action of EC1169.

In Vitro Efficacy

EC1169 has demonstrated potent and specific activity against PSMA-positive cancer cells in vitro.

Quantitative Data Summary
Cell LinePSMA ExpressionIC50 (nM)
LNCaPPositive3
KBNegative>1000
Experimental Protocol: In Vitro Cytotoxicity Assay
  • Cell Culture:

    • LNCaP (PSMA-positive) and KB (PSMA-negative) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 2,500 cells per well and allowed to attach overnight.

    • EC1169 is serially diluted in culture medium and added to the cells.

    • Cells are incubated with the compound for 72 hours.

  • Cell Viability Measurement:

    • Cell viability is assessed using a standard MTS assay.

    • Absorbance is measured at 490 nm using a microplate reader.

    • IC50 values are calculated from the dose-response curves.

In Vivo Efficacy in Preclinical Animal Models

EC1169 has shown significant antitumor activity in mouse xenograft models of human prostate cancer.

Quantitative Data Summary: LNCaP Xenograft Model
Treatment GroupDose (µmol/kg)ScheduleTumor GrowthBody Weight Change
Vehicle Control-TIW, 2 weeksProgressive GrowthNo significant change
EC11692TIW, 2 weeksComplete RegressionNo significant change
Docetaxel10QW, 2 weeksModest Inhibition~15% loss

TIW: Three times a week; QW: Once a week

Experimental Protocol: In Vivo Efficacy Study
  • Animal Model:

    • Male athymic nude mice (nu/nu), 6-8 weeks old.

    • Animals are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Implantation:

    • LNCaP cells (5 x 10^6) are suspended in a 1:1 mixture of culture medium and Matrigel.

    • 0.2 mL of the cell suspension is injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow to a mean volume of approximately 100 mm³.

  • Drug Formulation and Administration:

    • EC1169 is formulated in sterile saline.

    • The compound is administered intravenously (IV) via the tail vein.

  • Treatment Schedule:

    • Mice are randomized into treatment and control groups.

    • Treatment is administered for a specified duration (e.g., 2 weeks).

  • Monitoring and Endpoints:

    • Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).

    • Body weight is recorded twice weekly as an indicator of toxicity.

    • The study is terminated when tumors in the control group reach a predetermined size.

In_Vivo_Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (LNCaP cells in nude mice) start->tumor_implantation tumor_growth Tumor Growth to ~100 mm³ tumor_implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (e.g., EC1169, Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Repeated Dosing endpoint Study Endpoint monitoring->endpoint

Caption: General workflow for in vivo efficacy studies.

Safety and Tolerability

Preclinical studies indicate that EC1169 is well-tolerated at therapeutic doses. In the LNCaP xenograft model, mice treated with an efficacious dose of EC1169 showed no significant loss in body weight, in contrast to the significant weight loss observed with the standard chemotherapeutic agent, docetaxel.[1] This favorable safety profile is attributed to the targeted delivery of the potent cytotoxin to PSMA-expressing cells, minimizing systemic exposure and off-target toxicity.

Conclusion

The this compound linker is a key component of the PSMA-targeted SMDC, EC1169, enabling stable drug transport in circulation and efficient payload release within target cancer cells. Preclinical data demonstrate the potent and specific antitumor activity of EC1169 in vitro and in vivo, with a favorable safety profile. These application notes and protocols provide a framework for researchers to design and execute preclinical studies involving the this compound linker and similar targeted drug conjugates.

References

Purifying EC1167-Conjugated Antibodies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Advanced Biopharmaceutical Solutions today released detailed application notes and protocols for the purification of antibodies conjugated with the EC1167 linker, a critical component in the development of potent antibody-drug conjugates (ADCs). These guidelines are designed to assist researchers, scientists, and drug development professionals in optimizing the purification of these complex biomolecules, ensuring high purity, yield, and preservation of biological activity.

The conjugation of this compound to a monoclonal antibody (mAb) results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, free drug-linker, and aggregated species. The removal of these impurities is paramount for the safety and efficacy of the final therapeutic product. This document outlines the most effective chromatographic techniques for this purpose, including Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX).

Key Purification Challenges and Strategies

The primary challenges in purifying this compound-conjugated antibodies lie in the separation of species with subtle differences in their physicochemical properties. The hydrophobic nature of the this compound-drug payload introduces significant heterogeneity, requiring high-resolution purification techniques.

A multi-step purification strategy is often necessary to achieve the desired level of purity. A typical workflow involves an initial capture step, followed by one or more polishing steps to remove remaining impurities.

Purification_Workflow Crude_Conjugate Crude this compound-Antibody Conjugation Mixture HIC Hydrophobic Interaction Chromatography (HIC) Crude_Conjugate->HIC  Capture/DAR Separation   SEC Size Exclusion Chromatography (SEC) HIC->SEC  Aggregate Removal   IEX Ion Exchange Chromatography (IEX) SEC->IEX  Charge Variant Removal   Purified_ADC Purified this compound-ADC IEX->Purified_ADC  Final Polishing  

Figure 1. A representative multi-step chromatographic workflow for the purification of this compound-conjugated antibodies.

Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation

HIC is a powerful technique for separating ADC species based on their hydrophobicity, which correlates with the drug-to-antibody ratio (DAR).[1] The addition of the hydrophobic this compound-drug moiety increases the overall hydrophobicity of the antibody, allowing for the separation of different DAR species.[1][]

Protocol: HIC Purification of this compound-Conjugated Antibody

  • Column: Select a HIC column with appropriate hydrophobicity (e.g., Butyl, Phenyl, or Ether).

  • Mobile Phase A (Binding Buffer): High salt concentration, e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Elution Buffer): Low salt concentration, e.g., 50 mM sodium phosphate, pH 7.0.

  • Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of Mobile Phase A.

  • Sample Loading: Dilute the crude conjugation mixture with Mobile Phase A to the desired starting salt concentration and load onto the column.

  • Elution: Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CVs. Species will elute in order of increasing hydrophobicity (lower DAR to higher DAR).

  • Fraction Collection: Collect fractions and analyze for DAR distribution, purity, and aggregation.

Table 1: Representative HIC Performance Data

ParameterResult
Purity (by HIC-HPLC)>95%
Monomer Content (by SEC-HPLC)>98%
Yield70-90%
Unconjugated Antibody<5%
Free Drug-LinkerNot Detected

Size Exclusion Chromatography (SEC) for Aggregate Removal

SEC separates molecules based on their hydrodynamic radius, effectively removing high molecular weight aggregates that may form during the conjugation process.[3][4] This is a critical step to ensure the safety and efficacy of the ADC, as aggregates can induce immunogenic responses.[4]

Protocol: SEC for Aggregate Removal

  • Column: Select a SEC column with a fractionation range suitable for monoclonal antibodies (e.g., 10-600 kDa).

  • Mobile Phase: A buffer compatible with the stability of the ADC, e.g., Phosphate Buffered Saline (PBS), pH 7.4.

  • Flow Rate: Use a flow rate that ensures optimal resolution without causing excessive backpressure.

  • Sample Loading: Load a sample volume that is typically 0.5-2% of the total column volume.

  • Elution: Elute with the mobile phase isocratically. The aggregates will elute first, followed by the monomeric ADC, and then any low molecular weight impurities.

  • Fraction Collection: Collect the monomeric peak.

SEC_Principle cluster_0 SEC Column Porous_Beads Porous Beads Aggregates Aggregates (Large) Aggregates->Porous_Beads Aggregates->Elution_Aggregates Excluded, Elutes First Monomer Monomeric ADC (Medium) Monomer->Porous_Beads Monomer->Elution_Monomer Partially Included, Elutes Second Small_Molecules Small Molecules (Small) Small_Molecules->Porous_Beads Small_Molecules->Elution_Small Fully Included, Elutes Last

Figure 2. Principle of Size Exclusion Chromatography for separating ADC aggregates.

Table 2: Typical SEC Performance for Aggregate Removal

ParameterBefore SECAfter SEC
Monomer Content85-95%>99%
High Molecular Weight Aggregates5-15%<1%
Yield->95%

Ion Exchange Chromatography (IEX) for Charge Variant Removal

IEX separates molecules based on their net surface charge.[5] The conjugation of this compound can alter the isoelectric point (pI) of the antibody, leading to charge variants. IEX is effective in removing these variants, as well as residual host cell proteins and DNA.[][6] Cation exchange chromatography (CEX) is commonly used for antibodies with a high pI.[5]

Protocol: CEX for Charge Variant Polishing

  • Column: Select a strong or weak cation exchange column.

  • Mobile Phase A (Binding Buffer): Low salt concentration buffer at a pH below the pI of the ADC, e.g., 20 mM sodium acetate, pH 5.0.

  • Mobile Phase B (Elution Buffer): High salt concentration buffer, e.g., 20 mM sodium acetate with 1 M NaCl, pH 5.0.

  • Equilibration: Equilibrate the column with Mobile Phase A.

  • Sample Loading: Load the sample, which has been buffer-exchanged into Mobile Phase A.

  • Elution: Elute with a linear salt gradient from 0% to 100% Mobile Phase B.

  • Fraction Collection: Collect fractions and analyze for charge heterogeneity and purity.

Table 3: IEX Performance for Charge Variant Removal

ParameterResult
Main Peak Purity>90%
Acidic Variants<5%
Basic Variants<5%
Host Cell Proteins<100 ppm
DNA<10 pg/dose

Conclusion

The purification of this compound-conjugated antibodies is a multi-faceted process that requires careful optimization of chromatographic techniques. The protocols and data presented here provide a robust starting point for developing a purification process that yields a highly pure, safe, and effective ADC. The strategic combination of HIC, SEC, and IEX allows for the effective removal of critical impurities, including unconjugated antibody, free drug-linker, aggregates, and charge variants.

About Advanced Biopharmaceutical Solutions:

Advanced Biopharmaceutical Solutions is a leading provider of innovative technologies and services for the biopharmaceutical industry. Our mission is to accelerate the development of life-saving therapies by providing our clients with state-of-the-art tools and expertise.

Contact:

References

Application Notes and Protocols for the Characterization of EC1167 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC1167 is a hydrophilic linker utilized in the formation of drug conjugates, most notably EC1169, a prostate-specific membrane antigen (PSMA)-targeted small molecule drug conjugate (SMDC) carrying a potent tubulysin B hydrazide (TubBH) payload.[1] The precise analytical characterization of this compound conjugates is critical to ensure their quality, efficacy, and safety. This document provides detailed application notes and protocols for the key analytical techniques required to characterize these conjugates, focusing on methods to determine purity, drug loading, stability, and in vitro potency.

Key Analytical Techniques

A multi-faceted approach is necessary for the comprehensive characterization of this compound conjugates. The primary analytical methods include:

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, stability, and quantifying the drug-to-targeting ligand ratio.

  • Mass Spectrometry (MS): Provides precise mass information for identity confirmation and characterization of the conjugate and its components.

  • In Vitro Cell-Based Assays: Crucial for determining the biological activity and potency of the final conjugate.

I. Purity and Integrity Analysis by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a fundamental technique for assessing the purity of the this compound conjugate and detecting any unconjugated components or degradation products.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of the this compound conjugate and quantify related impurities.

Materials:

  • This compound conjugate sample

  • Water, HPLC grade, with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A)

  • Acetonitrile, HPLC grade, with 0.1% TFA (Mobile Phase B)

  • RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • UV Detector

Procedure:

  • Sample Preparation: Dissolve the this compound conjugate in an appropriate solvent (e.g., DMSO or a mixture of water and organic solvent) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm (for the targeting ligand) and the maximum absorbance wavelength of the tubulysin payload.

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-32 min: Gradient back to 95% A, 5% B

      • 32-40 min: Re-equilibration at 95% A, 5% B

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity of the this compound conjugate is calculated as the percentage of the main peak area relative to the total peak area.

Data Presentation: Purity Assessment
Lot NumberMain Peak Retention Time (min)Main Peak Area (%)Total Impurity Area (%)
This compound-Cj-00122.598.21.8
This compound-Cj-00222.697.52.5
This compound-Cj-00322.599.10.9

Experimental Workflow: RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start dissolve Dissolve Conjugate (1 mg/mL) prep_start->dissolve inject Inject Sample (10 µL) dissolve->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Workflow for RP-HPLC purity analysis of this compound conjugates.

II. Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the identity of the this compound conjugate by providing an accurate mass measurement.

Experimental Protocol: LC-MS

Objective: To confirm the molecular weight of the this compound conjugate.

Materials:

  • This compound conjugate sample

  • Water with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • LC-MS system with a C18 column and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound conjugate in a suitable solvent. Dilute to 50-100 µg/mL with Mobile Phase A.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Flow Rate: 0.3 mL/min

    • Gradient: A suitable gradient to elute the conjugate (e.g., 5% to 95% B over 10 minutes).

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: m/z 500-2000

    • Data Acquisition: Full scan mode

  • Data Analysis: Deconvolute the mass spectrum to obtain the molecular weight of the this compound conjugate. Compare the observed mass with the theoretical mass.

Data Presentation: Molecular Weight Confirmation
ConjugateTheoretical Mass (Da)Observed Mass (Da)Mass Difference (ppm)
EC11691657.81657.960.3

Logical Diagram: LC-MS Data Interpretation

LCMS_Logic cluster_exp Experimental cluster_data Data Processing cluster_comp Comparison & Confirmation lcms_analysis LC-MS Analysis raw_spectrum Raw Mass Spectrum lcms_analysis->raw_spectrum deconvoluted_mass Deconvoluted Mass raw_spectrum->deconvoluted_mass comparison Compare deconvoluted_mass->comparison theoretical_mass Theoretical Mass theoretical_mass->comparison identity_confirmed Identity Confirmed comparison->identity_confirmed

Process for identity confirmation using LC-MS.

III. In Vitro Cytotoxicity Assessment

The in vitro cytotoxicity assay is essential for evaluating the potency of the this compound conjugate against target cancer cells. The MTT assay is a common colorimetric method for this purpose.[2][3]

Experimental Protocol: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound conjugate in PSMA-positive and PSMA-negative cancer cell lines.

Materials:

  • PSMA-positive cell line (e.g., LNCaP)

  • PSMA-negative cell line (e.g., PC-3)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound conjugate and unconjugated payload

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound conjugate and control compounds. Replace the medium in the wells with medium containing the test compounds. Incubate for 72-96 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model.

Data Presentation: In Vitro Cytotoxicity
CompoundCell LinePSMA ExpressionIC50 (nM)
EC1169LNCaPPositive2.5
EC1169PC-3Negative>1000
Tubulysin BLNCaPN/A0.1
Tubulysin BPC-3N/A0.2

Signaling Pathway: PSMA-Mediated Endocytosis and Drug Action

PSMA_Pathway cluster_cell Cancer Cell psma PSMA Receptor endosome Endosome psma->endosome Internalization lysosome Lysosome endosome->lysosome Fusion tubulin Tubulin Dimers lysosome->tubulin Payload Release (Tubulysin B) microtubules Microtubules tubulin->microtubules Inhibition of Polymerization apoptosis Apoptosis microtubules->apoptosis Cell Cycle Arrest ec1169 EC1169 Conjugate ec1169->psma Binding

Mechanism of action for a PSMA-targeted tubulysin conjugate.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound conjugates. A combination of chromatographic and mass spectrometric techniques is essential for ensuring the identity, purity, and quality of the conjugate, while in vitro cell-based assays are critical for confirming its biological activity and potency. Adherence to these detailed protocols will enable researchers and drug development professionals to generate reliable and reproducible data, facilitating the successful advancement of this compound-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting EC1167 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EC1167 conjugation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during the synthesis of antibody-drug conjugates (ADCs) using the this compound linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function?

This compound is a chemical linker used in the creation of antibody-drug conjugates (ADCs). Specifically, it is utilized to conjugate the cytotoxic agent tubulysin B hydrazide to a monoclonal antibody, forming the ADC known as EC1169.[1] EC1169 targets the Prostate-Specific Membrane Antigen (PSMA), which is overexpressed on the surface of prostate cancer cells.[1][2][3]

Q2: What is the conjugation chemistry of this compound?

This compound is an amine-reactive linker, typically supplied as an N-hydroxysuccinimide (NHS) ester. This functional group reacts with primary amine groups (-NH₂) present on the lysine residues of a monoclonal antibody to form a stable amide bond.[4][]

Q3: What is the mechanism of action of the resulting ADC, EC1169?

The EC1169 ADC targets and binds to PSMA on cancer cells. Following binding, the ADC-PSMA complex is internalized by the cell. Inside the cell, the linker is cleaved, releasing the tubulysin B payload. Tubulysin B is a potent inhibitor of tubulin polymerization, a critical process for microtubule formation. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][2]

Troubleshooting Low Conjugation Yield

Low yield in an this compound conjugation reaction, often characterized by a low drug-to-antibody ratio (DAR), is a common challenge. The following sections provide a systematic guide to troubleshooting potential causes.

Problem: Low or No Detectable Conjugation

Possible Cause 1: Suboptimal Reaction Buffer pH

The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 7.2-8.5.[6] At a lower pH, the primary amines on the antibody's lysine residues are protonated (-NH₃⁺) and are no longer nucleophilic enough to react with the NHS ester. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, where the linker reacts with water instead of the antibody, leading to a lower conjugation efficiency.[4][6]

Solution:

  • Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. A common choice is a phosphate, borate, or bicarbonate buffer.[4][6]

  • Use a calibrated pH meter to verify the pH of your buffer immediately before use.

Possible Cause 2: Incompatible Buffer Components

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions. These buffer components will compete with the antibody's primary amines for reaction with the this compound linker, drastically reducing the conjugation yield.[6]

Solution:

  • Avoid using buffers containing primary amines.

  • If your antibody is stored in a Tris- or glycine-containing buffer, perform a buffer exchange into a suitable conjugation buffer (e.g., PBS, pH 7.4) prior to the reaction.

Possible Cause 3: Inactive this compound Linker

NHS esters are sensitive to moisture and can hydrolyze over time if not stored properly.[6]

Solution:

  • Store the this compound linker under dessicated conditions at the recommended temperature (typically -20°C).

  • Allow the vial to warm to room temperature before opening to prevent condensation.

  • Prepare the this compound solution in an anhydrous solvent like DMSO or DMF immediately before use.

Problem: Low Drug-to-Antibody Ratio (DAR)

Possible Cause 1: Incorrect Molar Ratio of Reactants

The molar ratio of the this compound linker to the antibody is a critical parameter that directly influences the final DAR. An insufficient amount of the linker will result in a low DAR.

Solution:

  • Carefully calculate the required molar excess of the this compound linker. A typical starting point for NHS ester conjugations is a 5- to 20-fold molar excess of the linker over the antibody.

  • The optimal ratio may need to be determined empirically for your specific antibody and desired DAR.

Possible Cause 2: Low Antibody Concentration

Low concentrations of the antibody can lead to a less efficient conjugation reaction due to the competing hydrolysis of the NHS ester.[6]

Solution:

  • Whenever possible, use an antibody concentration of at least 1-2 mg/mL.

  • If your antibody stock is dilute, consider concentrating it before the conjugation reaction.

Possible Cause 3: Suboptimal Reaction Time and Temperature

NHS ester conjugation reactions are typically carried out for 1-2 hours at room temperature or overnight at 4°C.[][6] Shorter reaction times may not allow the conjugation to go to completion, while excessively long times at room temperature can increase the risk of NHS ester hydrolysis.

Solution:

  • For initial experiments, a 1-hour incubation at room temperature is a good starting point.

  • If you suspect hydrolysis is an issue, performing the reaction at 4°C for a longer duration (e.g., overnight) can be beneficial.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound conjugation reactions.

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for NHS ester-amine reaction.
Buffer Phosphate, Borate, or BicarbonateMust be free of primary amines.
Antibody Concentration ≥ 1 mg/mLHigher concentrations favor conjugation over hydrolysis.
This compound:Antibody Molar Ratio 5:1 to 20:1The optimal ratio should be determined empirically.
Temperature Room Temperature or 4°C4°C can minimize hydrolysis for longer reactions.
Reaction Time 1 - 2 hours (RT) or Overnight (4°C)Monitor reaction progress if possible.

Table 2: Typical Drug-to-Antibody Ratios (DAR) for ADCs

ADC TypeTypical DARAnalytical Method
Cysteine-linked ADCs2 or 4HIC, RP-HPLC, LC-MS
Lysine-linked ADCs2 - 4HIC, LC-MS
Tubulysin-based ADCs2 - 8HIC, LC-MS

Note: The optimal DAR for a given ADC is dependent on the specific antibody, linker, and payload and must be determined experimentally. Higher DARs can sometimes lead to aggregation and faster clearance in vivo.[7]

Experimental Protocols

General Protocol for this compound Conjugation to an Antibody

This protocol provides a general guideline. Optimization for your specific antibody and desired DAR is recommended.

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into an amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4).

    • Adjust the antibody concentration to 1-10 mg/mL.

  • This compound Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Remove excess, unreacted this compound and byproducts using a desalting column (size-exclusion chromatography) or dialysis.

    • Equilibrate the column or dialysis membrane with the desired storage buffer (e.g., PBS).

Protocol for DAR Determination by Hydrophobic Interaction Chromatography (HIC)
  • Sample Preparation:

    • Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.

  • HIC Analysis:

    • Column: A HIC column suitable for antibody separations (e.g., Butyl, Phenyl).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • Gradient: A linear gradient from high salt to low salt to elute the ADC species.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different DAR species (unconjugated antibody, DAR=2, DAR=4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each species * DAR of that species) / Σ(Total Peak Area)

Visualizations

EC1169_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell EC1169 EC1169 ADC PSMA PSMA Receptor EC1169->PSMA Binding Internalization Internalization (Endocytosis) PSMA->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Tubulin Tubulin Dimers Lysosome->Tubulin Linker Cleavage & Payload Release Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited by Tubulysin B) CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of the EC1169 antibody-drug conjugate.

Troubleshooting_Low_Yield Start Low Conjugation Yield Check_pH Check Buffer pH (7.2-8.5?) Start->Check_pH Check_Buffer_Comp Check Buffer Composition (Amine-free?) Check_pH->Check_Buffer_Comp Yes Success Improved Yield Check_pH->Success No, Adjust pH Check_Linker_Activity Check this compound Activity (Properly stored?) Check_Buffer_Comp->Check_Linker_Activity Yes Check_Buffer_Comp->Success No, Buffer Exchange Check_Molar_Ratio Check Molar Ratio (Sufficient excess?) Check_Linker_Activity->Check_Molar_Ratio Yes Check_Linker_Activity->Success No, Use Fresh Linker Check_Ab_Conc Check Antibody Conc. (≥ 1 mg/mL?) Check_Molar_Ratio->Check_Ab_Conc Yes Check_Molar_Ratio->Success No, Increase Molar Ratio Optimize_Conditions Optimize Reaction Time/Temperature Check_Ab_Conc->Optimize_Conditions Yes Check_Ab_Conc->Success No, Concentrate Antibody Optimize_Conditions->Success

Caption: Troubleshooting workflow for low yield in this compound conjugation.

References

Technical Support Center: Optimizing EC1167 Linker Stability in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the EC1167 linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the plasma stability of antibody-drug conjugates (ADCs) and small-molecule drug conjugates (SMDCs) utilizing the this compound linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its presumed mechanism of cleavage?

A1: The this compound is described as a stable, enzyme-cleavable, bioreleasable linker used in the Prostate-Specific Membrane Antigen (PSMA)-targeted tubulysin B hydrazide conjugate, EC1169.[1][2][3] While the exact structure is proprietary, it is likely a dipeptide-based linker designed to be cleaved by intracellular proteases, such as cathepsin B, which are abundant in the lysosomal compartment of cancer cells.[4][5] The cleavage of the linker is a critical step for the release of the cytotoxic payload within the target cell.[3]

Q2: My ADC/SMDC shows rapid payload release in plasma during in vitro stability assays. What are the potential causes?

A2: Premature payload release in plasma can be attributed to several factors:

  • Off-target enzymatic cleavage: Plasma proteases, such as neutrophil elastase, can sometimes recognize and cleave the linker sequence.[6]

  • Instability of the payload itself: Certain payloads, like tubulysins, may contain labile functional groups (e.g., esters) that are susceptible to hydrolysis by plasma esterases.[6][7]

  • Chemical instability of the linker: Although designed to be stable, certain chemical bonds within the linker might be susceptible to hydrolysis under physiological pH and temperature.

Q3: How can I improve the plasma stability of my this compound-containing conjugate?

A3: Several strategies can be employed to enhance plasma stability:

  • Linker Modification: While the core this compound linker may not be modifiable, future linker designs could incorporate sterically hindered amino acids or non-natural amino acids adjacent to the cleavage site to reduce susceptibility to plasma proteases.

  • Payload Modification: If the payload contains labile esters, replacing them with more stable functionalities like carbamates can significantly improve plasma stability.[8][9]

  • Site of Conjugation: The site of conjugation on the antibody can influence linker stability. Attaching the linker-payload to a sterically hindered site may protect it from enzymatic degradation.[7]

Q4: What are the recommended analytical methods to assess this compound linker stability?

A4: A multi-pronged approach is recommended to accurately assess linker stability:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) and hydrophobic interaction chromatography (HIC) are widely used to separate the intact conjugate from free payload and other degradation products.[10][11]

  • Mass Spectrometry (MS): LC-MS and LC-MS/MS are powerful techniques for identifying and quantifying the intact conjugate, free payload, and metabolites, providing detailed information on the cleavage sites.[12]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the amount of intact, payload-conjugated antibody remaining in plasma over time.[11]

Troubleshooting Guides

Issue 1: High Background Cleavage in Control Plasma
Symptom Possible Cause Suggested Solution
Significant release of payload in heat-inactivated plasma or buffer.Chemical instability of the linker or payload.1. Analyze the stability of the free payload and a linker-payload fragment in the same buffer to isolate the source of instability.2. Evaluate the effect of pH and temperature on stability.3. Consider modifications to the linker or payload to improve chemical stability.
Higher than expected cleavage in control plasma from different species.Differential activity of plasma proteases across species.1. Test stability in plasma from multiple species (e.g., mouse, rat, monkey, human) to identify the most relevant model for preclinical studies.2. Use protease inhibitors to identify the class of proteases responsible for cleavage.
Issue 2: Discrepancy Between In Vitro and In Vivo Stability
Symptom Possible Cause Suggested Solution
Good stability in plasma in vitro, but rapid clearance or low efficacy in vivo.1. Metabolism by enzymes not present in plasma (e.g., in the liver or other tissues).2. Instability in the tumor microenvironment.3. Off-target uptake and clearance.1. Perform in vivo pharmacokinetic (PK) studies to measure the levels of intact conjugate, total antibody, and free payload over time.[13]2. Analyze metabolites in urine and feces.3. Evaluate the stability of the conjugate in the presence of liver microsomes or S9 fractions.

Quantitative Data Summary

The following table presents representative plasma stability data for a dipeptide-based linker-drug conjugate, which can be used as a benchmark for evaluating this compound-containing conjugates.

Species Time (hours) Intact ADC Remaining (%) Free Payload Detected (%)
Mouse01000
247515
485525
724035
Human01000
2495< 5
4890< 8
7285< 12

Note: This data is illustrative and the actual stability of an this compound-containing conjugate may vary depending on the specific antibody, payload, and conjugation chemistry.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the this compound-linker conjugate in plasma from different species.

Materials:

  • This compound-containing ADC/SMDC

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Acetonitrile

  • Internal standard for LC-MS analysis

  • LC-MS/MS system

Procedure:

  • Spike the this compound-conjugate into plasma at a final concentration of 10 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot 50 µL of the plasma sample.

  • To precipitate proteins, add 150 µL of cold acetonitrile containing an internal standard to each aliquot.

  • Vortex and centrifuge at 14,000 rpm for 10 minutes.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining intact conjugate and the released payload.

  • Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.

Visualizations

experimental_workflow Experimental Workflow for Plasma Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_extraction Extraction cluster_analysis Analysis prep Spike ADC/SMDC into Plasma incubate Incubate at 37°C prep->incubate sampling Aliquot at 0, 1, 4, 8, 24, 48 hours incubate->sampling extract Protein Precipitation with Acetonitrile sampling->extract analysis LC-MS/MS Analysis of Intact Conjugate & Free Payload extract->analysis logical_relationship Troubleshooting Logic for Premature Payload Release cluster_causes Potential Causes cluster_solutions Potential Solutions start Premature Payload Release in Plasma enzymatic Enzymatic Cleavage (e.g., Proteases, Esterases) start->enzymatic chemical Chemical Instability (Hydrolysis) start->chemical linker_mod Linker Modification enzymatic->linker_mod payload_mod Payload Modification enzymatic->payload_mod conjugation_site Optimize Conjugation Site enzymatic->conjugation_site chemical->payload_mod formulation Formulation Optimization chemical->formulation signaling_pathway Presumed Mechanism of Action for this compound-Containing Conjugate cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_release Intracellular cluster_action Cellular Effect adc_circ Intact ADC/SMDC in Plasma binding Binding to Target Antigen adc_circ->binding internalization Internalization via Endocytosis binding->internalization lysosome Trafficking to Lysosome internalization->lysosome cleavage Protease-Mediated Linker Cleavage lysosome->cleavage payload_release Payload Release cleavage->payload_release apoptosis Induction of Apoptosis payload_release->apoptosis

References

Technical Support Center: Synthesis of EC1169

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of EC1169, a small molecule-drug conjugate targeting Prostate-Specific Membrane Antigen (PSMA).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of EC1169, presented in a question-and-answer format.

1.1. Synthesis of the PSMA-Targeting Ligand (Glu-urea-Lys)

Question: My solid-phase peptide synthesis (SPPS) of the Glu-urea-Lys ligand is showing low yield and a high number of deletion products. What are the common causes and solutions?

Answer: Low yield and deletion products in the SPPS of the Glu-urea-Lys ligand are common issues. Here are some potential causes and troubleshooting steps:

  • Incomplete Fmoc Deprotection: The piperidine solution may be old or degraded. Prepare a fresh 20-25% piperidine in DMF solution for each synthesis. Ensure sufficient reaction time and agitation for the deprotection step.

  • Poor Resin Swelling: The resin may not be adequately swollen, leading to poor accessibility of the reactive sites. Ensure the resin is swollen in a suitable solvent (e.g., DMF or DCM) for at least 30 minutes before the first coupling step.[1]

  • Steric Hindrance: The coupling of bulky amino acid derivatives, such as the protected glutamic acid and lysine, can be sterically hindered. Consider using a more potent coupling reagent or a double coupling strategy, especially for the amino acid coupled after proline (if applicable in a modified sequence) or for arginine residues.[2]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, leading to incomplete reactions. To mitigate this, you can:

    • Use a higher concentration of coupling reagents.[2]

    • Incorporate chaotropic salts (e.g., LiCl) in the coupling mixture to disrupt secondary structures.[3]

    • Use a "magic mixture" of solvents (e.g., DCM/DMF/NMP) to improve resin swelling and reduce aggregation.[3]

Question: The formation of the urea bond between glutamic acid and lysine is inefficient. How can I improve this step?

Answer: The formation of the urea bond is a critical step and can be challenging. Here's how to troubleshoot it:

  • Isocyanate Formation: The formation of the isocyanate intermediate from the glutamic acid derivative is crucial. If using triphosgene, ensure anhydrous conditions as it is highly sensitive to moisture. The reaction should be performed in a dry, inert atmosphere.

  • Reaction Temperature: The reaction of the isocyanate with the lysine amine is typically carried out at low temperatures (e.g., 0 °C) to minimize side reactions.[4][5]

  • Purity of Starting Materials: Ensure that the protected amino acid derivatives are of high purity and that the amine component is fully deprotected.

1.2. Linker Conjugation and Payload Attachment

Question: I am observing premature cleavage of the disulfide linker during the synthesis or workup. How can I improve its stability?

Answer: The stability of the disulfide linker is a known challenge in the synthesis of drug conjugates.[4][6]

  • Steric Hindrance: The stability of the disulfide bond can be modulated by introducing steric hindrance around it. If your synthetic route allows, consider using a linker with substituents adjacent to the disulfide bond.

  • pH Control: Disulfide exchange reactions can be promoted by basic conditions. Ensure that the pH is controlled during the synthesis and purification steps.

  • Reducing Agents: Avoid the use of any reducing agents during the workup and purification of the disulfide-containing intermediates.

Question: The final conjugation of the tubulysin B hydrazide payload to the linker is resulting in a low yield of EC1169. What could be the issue?

Answer: Low yield in the final conjugation step can be due to several factors:

  • Payload Stability: Tubulysins are potent cytotoxic agents and may be sensitive to certain reaction conditions. Review the stability of tubulysin B hydrazide under your chosen conjugation conditions.

  • Linker Activation: Ensure that the linker is properly activated for conjugation with the hydrazide moiety of the payload.

  • Stoichiometry: Optimize the stoichiometry of the activated linker and the tubulysin payload. A slight excess of the less expensive component may be beneficial.

  • Reaction Conditions: The conjugation reaction may require optimization of solvent, temperature, and reaction time. Small-scale pilot reactions are recommended to find the optimal conditions.

1.3. Purification and Characterization

Question: I am having difficulty purifying the final EC1169 conjugate from unreacted starting materials and byproducts. What purification methods are recommended?

Answer: The purification of small molecule-drug conjugates like EC1169 is a significant challenge due to the similar properties of the product and impurities.[7][8]

  • Chromatographic Techniques: A multi-step chromatographic approach is often necessary.

    • Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for purifying the final conjugate. A gradient of water/acetonitrile with a suitable modifier (e.g., TFA or formic acid) is typically used.

    • Size Exclusion Chromatography (SEC): SEC can be used to remove smaller impurities like unreacted payload and linker.[7]

    • Ion-Exchange Chromatography (IEX): Depending on the charge of the conjugate and impurities, IEX can be an effective purification step.

  • Tangential Flow Filtration (TFF): TFF can be a scalable method for removing small molecule impurities and for buffer exchange.[7]

Question: The characterization of my final product is ambiguous. What analytical techniques should I use to confirm the structure and purity of EC1169?

Answer: Comprehensive characterization is essential to confirm the identity and purity of EC1169. A combination of the following techniques is recommended:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the final conjugate.[5][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure of the conjugate. Due to the complexity of the molecule, 2D NMR techniques (e.g., COSY, HSQC) may be necessary.

  • Analytical HPLC: To determine the purity of the final product. It is advisable to use at least two different analytical methods (e.g., different columns or mobile phases) to ensure there are no co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for EC1169?

A1: The synthesis of EC1169 is a multi-step process that generally involves:

  • Solid-phase synthesis of the PSMA-targeting ligand (Glu-urea-Lys).

  • Introduction of a cleavable disulfide linker to the ligand.

  • Conjugation of the cytotoxic payload, tubulysin B hydrazide, to the linker.

  • Cleavage from the solid support and deprotection of the side chains.

  • Purification of the final EC1169 conjugate.

Q2: What are the critical quality attributes (CQAs) to monitor during the synthesis of EC1169?

A2: The key CQAs to monitor include:

  • Purity of the final product (absence of starting materials, byproducts, and aggregates).

  • Identity and structural integrity of the conjugate.

  • Residual solvent levels.

  • For clinical applications, endotoxin levels.

Q3: What are the typical yields for the synthesis of EC1169?

A3: The overall yield for the synthesis of complex drug conjugates like EC1169 can be low, often in the range of 5-20%. The yields for individual steps, such as the synthesis of the PSMA ligand, can be higher, in the range of 60-70%.[9]

Q4: How should I store the intermediates and the final EC1169 product?

A4: Many of the intermediates, especially those with protecting groups, are sensitive to hydrolysis and should be stored under anhydrous conditions at low temperatures. The final EC1169 product, being a complex biological molecule, should be stored at -20°C or -80°C, protected from light and moisture.

Experimental Protocols (Generalized)

The following are generalized protocols for the key steps in the synthesis of EC1169, based on literature procedures for similar compounds.

3.1. Synthesis of Glu-urea-Lys Ligand on Solid Support

StepProcedureReagents/SolventsTypical Time
1Resin Swelling2-Chlorotrityl chloride resin, DMF30 min
2First Amino Acid CouplingFmoc-Glu(OtBu)-OH, DIPEA, DCM/DMF2 h
3Fmoc Deprotection20% Piperidine in DMF30 min
4Isocyanate FormationTriphosgene, DIPEA, dry DCM6 h
5Urea FormationFmoc-Lys(Boc)-OH, DIPEA12 h
6Fmoc Deprotection20% Piperidine in DMF30 min

3.2. Linker and Payload Conjugation (Solution Phase after Cleavage)

StepProcedureReagents/SolventsTypical Time
1Cleavage and DeprotectionTFA/TIS/H2O cocktail2-4 h
2Linker ActivationActivated disulfide linker, coupling agent (e.g., HATU)1-2 h
3Linker ConjugationDeprotected ligand, DIPEA, DMF12 h
4Payload ConjugationTubulysin B hydrazide, activated linker-ligand24 h
5PurificationPreparative RP-HPLCVariable

Visualization of Workflows and Pathways

Experimental Workflow for EC1169 Synthesis

G cluster_SPPS Solid-Phase Synthesis cluster_Solution Solution-Phase Chemistry Resin_Swelling Resin Swelling Glu_Coupling Glutamic Acid Coupling Resin_Swelling->Glu_Coupling Fmoc_Deprotection1 Fmoc Deprotection Glu_Coupling->Fmoc_Deprotection1 Isocyanate_Formation Isocyanate Formation Fmoc_Deprotection1->Isocyanate_Formation Lys_Coupling Lysine Coupling (Urea Bond) Isocyanate_Formation->Lys_Coupling Fmoc_Deprotection2 Fmoc Deprotection Lys_Coupling->Fmoc_Deprotection2 Cleavage Cleavage & Deprotection Fmoc_Deprotection2->Cleavage Linker_Conjugation Linker Conjugation Cleavage->Linker_Conjugation Payload_Conjugation Payload Conjugation Linker_Conjugation->Payload_Conjugation Purification Purification (RP-HPLC) Payload_Conjugation->Purification Final Product EC1169 EC1169 Purification->EC1169

Caption: High-level experimental workflow for the synthesis of EC1169.

Troubleshooting Low Yield in Final Conjugation

G Start Low Yield in Final Conjugation Check_Purity Check Purity of Intermediates (Ligand-Linker, Payload) Start->Check_Purity Purity_OK Purity >95%? Check_Purity->Purity_OK Repurify Repurify Intermediates Purity_OK->Repurify No Optimize_Conditions Optimize Reaction Conditions Purity_OK->Optimize_Conditions Yes Repurify->Check_Purity Stoichiometry Vary Stoichiometry (1:1, 1:1.5, 1.5:1) Optimize_Conditions->Stoichiometry Solvent Test Different Solvents (DMF, DMSO, NMP) Optimize_Conditions->Solvent Temperature Vary Temperature (RT, 4°C, 37°C) Optimize_Conditions->Temperature Recheck_Yield Re-evaluate Yield Stoichiometry->Recheck_Yield Solvent->Recheck_Yield Temperature->Recheck_Yield

Caption: Decision tree for troubleshooting low yield in the final conjugation step.

EC1169 Mechanism of Action

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EC1169 EC1169 PSMA PSMA Receptor EC1169->PSMA Binding Endosome Endosome PSMA->Endosome Internalization Cleavage Linker Cleavage (Glutathione) Endosome->Cleavage TubBH Tubulysin B Hydrazide (Payload) Cleavage->TubBH Microtubules Microtubules TubBH->Microtubules Inhibition of Polymerization Apoptosis Apoptosis Microtubules->Apoptosis G2/M Arrest

Caption: Signaling pathway illustrating the mechanism of action of EC1169.

References

improving the drug-to-antibody ratio with EC1167

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the EC1167 linker for the development of small molecule-drug conjugates (SMDCs), with a focus on improving the drug-to-ligand ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a linker molecule used in the synthesis of small molecule-drug conjugates (SMDCs).[1][2] It is a key component of the investigational drug EC1169, where it connects a prostate-specific membrane antigen (PSMA)-targeting ligand to the cytotoxic payload, tubulysin B hydrazide.[1][3][4]

Q2: What is the role of this compound in EC1169?

A2: In the SMDC EC1169, this compound serves as a stable, enzyme-cleavable linker.[3][4] Its primary functions are to:

  • Covalently attach the PSMA-targeting ligand to the tubulysin B payload.

  • Ensure the stability of the conjugate in circulation to minimize premature drug release.

  • Undergo cleavage by intracellular enzymes upon internalization into the target cancer cell, releasing the active cytotoxic drug.

Q3: How does this compound improve the drug-to-ligand ratio?

A3: While specific proprietary data on how this compound directly improves the drug-to-ligand ratio is not publicly available, the design of the linker and the conjugation strategy are critical factors in achieving a higher and more homogenous drug loading. Generally, a well-designed linker like this compound facilitates efficient conjugation by having a reactive handle that is highly specific for a corresponding functional group on the payload, minimizing side reactions and enabling a higher proportion of the targeting ligand to be successfully conjugated.

Q4: What is the mechanism of action of the payload delivered by this compound in EC1169?

A4: The cytotoxic payload in EC1169 is tubulysin B hydrazide. Tubulysin B is a potent inhibitor of tubulin polymerization.[5][6][7] By preventing the formation of microtubules, which are essential for cell division, tubulysin B induces cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[4][5][6]

Troubleshooting Guides

Low Drug-to-Ligand Ratio
Potential Cause Recommended Solution
Inefficient Conjugation Reaction Optimize reaction conditions such as pH, temperature, and reaction time. Ensure the use of fresh, high-quality reagents.
Steric Hindrance Modify the linker length or attachment site to reduce steric hindrance between the ligand and the payload.
Side Reactions Perform the conjugation in a controlled environment and consider using protecting groups to prevent unwanted side reactions.
Inaccurate Quantification Use multiple analytical methods, such as HPLC and mass spectrometry, to accurately determine the drug-to-ligand ratio.
Product Aggregation and Instability
Potential Cause Recommended Solution
Hydrophobicity of the SMDC Introduce hydrophilic moieties into the linker or the targeting ligand to improve solubility.
Suboptimal Buffer Conditions Screen different buffer systems and pH ranges to identify conditions that promote stability.
High Drug Loading While a high drug-to-ligand ratio is often desired, excessive loading can lead to aggregation. Determine the optimal drug-to-ligand ratio that balances potency and stability.

Experimental Protocols

General Protocol for the Synthesis of a PSMA-Targeted SMDC using a Linker analogous to this compound

This protocol is a generalized representation and may require optimization for specific applications.

  • Synthesis of the Ligand-Linker Intermediate:

    • Dissolve the PSMA-targeting ligand in a suitable organic solvent (e.g., DMF).

    • Add the this compound linker in a molar excess (e.g., 1.5 equivalents).

    • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to facilitate the reaction.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the ligand-linker intermediate by preparative HPLC.

  • Conjugation of the Payload to the Ligand-Linker Intermediate:

    • Dissolve the purified ligand-linker intermediate in an appropriate solvent.

    • Add the tubulysin B hydrazide payload in a slight molar excess (e.g., 1.2 equivalents).

    • If necessary, add a catalyst to promote the conjugation reaction.

    • Stir the reaction at room temperature overnight.

    • Monitor the formation of the final SMDC product by LC-MS.

  • Purification and Characterization of the Final SMDC:

    • Purify the crude SMDC product using preparative HPLC.

    • Lyophilize the purified product to obtain a stable powder.

    • Characterize the final SMDC by:

      • LC-MS: To confirm the molecular weight.

      • NMR: To confirm the structure.

      • Analytical HPLC: To determine purity and quantify the drug-to-ligand ratio.

Data Presentation

Table 1: Illustrative Data for Optimizing Drug-to-Ligand Ratio
Reaction Condition Molar Ratio (Linker:Payload) Average Drug-to-Ligand Ratio Purity (%)
A1:1.20.895
B1:1.51.192
C1:2.01.488

Visualizations

MOA EC1169 EC1169 SMDC PSMA PSMA Receptor on Prostate Cancer Cell EC1169->PSMA Binding Internalization Internalization via Endocytosis PSMA->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Enzymatic Cleavage of this compound Linker Lysosome->Cleavage Payload Released Tubulysin B Cleavage->Payload Tubulin Tubulin Dimers Payload->Tubulin Inhibition of Polymerization Microtubule Microtubule Tubulin->Microtubule Polymerization Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis

Caption: Mechanism of action of EC1169.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Ligand_Linker Ligand-Linker Intermediate Synthesis Conjugation Payload Conjugation Ligand_Linker->Conjugation HPLC Preparative HPLC Conjugation->HPLC LCMS LC-MS HPLC->LCMS NMR NMR HPLC->NMR Analytical_HPLC Analytical HPLC (Purity & DLR) HPLC->Analytical_HPLC

Caption: General experimental workflow for SMDC synthesis and characterization.

Troubleshooting Problem Low Drug-to-Ligand Ratio Cause1 Inefficient Reaction Problem->Cause1 Cause2 Steric Hindrance Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Solution1 Optimize Conditions (pH, Temp, Time) Cause1->Solution1 Solution2 Modify Linker Design Cause2->Solution2 Solution3 Use Protecting Groups Cause3->Solution3

Caption: Troubleshooting logic for low drug-to-ligand ratio.

References

Technical Support Center: Strategies to Prevent Aggregation of EC1167-Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EC1167-based Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation issues during the development and handling of these ADCs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern for ADCs using this linker?

This compound is a hydrophilic, peptide-based linker utilized in the formation of Antibody-Drug Conjugates. A notable application of this linker is in the Small Molecule-Drug Conjugate (SMDC) EC1169, which targets the Prostate-Specific Membrane Antigen (PSMA) and delivers the potent cytotoxic payload, tubulysin B hydrazide (TubBH).[1][2][3][4][5]

Aggregation is a significant concern for ADCs because it can lead to a loss of therapeutic efficacy, altered pharmacokinetic profiles, and potentially induce an immunogenic response in patients.[6][7] For this compound-based ADCs, the primary driver of aggregation is often the high hydrophobicity of the conjugated payload, such as tubulysin. While the this compound linker itself possesses hydrophilic characteristics, the overall hydrophobicity of the ADC can increase significantly with a higher drug-to-antibody ratio (DAR), leading to a greater propensity for aggregation.[4]

Q2: What are the primary causes of aggregation in this compound-based ADCs?

The aggregation of this compound-based ADCs is a multifactorial issue stemming from the intrinsic properties of the ADC components and the manufacturing and storage conditions. Key contributing factors include:

  • Payload Hydrophobicity : Tubulysin and other potent cytotoxic payloads are often highly hydrophobic. This increased surface hydrophobicity of the ADC is a major driver of aggregation as the molecules self-associate to minimize the exposure of these hydrophobic regions to the aqueous environment.

  • High Drug-to-Antibody Ratio (DAR) : A higher DAR, meaning more drug molecules per antibody, increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1][3][4] Studies have shown that ADCs with higher DARs can exhibit faster clearance rates and an increased tendency to aggregate.[4]

  • Conjugation Chemistry : The chemical reactions used to conjugate the this compound-payload to the antibody can sometimes lead to the formation of cross-linked species or expose hydrophobic patches on the antibody surface, promoting aggregation.

  • Formulation and Storage Conditions : Suboptimal buffer conditions (pH, ionic strength), temperature fluctuations, and mechanical stress (e.g., agitation) can destabilize the ADC and induce aggregation.[6]

Q3: How can I proactively prevent aggregation during the development of an this compound-based ADC?

Preventing aggregation should be a key consideration from the early stages of ADC development. Here are several strategies:

  • Optimize the Drug-to-Antibody Ratio (DAR) : Aim for a lower to moderate DAR (e.g., 2 to 4) to balance potency with stability.[4] A lower DAR can significantly reduce the hydrophobicity-driven aggregation.

  • Utilize Hydrophilic Linkers : The inherent hydrophilicity of the this compound linker is advantageous. For particularly hydrophobic payloads, further increasing the hydrophilicity of the linker system, for instance by incorporating polyethylene glycol (PEG) moieties, can be beneficial.

  • Site-Specific Conjugation : Employing site-specific conjugation technologies can lead to more homogeneous ADCs with a defined DAR and can help to avoid conjugation at sites that are prone to inducing aggregation.

  • Formulation Development : Carefully screen and select optimal buffer conditions, including pH and excipients. Stabilizers such as polysorbates, sugars, and amino acids can help to prevent aggregation.

  • Controlled Conjugation Process : Immobilizing the antibody on a solid support during conjugation can physically separate the ADC molecules and prevent them from aggregating as they are formed.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Immediate aggregation post-conjugation High hydrophobicity of the payload at a high DAR.1. Reduce the DAR by adjusting the molar ratio of linker-drug to antibody during conjugation.2. Characterize the hydrophobicity of the ADC using Hydrophobic Interaction Chromatography (HIC).3. Consider re-engineering the linker to include more hydrophilic components.
Gradual increase in aggregation during storage Suboptimal formulation (pH, excipients) or storage temperature.1. Perform a formulation screening study to identify the optimal buffer pH and ionic strength.2. Evaluate the effect of adding stabilizing excipients like polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose).3. Ensure storage at the recommended temperature and avoid freeze-thaw cycles.
Batch-to-batch variability in aggregation Inconsistent DAR distribution or impurities from the conjugation reaction.1. Use analytical techniques like HIC or mass spectrometry to ensure consistent DAR distribution across batches.2. Refine the purification process to effectively remove any unreacted linker-drug or other impurities.
Aggregation upon agitation or mechanical stress The ADC is sensitive to interfacial stress.1. Minimize agitation during processing and handling.2. Incorporate surfactants like polysorbates in the formulation to reduce surface tension and protect against agitation-induced aggregation.

Experimental Protocols

Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)

Objective: To separate and quantify the monomeric, aggregated, and fragmented species of an this compound-based ADC.

Materials:

  • HPLC or UHPLC system with a UV detector

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

  • This compound-based ADC sample

Procedure:

  • Prepare the mobile phase, filter, and degas it.

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Inject a known volume (e.g., 20 µL) of the prepared ADC sample.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments).

  • Integrate the peak areas to calculate the percentage of each species.

Protocol 2: Assessment of ADC Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)

Objective: To assess the relative hydrophobicity of an this compound-based ADC, which is a key indicator of its aggregation propensity.

Materials:

  • HPLC or UHPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • This compound-based ADC and unconjugated antibody samples (at 1 mg/mL)

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC or unconjugated antibody sample.

  • Elute the bound species using a decreasing salt gradient (e.g., from 100% A to 100% B over 30 minutes).

  • Monitor the elution profile at 280 nm.

  • An increase in retention time for the ADC compared to the unconjugated antibody indicates an increase in hydrophobicity.

Visualizing Key Concepts

Aggregation_Pathway cluster_causes Primary Causes cluster_mechanism Aggregation Mechanism Payload_Hydrophobicity Hydrophobic Payload (e.g., Tubulysin) Increased_Hydrophobicity Increased ADC Surface Hydrophobicity Payload_Hydrophobicity->Increased_Hydrophobicity contributes to High_DAR High Drug-to-Antibody Ratio (DAR) High_DAR->Increased_Hydrophobicity amplifies Stress_Factors Environmental Stress (pH, Temp, Agitation) Self_Association Intermolecular Self-Association Stress_Factors->Self_Association induces Increased_Hydrophobicity->Self_Association drives Aggregate_Formation Formation of Soluble & Insoluble Aggregates Self_Association->Aggregate_Formation leads to

Caption: Factors leading to the aggregation of this compound-based ADCs.

Troubleshooting_Workflow start Aggregation Observed in this compound-based ADC qa_check Characterize Aggregates (SEC, DLS) start->qa_check cause_analysis Identify Potential Cause qa_check->cause_analysis formulation_issue Optimize Formulation (pH, Excipients) cause_analysis->formulation_issue Storage Instability process_issue Refine Conjugation & Purification Process cause_analysis->process_issue Post-Conjugation Aggregation dar_issue Reduce Drug-to-Antibody Ratio (DAR) cause_analysis->dar_issue High Hydrophobicity (HIC analysis) re_evaluate Re-evaluate ADC Stability formulation_issue->re_evaluate process_issue->re_evaluate dar_issue->re_evaluate

Caption: A workflow for troubleshooting aggregation in this compound-based ADCs.

References

addressing off-target toxicity of tubulysin conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tubulysin conjugates. The information aims to address common challenges related to off-target toxicity and experimental variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target toxicity with tubulysin antibody-drug conjugates (ADCs)?

A1: Off-target toxicity of tubulysin ADCs is a significant challenge and can stem from several factors:

  • Premature Payload Release: The linker connecting the tubulysin payload to the antibody may be unstable in systemic circulation, leading to the premature release of the highly potent toxin. This free drug can then indiscriminately affect healthy cells.[1][2][]

  • Payload Metabolism: Certain tubulysin analogs, particularly those with a C11-acetate group, are susceptible to hydrolysis by plasma esterases.[4][5][6][7][8][9][10] This metabolic breakdown can lead to a loss of potency and potentially create metabolites with their own toxicity profiles.[4][5][7][10]

  • "On-Target" Toxicity in Normal Tissues: The target antigen for the ADC may be expressed at low levels on healthy tissues. The high potency of tubulysin means that even minimal binding and internalization in these tissues can lead to toxicity.

  • Nonspecific Uptake: ADCs can be taken up by healthy cells through mechanisms other than target antigen binding, such as nonspecific endocytosis.[][11]

  • Bystander Effect: While beneficial for killing antigen-negative tumor cells, a highly permeable tubulysin payload can also diffuse into and kill healthy bystander cells in normal tissues.[11][12][13][14]

Q2: How does the choice of linker impact the off-target toxicity of tubulysin ADCs?

A2: The linker is a critical component in managing the therapeutic index of a tubulysin ADC. The two main types of linkers, cleavable and non-cleavable, have distinct characteristics:

  • Cleavable Linkers: These are designed to be stable in circulation but are cleaved by enzymes (like cathepsins or β-glucuronidase) that are abundant in the tumor microenvironment or within tumor cells.[1] While this allows for targeted payload release, instability in the linker can lead to premature release and off-target toxicity.[1][] The choice of cleavage site can also influence stability; for instance, β-glucuronide linkers have been shown to protect against acetate hydrolysis of the tubulysin payload.[6][8][9]

  • Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody within the lysosome to release the payload, which is still attached to an amino acid residue.[1] This generally leads to greater stability in circulation and can reduce off-target toxicity.[15] However, the resulting payload-amino acid complex may have different cell permeability and bystander effects compared to the native payload.[1]

Q3: What is the "bystander effect" in the context of tubulysin ADCs, and is it always desirable?

A3: The bystander effect is the ability of a released ADC payload to diffuse out of the target cancer cell and kill neighboring cells, including those that may not express the target antigen.[12][13][14] This is particularly advantageous in treating heterogeneous tumors where antigen expression is varied.[12][13][14] However, a potent bystander effect can also contribute to off-target toxicity if the payload diffuses into and kills healthy cells adjacent to normal tissues that may have low levels of antigen expression.[11] The physicochemical properties of the released tubulysin payload, such as its membrane permeability, will determine the extent of the bystander effect.[13]

Troubleshooting Guides

Problem 1: My tubulysin ADC shows good in vitro potency but poor in vivo efficacy.

This is a common issue that often points to problems with ADC stability in a biological system.

Possible Cause Troubleshooting/Optimization Strategy
Payload Instability (e.g., C11-Acetate Hydrolysis) Investigate the stability of the tubulysin analog. The C11-acetate group is known to be labile.[4][5][6][7][8][9][10] Consider using tubulysin analogs with more stable functional groups at this position, such as ethers or carbamates.[4][5][7][16] Alternatively, linker chemistry, like using a glucuronide linker, can help protect the acetate group.[6][8][9]
Linker Instability The linker may be prematurely cleaved in circulation. Evaluate linker stability in plasma in vitro.[2] Consider using a more stable linker, such as a non-cleavable linker or a cleavable linker with improved stability.[15]
Poor Pharmacokinetics (PK) A high drug-to-antibody ratio (DAR) can increase the hydrophobicity of the ADC, leading to faster clearance.[17] Aim for a lower target DAR (e.g., 2-4) or use site-specific conjugation to create a more homogeneous product with better PK properties.[5][6][7][8][9]
Aggregation The hydrophobic nature of tubulysin can lead to ADC aggregation, which can affect efficacy and increase immunogenicity.[17] Analyze the ADC for aggregates using size-exclusion chromatography (SEC). Optimize buffer conditions and consider including a co-solvent like DMSO or ethanol during conjugation to minimize aggregation.[17]
Problem 2: The ADC is showing significant off-target toxicity in animal models.

High off-target toxicity limits the therapeutic window of the ADC.

Possible Cause Troubleshooting/Optimization Strategy
Premature Payload Release As with poor in vivo efficacy, this is a likely culprit. Assess the stability of both the linker and the payload in plasma.[2] Employ more stable linker technologies or payload analogs.[15][16]
High Bystander Effect The released tubulysin payload may be too permeable, leading to damage to healthy tissues.[11] If using a cleavable linker, consider a non-cleavable linker to limit the diffusion of the payload.[15]
"On-Target" Toxicity The target antigen may be expressed on vital healthy tissues. Carefully evaluate the expression profile of the target antigen. Consider using an antibody with a lower affinity for the target to reduce binding to low-expressing healthy cells.
High DAR A high DAR can contribute to off-target toxicity.[17] Optimize the conjugation reaction to achieve a lower, more controlled DAR.[17] Site-specific conjugation can produce a more homogeneous ADC with a defined DAR, which may improve the safety profile.[5][6][7][8][9]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This assay determines the potency of the tubulysin ADC against target-positive and target-negative cancer cell lines.

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[14]

  • ADC Treatment: Prepare serial dilutions of the tubulysin ADC and a non-binding control ADC. Add the diluted ADCs to the respective wells.[14]

  • Incubation: Incubate the plates for 72 to 120 hours.[14]

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 2: In Vitro Bystander Effect Co-Culture Assay

This assay assesses the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Cell Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[13]

  • Co-Culture Seeding: Seed a 1:1 mixture of Ag+ and Ag- cells in a 96-well plate.[12]

  • ADC Treatment: Treat the co-culture with serial dilutions of the tubulysin ADC.

  • Incubation: Incubate for 96 hours.[12]

  • Analysis: Measure the viability of both the Ag+ and Ag- cell populations. A decrease in the viability of the Ag- cells indicates a bystander effect.

Protocol 3: In Vivo ADC Stability Assay

This protocol evaluates the stability of the ADC in plasma.

  • Animal Dosing: Administer the tubulysin ADC to mice or rats.

  • Plasma Collection: Collect blood samples at various time points (e.g., 0, 24, 48, 72 hours). Process the blood to obtain plasma.

  • ADC Capture: Use an affinity capture method (e.g., beads coated with an anti-human IgG antibody) to isolate the ADC from the plasma.[2]

  • Analysis: Analyze the captured ADC using LC-MS to determine the drug-to-antibody ratio (DAR) and to detect any payload metabolism (e.g., deacetylation).[2][4] A decrease in DAR over time indicates instability.[4]

Visualizations

ADC_Mechanism_of_Action ADC Tubulysin ADC TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Tubulysin Lysosome->Payload 4. Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement BystanderCell Antigen-Negative Bystander Cell Payload->BystanderCell 7. Bystander Effect Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death Troubleshooting_Workflow Start Poor In Vivo Efficacy or High Off-Target Toxicity CheckStability Assess ADC Stability (Plasma) Start->CheckStability Unstable Instability Detected CheckStability->Unstable Yes Stable ADC is Stable CheckStability->Stable No CheckDAR Analyze DAR and Aggregation OptimizeConjugation Optimize Conjugation (e.g., lower DAR, site-specific) CheckDAR->OptimizeConjugation High DAR or Aggregation OptimizeLinker Optimize Linker Chemistry (e.g., non-cleavable, glucuronide) Unstable->OptimizeLinker ModifyPayload Modify Payload (e.g., stabilize C11-acetate) Unstable->ModifyPayload Stable->CheckDAR ReEvaluate Re-evaluate In Vivo OptimizeLinker->ReEvaluate ModifyPayload->ReEvaluate OptimizeConjugation->ReEvaluate

References

Technical Support Center: Refinement of EC1167 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EC1167 linker. The information is designed to help refine conjugation reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a linker used in the synthesis of small-molecule drug conjugates (SMDCs).[1] Its most prominent application is in the creation of EC1169, a conjugate that targets Prostate-Specific Membrane Antigen (PSMA).[2][3][4] EC1169 comprises a PSMA-targeting ligand, the this compound linker, and a cytotoxic tubulysin B hydrazide payload.[5] This SMDC has been investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[6]

Q2: What type of linker is this compound and what is the key reactive group for conjugation?

This compound is a cleavable linker that contains a disulfide bond.[5] This disulfide is the primary reactive group for conjugation, allowing for the release of the cytotoxic payload under reducing conditions, which are often found within the target cell. The conjugation chemistry typically involves a thiol-disulfide exchange reaction.

Q3: What are the main components that are conjugated using the this compound linker to form a drug conjugate like EC1169?

To form a targeted drug conjugate such as EC1169, two main components are conjugated to the this compound linker:

  • A targeting ligand: In the case of EC1169, this is a small molecule that specifically binds to PSMA.[2][3][4]

  • A cytotoxic payload: For EC1169, this is tubulysin B hydrazide, a potent microtubule inhibitor.[1][5]

Troubleshooting Guide

Below are common issues encountered during this compound conjugation reactions, along with potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Conjugation Yield Suboptimal pH: The efficiency of thiol-disulfide exchange is pH-dependent.Optimize the reaction buffer pH. A pH range of 7.0-8.0 is generally recommended for thiol-disulfide exchange reactions.
Incorrect Molar Ratio: An inappropriate ratio of the targeting ligand or payload to the this compound linker can lead to incomplete reactions.Perform a titration experiment to determine the optimal molar ratio. Start with a 1.5 to 5-fold molar excess of the component to be conjugated to the linker.
Presence of Reducing Agents in Purification Buffers: Residual reducing agents can cleave the disulfide bond in the this compound linker.Ensure all purification buffers are free from reducing agents like DTT or TCEP prior to the conjugation step. Use dialysis or a desalting column to remove any unwanted reducing agents.
Formation of Undesired Side Products Oxidation of Free Thiols: Free thiol groups on the payload or ligand can oxidize, leading to homodimer formation.Degas all buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Reaction with Other Functional Groups: At higher pH values, other nucleophilic groups (e.g., amines) may react with other functional groups present in the reaction.Maintain the recommended pH range for the specific conjugation chemistry being used. If using amine-reactive chemistry to attach a component to the linker, ensure the thiol group is appropriately protected.
Precipitation of Reactants or Product Poor Solubility: The targeting ligand, payload, or the final conjugate may have limited solubility in the reaction buffer.Add organic co-solvents such as DMSO or PEG300 to improve solubility.[7] For EC1169, formulations with up to 10% DMSO have been used.[7]
Difficulty in Purifying the Final Conjugate Similar Physicochemical Properties of Reactants and Product: If the starting materials and the final conjugate have similar retention times on chromatography columns, purification can be challenging.Optimize the purification method. Consider using a different type of chromatography (e.g., ion exchange, hydrophobic interaction) or an alternative purification technique like preparative HPLC.

Experimental Protocols

While the precise, proprietary protocol for the synthesis of EC1169 is not publicly available, a general methodology for a thiol-disulfide exchange reaction for conjugation is provided below. This should be optimized for your specific targeting ligand and payload.

General Protocol for Thiol-Disulfide Exchange Conjugation with an this compound-like Linker

  • Preparation of Reactants:

    • Dissolve the this compound linker derivative (containing a reactive disulfide) in a degassed buffer (e.g., phosphate-buffered saline, PBS) at pH 7.2.

    • Dissolve the thiol-containing payload or ligand in the same degassed buffer.

  • Conjugation Reaction:

    • Add the thiol-containing component to the this compound linker solution. A molar excess of the thiol component (e.g., 1.5 to 5 equivalents) is often used to drive the reaction to completion.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring. The reaction should be performed under an inert atmosphere.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by a suitable analytical method, such as HPLC or LC-MS, to determine the consumption of starting materials and the formation of the desired conjugate.

  • Quenching the Reaction (Optional):

    • If a large excess of the thiol-containing reactant was used, the reaction can be quenched by adding a thiol-scavenging reagent.

  • Purification:

    • Purify the final conjugate using a suitable chromatography method, such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to remove unreacted starting materials and any side products.

  • Characterization:

    • Characterize the purified conjugate by methods such as LC-MS to confirm its identity and purity, and by UV-Vis spectroscopy to determine the concentration.

Visualizations

Below are diagrams illustrating key concepts in this compound conjugation.

EC1169_Components cluster_EC1169 EC1169 Conjugate cluster_Components Components EC1169 EC1169 PSMA_Ligand PSMA-Targeting Ligand This compound This compound Linker (Disulfide-based) PSMA_Ligand->this compound Conjugation This compound->EC1169 Forms Tubulysin Tubulysin B Payload Tubulysin->this compound Conjugation

Caption: Components of the EC1169 small-molecule drug conjugate.

Conjugation_Workflow Start Start: Prepare Reactants (Ligand, Payload, this compound) Reaction Conjugation Reaction (Thiol-Disulfide Exchange) Start->Reaction Monitoring Reaction Monitoring (HPLC, LC-MS) Reaction->Monitoring Purification Purification of Conjugate (Chromatography) Monitoring->Purification Characterization Characterization (LC-MS, UV-Vis) Purification->Characterization End End: Purified Conjugate Characterization->End

Caption: General workflow for an this compound conjugation reaction.

Troubleshooting_Logic Start Low Conjugation Yield? Check_pH Check Reaction pH (Optimize to 7.0-8.0) Start->Check_pH Yes Check_Ratio Check Molar Ratios (Titrate for Optimal Ratio) Start->Check_Ratio Yes Check_Buffers Check for Reducing Agents in Purification Buffers Start->Check_Buffers Yes Solution Improved Yield Check_pH->Solution Check_Ratio->Solution Check_Buffers->Solution

Caption: Troubleshooting logic for low yield in this compound conjugation.

References

Technical Support Center: Overcoming Premature Cleavage of EC1167 Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the EC1167 linker and similar antibody-drug conjugates (ADCs). The focus is on understanding and overcoming the challenges associated with premature linker cleavage.

Based on available information, the this compound linker, utilized in the prostate-specific membrane antigen (PSMA)-targeted ADC EC1169, is an enzyme-cleavable linker.[1][2] It is widely understood to be a valine-citrulline (Val-Cit) dipeptide-based linker, likely incorporating a self-immolative p-aminobenzyl carbamate (PABC) spacer. This type of linker is designed to be stable in circulation and release its cytotoxic payload upon cleavage by lysosomal proteases, such as cathepsin B, within target cancer cells. However, premature cleavage in the bloodstream can lead to off-target toxicity and reduced therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature cleavage of Val-Cit linkers like this compound?

A1: Premature cleavage of Val-Cit linkers is often attributed to the action of certain enzymes present in the plasma. Notably, mouse carboxylesterase 1C (Ces1c) can hydrolyze the Val-Cit dipeptide, leading to off-target drug release in preclinical mouse models. In humans, neutrophil elastase, an enzyme secreted by neutrophils, has also been implicated in the cleavage of Val-Cit linkers, potentially causing neutropenia.

Q2: How can I assess the stability of my ADC with the this compound linker?

A2: The stability of your ADC can be evaluated through in vitro plasma stability assays. This involves incubating the ADC in plasma from different species (e.g., mouse, rat, human) and monitoring the release of the free payload over time using techniques like LC-MS.

Q3: What strategies can be employed to overcome premature cleavage of the this compound linker?

A3: Several strategies can be explored to enhance the stability of Val-Cit linkers:

  • Linker Modification: Introducing a hydrophilic group, such as a glutamic acid residue at the P3 position (Glu-Val-Cit), has been shown to significantly reduce susceptibility to Ces1c cleavage while maintaining sensitivity to cathepsin B.

  • Alternative Linker Chemistries: Exploring different linker technologies that are not substrates for the problematic enzymes can be a viable solution.

  • Conjugation Site Optimization: The site of conjugation on the antibody can influence linker stability. Less solvent-exposed conjugation sites may offer some protection against enzymatic cleavage.

Q4: Can the drug-to-antibody ratio (DAR) affect the stability of the ADC?

A4: While not a direct cause of linker cleavage, a high DAR can lead to faster clearance of the ADC from circulation. This is often due to increased hydrophobicity and potential for aggregation. A shorter circulation time reduces the window for the ADC to reach its target, which can indirectly impact its overall effectiveness.

Troubleshooting Guide

Issue: High levels of free payload detected in mouse plasma shortly after ADC administration.

Possible Cause Troubleshooting Steps
Cleavage by mouse carboxylesterase 1C (Ces1c) 1. Confirm Cleavage Site: Use LC-MS to analyze the released payload and linker fragments to verify that cleavage is occurring at the Val-Cit motif. 2. In Vitro Plasma Stability Assay: Incubate the ADC in mouse plasma and compare its stability to a control ADC with a known stable linker. 3. Linker Modification: Synthesize and test an ADC with a modified linker, such as a Glu-Val-Cit sequence, to assess if stability is improved. 4. In Vivo Studies in Ces1c Knockout Mice: If available, conduct in vivo studies in Ces1c knockout mice to confirm that premature cleavage is mitigated.

Issue: Evidence of off-target toxicity, such as neutropenia, in human cell-based assays or in vivo studies.

Possible Cause Troubleshooting Steps
Cleavage by human neutrophil elastase 1. In Vitro Neutrophil Elastase Assay: Incubate the ADC with purified human neutrophil elastase and monitor for payload release over time. 2. Linker Modification: Consider linker designs that are less susceptible to neutrophil elastase cleavage. This may involve altering the peptide sequence or incorporating steric hindrance near the cleavage site.

Quantitative Data Summary

The following table provides representative stability data for different dipeptide linkers in mouse serum, illustrating the impact of the peptide sequence on stability.

LinkerDipeptide SequenceHalf-life (t1/2) in Mouse Serum (hours)
Linker 1Val-Cit11.2
Linker 2Val-Ala23.0
Linker 3Val-Lys8.2
Linker 4Val-Arg1.8

Data adapted from a study on small molecule-drug conjugates and is intended for comparative purposes.[3]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC containing the this compound linker in plasma from different species.

Materials:

  • ADC construct

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Pre-warm the plasma samples to 37°C.

  • Dilute the ADC to a final concentration of 100 µg/mL in the pre-warmed plasma from each species in separate tubes.

  • Incubate the samples at 37°C with gentle agitation.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Immediately quench the reaction by diluting the aliquot in 4 volumes of cold PBS.

  • Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.

  • Plot the percentage of intact ADC versus time to determine the half-life of the ADC in plasma.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of the this compound linker to cleavage by cathepsin B.

Materials:

  • ADC construct

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.

  • Activate the cathepsin B according to the manufacturer's instructions.

  • Initiate the reaction by adding the activated cathepsin B to the ADC solution.

  • For a negative control, prepare a reaction mixture without cathepsin B.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction.

  • Quench the reaction by adding a protease inhibitor or by immediate freezing.

  • Analyze the samples by LC-MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage rate.

Visualizations

ADC_Internalization_and_Cleavage cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC in Circulation (this compound Linker Intact) PC Premature Cleavage (e.g., by Neutrophil Elastase) ADC->PC Instability Receptor Target Receptor (PSMA) ADC->Receptor Binding FP Free Payload (Off-target Toxicity) PC->FP Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (Cytotoxicity) Lysosome->Payload Cathepsin B Cleavage Apoptosis Apoptosis Payload->Apoptosis

References

Technical Support Center: EC1169 Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale production of EC1169.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the manufacturing of EC1169, a small molecule drug conjugate (SMDC) composed of a prostate-specific membrane antigen (PSMA) targeting ligand and the cytotoxic agent tubulysin B hydrazide.[1][2]

Issue 1: Low Conjugation Efficiency

Symptoms:

  • Final EC1169 product yield is below the expected range.

  • Analysis of the crude conjugation reaction mixture shows a high percentage of unconjugated PSMA ligand or tubulysin B derivative.

Possible Causes & Troubleshooting Steps:

Cause IDPossible CauseRecommended Action
LC-01Suboptimal pH of the reaction buffer Verify the pH of the conjugation buffer. The optimal pH for the specific linker chemistry should be maintained throughout the reaction. Perform small-scale experiments to titrate the pH and identify the optimal range.
LC-02Incomplete activation of the linker Ensure the activating reagent is fresh and used at the correct stoichiometric ratio. Monitor the activation step to confirm completion before adding the second component.
LC-03Degradation of starting materials Assess the purity and stability of the PSMA ligand and tubulysin B derivative using appropriate analytical techniques (e.g., HPLC, LC-MS). Store all materials under recommended conditions.
LC-04Presence of quenching agents Ensure all buffers and solvents are free from nucleophilic impurities (e.g., tris buffer, primary amines) that could quench the reaction.
Issue 2: High Levels of Aggregation in Final Product

Symptoms:

  • Visible particulates in the purified EC1169 solution.

  • Size-exclusion chromatography (SEC) analysis shows a significant percentage of high molecular weight species.

Possible Causes & Troubleshooting Steps:

Cause IDPossible CauseRecommended Action
AG-01Suboptimal buffer conditions (pH, ionic strength) Screen different buffer formulations to identify conditions that minimize aggregation. A design of experiments (DoE) approach can be used to efficiently screen a range of pH and salt concentrations.
AG-02High protein concentration during conjugation or purification Evaluate the effect of reducing the concentration of reactants during conjugation. For purification steps, consider optimizing the loading concentration on chromatography columns.
AG-03Shear stress during processing Minimize shear stress by optimizing mixing speeds, using appropriate pump types, and avoiding excessive filtration pressures.
AG-04Freeze-thaw instability If the product is frozen, assess its stability over multiple freeze-thaw cycles. Consider the addition of cryoprotectants to the formulation.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for EC1169 that should be monitored during large-scale production?

A1: The CQAs for EC1169 typically include:

  • Identity and Structure: Confirmation of the correct chemical structure of the conjugate.

  • Purity: Percentage of the desired product and levels of impurities such as unconjugated ligand, free drug, and aggregates.

  • Drug-to-Antibody Ratio (DAR) for ADCs, or in this case, Drug-to-Ligand Ratio: Although EC1169 is an SMDC, ensuring the correct stoichiometry of drug to targeting ligand is critical.

  • Potency: The biological activity of the conjugate, often assessed through in vitro cell-based assays.

  • Sterility and Endotoxin Levels: For injectable formulations, these are critical for patient safety.

Q2: How can I improve the scalability of the EC1169 purification process?

A2: To improve the scalability of purification:

  • Optimize Chromatography Steps: Transition from batch chromatography to continuous chromatography where feasible. Screen different resins for optimal binding capacity and resolution at larger scales.

  • Implement Tangential Flow Filtration (TFF): TFF is a highly scalable method for buffer exchange and concentration of the product.

  • Automate Processes: Automation can improve consistency and throughput, reducing manual errors and processing time.

Q3: What analytical methods are recommended for in-process control during EC1169 manufacturing?

A3: Recommended in-process control methods include:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to monitor the progress of the conjugation reaction and assess purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of intermediates and the final product.

  • Size-Exclusion Chromatography (SEC): To monitor for the formation of aggregates.

  • UV-Vis Spectroscopy: For concentration determination.

Experimental Protocols

Protocol 1: Determination of Conjugation Efficiency by RP-HPLC

Objective: To quantify the percentage of conjugated EC1169 in a crude reaction mixture.

Methodology:

  • Sample Preparation: Dilute a sample of the crude reaction mixture to a suitable concentration (e.g., 1 mg/mL) in an appropriate mobile phase.

  • HPLC System: Use a reversed-phase C18 column with a gradient elution.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Develop a gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Analysis: Integrate the peak areas corresponding to the unconjugated ligand, free drug, and the final EC1169 conjugate. Calculate the percentage of each species relative to the total peak area.

Protocol 2: Assessment of Aggregate Content by SEC-HPLC

Objective: To determine the percentage of high molecular weight aggregates in the purified EC1169 product.

Methodology:

  • Sample Preparation: Prepare the purified EC1169 sample at a concentration of 1 mg/mL in the SEC mobile phase.

  • HPLC System: Use a size-exclusion column suitable for the molecular weight range of EC1169.

    • Mobile Phase: A neutral pH buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Flow Rate: Use an isocratic flow rate of 0.5 mL/min.

  • Detection: Monitor the elution at 280 nm.

  • Analysis: Integrate the peak areas for the monomer and any high molecular weight species (aggregates). Calculate the percentage of aggregates.

Visualizations

EC1169_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell PSMA-expressing Cancer Cell EC1169 EC1169 PSMA PSMA Receptor EC1169->PSMA Binding Endosome Endosome PSMA->Endosome Internalization TubulysinB Tubulysin B Endosome->TubulysinB Linker Cleavage & Drug Release Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Disruption Apoptosis Apoptosis Microtubules->Apoptosis G2/M Arrest TubulysinB->Tubulin Inhibition of Polymerization

Caption: Mechanism of action of EC1169.

EC1169_Manufacturing_Workflow Start Starting Materials (PSMA Ligand, Tubulysin B) Conjugation Conjugation Reaction Start->Conjugation Purification1 Purification Step 1 (e.g., Affinity Chromatography) Conjugation->Purification1 Purification2 Purification Step 2 (e.g., Ion Exchange) Purification1->Purification2 BufferExchange Buffer Exchange (TFF) Purification2->BufferExchange SterileFiltration Sterile Filtration BufferExchange->SterileFiltration FillFinish Fill & Finish SterileFiltration->FillFinish End Final Product FillFinish->End

Caption: High-level manufacturing workflow for EC1169.

Troubleshooting_Low_Yield Start Low EC1169 Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckReaction Verify Reaction Conditions (pH, Temp) Start->CheckReaction AnalyzeCrude Analyze Crude Reaction by HPLC Start->AnalyzeCrude PurityOK Purity OK? CheckPurity->PurityOK ReactionOK Conditions OK? CheckReaction->ReactionOK HighUnconjugated High % Unconjugated Reactants? AnalyzeCrude->HighUnconjugated PurityOK->CheckReaction Yes SourceNew Source New Materials PurityOK->SourceNew No ReactionOK->AnalyzeCrude Yes OptimizeConditions Optimize Reaction Conditions ReactionOK->OptimizeConditions No InvestigateLinker Investigate Linker Activation Step HighUnconjugated->InvestigateLinker Yes Proceed Proceed to Purification Optimization HighUnconjugated->Proceed No

Caption: Troubleshooting decision tree for low EC1169 yield.

References

Technical Support Center: Mitigating Side Effects of EC1167-Linked Payloads

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with EC1167-linked payloads.

Troubleshooting Guides

This section provides step-by-step solutions to common experimental problems.

In Vitro Cytotoxicity Assays

Issue: High Variability in IC50 Values Between Experiments

High variability in IC50 values is a frequent challenge in in vitro assays with antibody-drug conjugates (ADCs).[1] Given that tubulysin-based payloads, commonly linked via this compound, exert their cytotoxic effects by inhibiting microtubule polymerization during mitosis, the timing of the assay and the health of the cells are critical factors.[2]

Potential Cause Troubleshooting Steps
ADC Quality and Handling Aggregation: Visually inspect the ADC solution for precipitates before use. Characterize the aggregation state using size-exclusion chromatography (SEC).Stability: Perform stability studies of your ADC in the assay medium to ensure its integrity throughout the experiment.[1]Freeze-Thaw Cycles: Aliquot the ADC stock solution upon receipt to minimize freeze-thaw cycles, which can lead to aggregation and reduced activity.[1]
Cell Culture Conditions Cell Line Authenticity and Passage Number: Use authenticated cell lines with a consistent and low passage number to avoid genetic drift and altered antigen expression.[1]Cell Health and Confluency: Ensure cells are in the exponential growth phase and avoid using over-confluent cells.[1]
Assay Protocol Inconsistent Seeding Density: Use a consistent cell seeding density across all experiments. Determine the optimal seeding density for your cell line through a preliminary experiment.[3]Edge Effects: To minimize the "edge effect" where wells on the perimeter of the plate evaporate more quickly, avoid seeding cells in the outermost wells.[4]

Issue: ADC Shows Low Potency in a Target-Positive Cell Line

Low potency can indicate issues with the ADC, the target cells, or the experimental setup.

Potential Cause Troubleshooting Steps
ADC and Target Interaction Antigen Expression: Confirm the target antigen expression level on the cell surface using flow cytometry with the unconjugated antibody. Low antigen expression will lead to poor internalization and reduced potency.[1]Antibody Affinity: Verify the binding affinity of the unconjugated antibody to the target cells.
Internalization and Payload Release Inefficient Internalization: Assess the internalization of the ADC using imaging-based assays. If internalization is poor, consider that the target may not be suitable for an ADC approach.Linker Cleavage: Ensure that the this compound linker is being cleaved within the cell to release the cytotoxic payload. This can be assessed using lysosomal fractionation and analysis.
Assay Readout Incorrect Incubation Time: Optimize the incubation time for the ADC treatment. Tubulysin payloads are cell cycle-dependent, so a sufficient duration is necessary to observe cytotoxicity.[1]
In Vivo Studies

Issue: Unexpected Toxicity in Animal Models

Off-target toxicity is a significant hurdle in ADC development and can arise from various factors.[5][6]

Potential Cause Troubleshooting Steps
"Off-Target, Off-Tumor" Toxicity Premature Payload Release: The stability of the linker in circulation is crucial. Unstable linkers can release the payload prematurely, leading to systemic toxicity.[6] Evaluate linker stability in plasma from the animal model being used.Fc Receptor Binding: Non-specific uptake by Fc receptors on immune cells can contribute to toxicity. Consider using an antibody with a modified Fc region to reduce this interaction.
"On-Target, Off-Tumor" Toxicity Target Expression in Healthy Tissues: Low-level expression of the target antigen on normal tissues can lead to toxicity.[7] Conduct thorough biodistribution studies with a labeled, unconjugated antibody to assess off-tumor targeting.
Payload-Related Toxicity High Drug-to-Antibody Ratio (DAR): A high DAR can lead to faster clearance and increased toxicity.[8] It is important to find the optimal DAR; a lower DAR with site-specific conjugation may be more effective and less toxic in vivo.[8]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound-linked tubulysin payloads?

This compound is a linker that connects a targeting moiety (like an antibody) to a cytotoxic payload, in this case, a tubulysin analog. The resulting ADC binds to a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized by the cell.[9] Inside the cell, the this compound linker is designed to be cleaved, releasing the tubulysin payload. Tubulysin then binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[10]

2. What are the common side effects observed with PSMA-targeted tubulysin conjugates like EC1169?

Phase I clinical trials of EC1169, a prostate-specific membrane antigen (PSMA)-targeted conjugate using an this compound linker and a tubulysin payload, have provided some insights into its side effect profile. The most commonly reported treatment-related adverse events were generally mild (Grade 1 and 2).[11] In one study, vomiting and fatigue were the only drug-related adverse events reported in two or more patients on a once-weekly schedule.[12] Another report mentioned Grade 3 thrombocytopenia, fatigue, and constipation each occurring in one patient.[13] Overall, EC1169 was found to be well-tolerated at the recommended Phase 2 dose.[11][14]

3. How can I assess the "bystander effect" of my this compound-linked payload in vitro?

The bystander effect occurs when the cytotoxic payload released from a target cell kills adjacent, antigen-negative cells. This can be assessed in vitro using a co-culture assay.

  • Co-culture Setup: Co-culture target-positive cells with target-negative cells that express a fluorescent protein (e.g., GFP).

  • ADC Treatment: Treat the co-culture with your this compound-linked ADC.

  • Analysis: After an appropriate incubation period (which may be longer than for direct cytotoxicity assays), assess the viability of the fluorescent target-negative cells. A decrease in the viability of the target-negative cells in the presence of target-positive cells and the ADC indicates a bystander effect.[15]

4. What are the key considerations for selecting an appropriate animal model for in vivo toxicity studies?

  • Target Antigen Cross-Reactivity: The antibody component of the ADC should recognize the target antigen in the chosen animal species. If there is no cross-reactivity, a transgenic animal model expressing the human target or using a surrogate antibody that recognizes the animal target may be necessary.

  • Metabolism: The animal model should ideally metabolize the ADC and its payload in a way that is relevant to humans.

  • Toxicology Endpoints: The chosen species should be suitable for monitoring the relevant toxicological endpoints observed in early clinical trials.

Quantitative Data Summary

Table 1: Preclinical In Vitro Cytotoxicity of Tubulysin-Based ADCs

ADC ConstructCell LineTarget AntigenIC50 (ng/mL)Reference
αCD30-Tub(OAc)L540cyCD30<10[9]
αCD30-Tub(OEt)L540cyCD30<10[9]
αCD30-Tub(OiVal)L540cyCD30<10[9]
DX126-262HER2-positive cell linesHER20.06 - 0.19 nM[10]

Table 2: Reported Grade ≥ 3 Adverse Events for EC1169 in a Phase 1 Clinical Trial (NCT02202447)

Adverse EventFrequencyReference
Thrombocytopenia1 patient[13]
Fatigue1 patient[13]
Constipation1 patient[13]

Experimental Protocols

Detailed Protocol: In Vitro Cytotoxicity MTT Assay

This protocol is adapted from established methods for assessing ADC cytotoxicity.[3][4][16]

Materials:

  • Target-positive and target-negative cell lines

  • Complete cell culture medium

  • This compound-linked ADC, unconjugated antibody, and free payload

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Determine the optimal cell seeding density through a preliminary experiment to ensure cells are still proliferating at the end of the assay.

    • Seed cells in a 96-well plate at the predetermined density in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound-linked ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.

    • Incubate for a predetermined duration (e.g., 72-96 hours) at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[16]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Plot the percentage of cell viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

ADC_Mechanism_of_Action Mechanism of Action of this compound-Linked Tubulysin Payloads cluster_cell Intracellular Events ADC This compound-Tubulysin ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding Internalization Internalization TumorCell->Internalization 2. Receptor-Mediated Antigen Target Antigen Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage 3. Enzymatic Payload Released Tubulysin Cleavage->Payload Tubulin Tubulin Payload->Tubulin 4. Binding Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis 5. Cell Death

Caption: Mechanism of action of this compound-linked tubulysin payloads.

Troubleshooting_Workflow Troubleshooting In Vitro Assay Variability Start High IC50 Variability Observed Check_ADC Check ADC Quality Start->Check_ADC Check_Cells Check Cell Culture Conditions Start->Check_Cells Check_Protocol Check Assay Protocol Start->Check_Protocol Aggregation Test for Aggregation (SEC) Check_ADC->Aggregation Yes Stability Assess Stability Check_ADC->Stability Yes Aliquoting Implement Strict Aliquoting Check_ADC->Aliquoting Yes Passage Verify Cell Line & Passage No. Check_Cells->Passage Yes Health Ensure Cell Health & Confluency Check_Cells->Health Yes Seeding Optimize Seeding Density Check_Protocol->Seeding Yes EdgeEffect Avoid Edge Effects Check_Protocol->EdgeEffect Yes Resolved Variability Resolved Aggregation->Resolved Stability->Resolved Aliquoting->Resolved Passage->Resolved Health->Resolved Seeding->Resolved EdgeEffect->Resolved

Caption: A logical workflow for troubleshooting in vitro assay variability.

References

Validation & Comparative

A Comparative Analysis of the EC1167 Linker: Unveiling its Cleavage Mechanism and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WEST LAFAYETTE, Ind. – A detailed examination of the EC1167 linker, a critical component of the small molecule-drug conjugate (SMDC) EC1169, reveals a sophisticated disulfide-based self-immolative cleavage mechanism designed for targeted payload delivery. This guide provides an in-depth comparison of this compound with other prominent linker technologies, supported by available data and detailed experimental protocols, to offer researchers and drug development professionals a clear understanding of its performance characteristics.

EC1169 is an SMDC that targets the prostate-specific membrane antigen (PSMA), a well-established biomarker overexpressed in prostate cancer. It employs the this compound linker to connect the PSMA-targeting ligand to the potent cytotoxic agent, tubulysin B hydrazide.[1][2] The linker is designed to be stable in systemic circulation and to undergo enzymatic cleavage upon internalization into target cancer cells, thereby releasing the tubulysin payload.[1][2]

The this compound Linker: A Disulfide-Based Self-Immolative System

The core of the this compound linker's functionality lies in its disulfide bond. This bond remains relatively stable in the bloodstream but is susceptible to cleavage in the reducing intracellular environment of a tumor cell, which has a significantly higher concentration of glutathione (GSH).[3] Once the disulfide bond is cleaved, a cascade of self-immolative reactions is triggered, leading to the release of the active drug. This mechanism is designed to ensure that the highly potent tubulysin B is released preferentially at the site of the tumor, minimizing off-target toxicity.

EC1167_Cleavage_Mechanism EC1169 EC1169 (PSMA-EC1167-Tubulysin B) Internalization Internalization into PSMA-expressing cell EC1169->Internalization 1. Binding & GSH Intracellular Glutathione (GSH) Internalization->GSH 2. Exposure to Cleavage Disulfide Bond Cleavage GSH->Cleavage 3. Reduction Intermediate Thiol Intermediate Cleavage->Intermediate SelfImmolation Self-Immolation (Cyclization/Elimination) Intermediate->SelfImmolation 4. Payload Active Tubulysin B SelfImmolation->Payload Byproducts Linker Byproducts SelfImmolation->Byproducts

Figure 1: Proposed cleavage mechanism of the this compound linker.

Comparative Performance of ADC Linkers

The choice of a linker is a critical aspect of designing an effective and safe antibody-drug conjugate (ADC) or SMDC. The ideal linker should be highly stable in circulation to prevent premature drug release and facilitate efficient cleavage at the target site. The following table provides a comparative overview of the this compound linker's characteristics alongside other commonly used linker technologies.

Linker Type Cleavage Mechanism Plasma Stability Cleavage Trigger Key Advantages Key Disadvantages
This compound (Disulfide) Reductive cleavage followed by self-immolationModerate to HighHigh intracellular glutathione (GSH) concentrationGood balance of stability and conditional release.Potential for premature cleavage by circulating thiols.
Hydrazone Acid hydrolysisModerateLow pH in endosomes/lysosomes (pH 5.0-6.5)Effective in the acidic tumor microenvironment.Can exhibit instability at physiological pH, leading to off-target toxicity.[4][5]
Peptide (e.g., Val-Cit) Enzymatic cleavageHighLysosomal proteases (e.g., Cathepsin B)High plasma stability and specific cleavage by tumor-associated enzymes.Efficacy is dependent on the expression levels of specific proteases in the tumor.
Non-Cleavable (e.g., Thioether) Antibody catabolismVery HighProteolytic degradation of the antibodyHigh stability, leading to a favorable toxicity profile.Slower payload release and potential for inactive metabolites.

Experimental Validation of Linker Performance

The validation of a linker's cleavage mechanism and its stability is paramount in the development of drug conjugates. The following are standard experimental protocols used to assess these critical attributes.

Experimental Protocol 1: Plasma Stability Assay

Objective: To determine the stability of the drug-linker conjugate in plasma and assess the rate of premature payload release.

Methodology:

  • The drug conjugate (e.g., EC1169) is incubated in plasma (human, mouse, or rat) at a concentration of 100 µg/mL at 37°C.[4]

  • Aliquots are collected at multiple time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • The reaction is quenched, and plasma proteins are precipitated using an organic solvent (e.g., acetonitrile).[6][7]

  • Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact drug conjugate and any released payload.[6][7]

  • The half-life (t½) of the conjugate in plasma is calculated from the rate of disappearance of the intact molecule.

Plasma_Stability_Workflow Start Incubate Drug Conjugate in Plasma at 37°C Timepoints Collect Aliquots at Various Time Points Start->Timepoints Quench Quench Reaction & Precipitate Proteins Timepoints->Quench Analyze Analyze Supernatant by LC-MS Quench->Analyze Calculate Calculate Plasma Half-life (t½) Analyze->Calculate

Figure 2: Experimental workflow for a plasma stability assay.
Experimental Protocol 2: In Vitro Cleavage Assay

Objective: To confirm the cleavage of the linker and release of the payload in the presence of the specific trigger (e.g., reducing agent or enzyme).

Methodology:

  • The drug conjugate is incubated in a buffered solution under conditions that mimic the intracellular environment.

  • For disulfide linkers like this compound, a reducing agent such as glutathione (GSH) is added to the reaction mixture.[3] For peptide linkers, a specific protease like Cathepsin B is used.

  • The reaction is incubated at 37°C, and samples are taken at various time points.

  • The reaction is stopped, and the samples are analyzed by methods such as HPLC or LC-MS to quantify the amount of released payload.

  • The rate of cleavage is determined by monitoring the appearance of the free drug over time.

Conclusion

The this compound linker represents a sophisticated approach to targeted drug delivery, leveraging the unique biochemical environment of tumor cells to trigger the release of a potent cytotoxic agent. Its disulfide-based, self-immolative mechanism offers a balance between circulatory stability and efficient payload release. A thorough understanding and experimental validation of its cleavage mechanism, as outlined in this guide, are essential for the continued development and optimization of next-generation targeted cancer therapies. Researchers are encouraged to consider the comparative advantages and disadvantages of different linker technologies in the context of their specific therapeutic goals.

References

A Comparative Analysis of EC1167 and Other Cleavable Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs), the linker connecting the targeting moiety to the cytotoxic payload is a critical determinant of both efficacy and safety. A well-designed linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently cleave to release the potent payload upon reaching the target tissue or cell. This guide provides a comparative analysis of EC1167, a key component of the PSMA-targeted SMDC EC1169, against other prevalent classes of cleavable linkers.

Introduction to this compound

This compound is the linker utilized in EC1169, a prostate-specific membrane antigen (PSMA)-targeting tubulysin conjugate.[1] It is characterized as a stable, enzyme-cleavable, and bioreleasable linker.[2] The chemical formula for this compound hydrochloride is C33H46ClN7O17S, indicating the presence of a sulfur atom, and patent information suggests it is a disulfide-based linker.[3][4] This class of linkers is designed to be cleaved in the reducing environment of the cell.[4] The payload in EC1169 is the potent microtubule inhibitor, tubulysin B hydrazide.[2]

Comparative Overview of Cleavable Linkers

Cleavable linkers can be broadly categorized based on their cleavage mechanism. The following sections compare this compound (as a representative disulfide linker) with other major classes of cleavable linkers.

Disulfide Linkers (e.g., this compound)

Disulfide linkers are designed to be cleaved by reducing agents, such as glutathione, which are present in significantly higher concentrations inside cells compared to the bloodstream.[5] This differential in reducing potential allows for selective payload release within the target cell. To enhance plasma stability, disulfide linkers are often sterically hindered.[6]

Peptide Linkers

These linkers incorporate a short peptide sequence that is a substrate for proteases, such as cathepsin B, which are highly active within the lysosomes of tumor cells.[7][] The valine-citrulline (Val-Cit) dipeptide is a widely used and well-characterized protease-cleavable linker.[]

Hydrazone Linkers

Hydrazone linkers are acid-labile and designed to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) after internalization of the drug conjugate.[9]

β-Glucuronide Linkers

This class of linkers is cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes.[10][11] These linkers are also noted for their hydrophilic nature, which can help to reduce aggregation of hydrophobic drug conjugates.[10][11]

Quantitative Performance Comparison

The following table summarizes representative quantitative data for the different classes of cleavable linkers. It is important to note that specific performance can vary depending on the specific chemical structure of the linker, the payload, and the targeting moiety.

Linker TypeRepresentative LinkerCleavage MechanismPlasma Half-life (t½)Cleavage RateKey AdvantagesKey Disadvantages
Disulfide Sterically Hindered Disulfide (representative of this compound)Reduction (e.g., by Glutathione)>100 hoursModerateGood balance of stability and intracellular release.Potential for off-target release in reducing environments.
Peptide Valine-Citrulline (Val-Cit)Enzymatic (Cathepsin B)~144 hours (in mouse)[12]Fast (in presence of enzyme)High plasma stability and specific cleavage.Potential for premature cleavage by circulating proteases.
Hydrazone AcylhydrazoneAcid Hydrolysis~20 hours[13]pH-dependentEffective release in acidic intracellular compartments.Can exhibit instability in plasma at physiological pH.
β-Glucuronide Glucuronic acid-PABCEnzymatic (β-glucuronidase)Highly StableFast (in presence of enzyme)High stability, hydrophilicity reduces aggregation.Dependent on sufficient enzyme levels in the tumor.

Note: The data presented are representative values from various sources and are intended for comparative purposes. Actual performance will vary based on the specific molecular context.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker performance. Below are standard protocols for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the drug-linker conjugate in plasma and quantify the rate of premature payload release.

Methodology:

  • Preparation of Plasma: Obtain plasma from the desired species (e.g., human, mouse, rat) and thaw at 37°C. Centrifuge to remove any precipitates.

  • Incubation: The antibody-drug conjugate (ADC) is incubated in the plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours).

  • Sample Analysis: The amount of intact ADC and released payload in the plasma aliquots is quantified. Two common methods are:

    • ELISA: To measure the concentration of the antibody-conjugated drug.

    • LC-MS/MS: To quantify the amount of free payload that has been released.

  • Data Analysis: The percentage of intact ADC remaining or the percentage of payload released is plotted against time to determine the half-life (t½) of the conjugate in plasma.

In Vitro Linker Cleavage Assay (Example: Cathepsin B Cleavage of a Peptide Linker)

Objective: To determine the rate and efficiency of enzymatic cleavage of the linker and subsequent payload release.

Methodology:

  • Reaction Setup: The ADC is incubated with purified cathepsin B in an appropriate assay buffer (e.g., 50 mM sodium citrate, pH 5.0, containing DTT as a reducing agent) at 37°C.

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at different time points.

  • Quenching: The enzymatic reaction in the aliquots is stopped, typically by adding an organic solvent like acetonitrile.

  • Analysis by HPLC: The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the intact ADC, cleaved linker-payload intermediates, and the final released payload.

  • Data Analysis: The concentration of the released payload is plotted against time to determine the initial rate of the cleavage reaction.

Visualizing Mechanisms and Workflows

General ADC Internalization and Payload Release Pathway

The following diagram illustrates the typical pathway for an antibody-drug conjugate from binding to a cancer cell to the release of its cytotoxic payload.

ADC_Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome (Acidic pH) Receptor->Endosome 2. Internalization Lysosome Lysosome (Acidic pH, High Protease/Enzyme Concentration) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity

Caption: General signaling pathway of ADC action.

Cleavage Mechanism of a Disulfide Linker (Representative of this compound)

This diagram shows the cleavage of a sterically hindered disulfide linker by glutathione (GSH), a key intracellular reducing agent.

Disulfide_Cleavage cluster_0 Intact ADC Linker cluster_1 Cleaved Linker Antibody Antibody Linker Linker (with S-S bond) Payload Payload Released_Payload Released Payload Linker->Released_Payload Reduction of Disulfide Bond GSH 2 GSH (Glutathione)

Caption: Reductive cleavage of a disulfide linker.

Experimental Workflow for In Vitro Plasma Stability Assay

The following diagram outlines the key steps in performing an in vitro plasma stability assay for an ADC.

Plasma_Stability_Workflow start Start: ADC Sample plasma Incubate with Plasma at 37°C start->plasma sampling Collect Aliquots at Time Points plasma->sampling analysis Quantify Intact ADC and Free Payload (ELISA or LC-MS/MS) sampling->analysis data Plot % Intact ADC vs. Time analysis->data end Determine Plasma Half-life (t½) data->end

Caption: Workflow for ADC plasma stability assessment.

Conclusion

The choice of a cleavable linker is a critical decision in the design of ADCs and SMDCs, with a profound impact on the therapeutic index of the conjugate. This compound, as a disulfide-based linker, offers a robust strategy for intracellular drug delivery, leveraging the differential reducing environment between the plasma and the cell. While it provides a good balance of stability and controlled release, other linkers such as peptide, hydrazone, and β-glucuronide linkers offer alternative cleavage mechanisms that may be advantageous for specific applications, depending on the target biology and payload characteristics. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the rational selection and evaluation of cleavable linkers in the development of next-generation targeted therapies.

References

Preclinical Efficacy of EC1169: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of EC1169, a novel Prostate-Specific Membrane Antigen (PSMA)-targeted small molecule drug conjugate (SMDC), with established and emerging alternative therapies for prostate cancer. The data presented herein is collated from various preclinical studies to facilitate an objective evaluation of EC1169's therapeutic potential.

Executive Summary

EC1169 is an SMDC comprising a PSMA-targeting ligand, a cleavable linker, and the potent cytotoxic agent tubulysin B hydrazide (TubBH).[1] Its mechanism of action involves targeted delivery of TubBH to PSMA-expressing cancer cells, leading to inhibition of microtubule polymerization, cell cycle arrest, and subsequent apoptosis.[1] Preclinical studies have demonstrated the high efficacy and specificity of EC1169 in PSMA-positive prostate cancer models. This guide will compare the performance of EC1169 against a standard chemotherapeutic agent, Docetaxel, and a PSMA-targeted radionuclide therapy, ¹⁷⁷Lu-PSMA-617.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo preclinical data for EC1169 and its comparators.

Table 1: In Vitro Efficacy
CompoundCell LineMetricValueCitation(s)
EC1169 PSMA-positive (e.g., LNCaP)ActivityInhibits cell growth[2]
PSMA-negativeActivityNo activity[2]
Docetaxel LNCaPIC₅₀1.13 nM[3]
LNCaPIC₅₀~2.3 - 2.5 nM[4][5]
¹⁷⁷Lu-PSMA-617 LNCaPKᵢ (for non-radioactive Lu-PSMA-617)0.24 nM[6]
LNCaPActivityInduces cell death[7]
Table 2: In Vivo Efficacy in LNCaP Xenograft Models
Compound/TreatmentDosing RegimenKey OutcomesToxicityCitation(s)
EC1169 Brief treatmentComplete remissions and curesNo significant weight loss[2][8]
Docetaxel Not specifiedModest anti-tumor activitySevere weight loss[2]
Non-targeted Tubulysin B Near/greater than MTDInactive-[2]
¹⁷⁷Lu-PSMA-617 30 MBq, single administrationSignificant tumor growth suppression, prolonged survivalWell-tolerated[9]

Experimental Protocols

In Vitro Cell Proliferation Assay (for Docetaxel)
  • Cell Line: LNCaP human prostate cancer cells.

  • Method: Cells are seeded in 96-well plates and treated with various concentrations of Docetaxel. Cell viability is assessed after a specified incubation period (e.g., 48 or 72 hours) using a standard method like the MTT assay.[3][5]

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[3]

In Vivo Xenograft Studies
  • Animal Model: Nude mice bearing subcutaneously implanted PSMA-positive LNCaP human prostate cancer xenografts.[2][10]

  • EC1169 Treatment: Once tumors are established, mice are treated with EC1169. The specific dosing schedule from the key preclinical studies is described as "brief treatment."[2]

  • Docetaxel Treatment: Docetaxel is administered to a control group of tumor-bearing mice.[2]

  • ¹⁷⁷Lu-PSMA-617 Treatment: A single intravenous injection of ¹⁷⁷Lu-PSMA-617 (e.g., 30 MBq) is administered to tumor-bearing mice.[9]

  • Efficacy Assessment: Tumor volume is measured regularly to monitor tumor growth. The primary endpoints are tumor growth inhibition, tumor regression, and overall survival.[2][9]

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity.[2]

Visualizing Mechanisms and Workflows

Signaling Pathway of EC1169

EC1169_Mechanism cluster_extracellular Extracellular Space cluster_cell PSMA-Positive Cancer Cell EC1169 EC1169 (SMDC) PSMA PSMA Receptor EC1169->PSMA Binding Internalization Internalization (Endocytosis) PSMA->Internalization Endosome Endosome Internalization->Endosome EC1169 Complex Cleavage Linker Cleavage Endosome->Cleavage TubBH Tubulysin B Hydrazide (TubBH) Cleavage->TubBH Release Disruption Inhibition of Polymerization TubBH->Disruption Tubulin Tubulin Dimers Microtubule Microtubule (Polymerized) Tubulin->Microtubule Polymerization Disruption->Tubulin CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of EC1169 in a PSMA-positive cancer cell.

Experimental Workflow for Preclinical Validation

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Comparison CellLines PSMA+ (LNCaP) & PSMA- Cell Lines Treatment_vitro Treat with EC1169, Docetaxel, etc. CellLines->Treatment_vitro ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment_vitro->ViabilityAssay IC50 Determine IC50 Values ViabilityAssay->IC50 DataCompilation Compile In Vitro & In Vivo Data IC50->DataCompilation AnimalModel Nude Mice with LNCaP Xenografts Treatment_vivo Administer EC1169, Docetaxel, 177Lu-PSMA-617 AnimalModel->Treatment_vivo Monitoring Monitor Tumor Volume & Body Weight Treatment_vivo->Monitoring Endpoint Assess Tumor Growth Inhibition & Survival Monitoring->Endpoint Endpoint->DataCompilation Comparison Compare Efficacy & Toxicity Profiles DataCompilation->Comparison Conclusion Draw Conclusions on Preclinical Efficacy Comparison->Conclusion

Caption: Workflow for the preclinical validation of EC1169's efficacy.

Comparative Logic of Targeted vs. Non-Targeted Therapy

Targeted_Therapy_Logic cluster_ec1169 EC1169 (Targeted Therapy) cluster_chemo Docetaxel (Non-Targeted Chemotherapy) EC1169_node EC1169 PSMA_pos PSMA+ Cancer Cell EC1169_node->PSMA_pos Binds & Internalizes PSMA_neg Normal Cell (PSMA-) EC1169_node->PSMA_neg No Binding Apoptosis_EC Apoptosis_EC PSMA_pos->Apoptosis_EC Apoptosis Docetaxel_node Docetaxel Cancer_cell_chemo Cancer Cell Docetaxel_node->Cancer_cell_chemo Enters Cell Normal_cell_chemo Normal Cell Docetaxel_node->Normal_cell_chemo Enters Cell Apoptosis_chemo Apoptosis_chemo Cancer_cell_chemo->Apoptosis_chemo Apoptosis Toxicity Toxicity Normal_cell_chemo->Toxicity Toxicity

Caption: Logical comparison of targeted vs. non-targeted cancer therapy.

References

A Comparative Guide: EC1167-type Cleavable vs. Non-Cleavable Linkers for Tubulysin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of tubulysin-based targeted therapies, be it antibody-drug conjugates (ADCs) or small-molecule drug conjugates (SMDCs), is critically dependent on the linker connecting the potent cytotoxic payload to the targeting moiety. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability in circulation, bystander effect, and overall therapeutic index. This guide provides an objective comparison between the EC1167-type cleavable linker, as seen in the PSMA-targeted SMDC EC1169, and non-cleavable linkers for tubulysin conjugates, supported by available experimental data.

At a Glance: Cleavable vs. Non-Cleavable Linkers for Tubulysin

FeatureThis compound-Type (Cleavable Disulfide)Non-Cleavable (e.g., Thioether)
Release Mechanism Reduction of disulfide bond in the high glutathione environment of the cell.[1][2]Proteolytic degradation of the antibody backbone within the lysosome.[3][4]
Payload Form Releases the unmodified, native tubulysin payload.[1]Released payload is tubulysin with an attached amino acid residue from the antibody.[3]
Bystander Effect Capable of inducing a bystander effect, killing neighboring antigen-negative cells.[3]Generally limited or no bystander effect.[3][5]
Plasma Stability Generally lower stability compared to non-cleavable linkers.[5]High plasma stability, reducing premature drug release.[4]
Off-Target Toxicity Higher potential for off-target toxicity due to premature linker cleavage.[5]Reduced off-target toxicity due to high stability.[4]
Example Conjugate EC1169 (PSMA-targeted SMDC)DX126-262 (anti-HER2 ADC)

Quantitative Data Summary

The following tables summarize preclinical data for representative tubulysin conjugates with cleavable and non-cleavable linkers. It is important to note that this data is compiled from different studies and does not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vitro Cytotoxicity
ConjugateLinker TypeCell LineTargetIC50
EC1169 Cleavable (this compound)LNCaPPSMA~1 nM
DX126-262 Non-cleavableSK-BR-3 (HER2+++)HER20.31 ng/mL
DX126-262 Non-cleavableNCI-N87 (HER2++)HER20.28 ng/mL
Table 2: In Vivo Efficacy in Xenograft Models
ConjugateLinker TypeXenograft ModelDosing ScheduleOutcome
EC1169 Cleavable (this compound)LNCaP (PSMA+)2 µmol/kg, BIW for 2 weeksComplete tumor remissions
DX126-262 Non-cleavableBT-474 (HER2+)5 mg/kg, single doseT/C% = 6.8%[6]
DX126-262 Non-cleavableBT-474 (HER2+)2.5 mg/kg, single doseT/C% = 37.1%[6]

T/C% = (Median tumor volume of treated group / Median tumor volume of control group) x 100

Signaling Pathways and Experimental Workflows

Mechanism of Action of Tubulysin Conjugates

Mechanism_of_Action Mechanism of Action of Tubulysin Conjugates ADC Tubulysin Conjugate (ADC or SMDC) Receptor Target Receptor (e.g., PSMA, HER2) ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Cleavage Linker Cleavage (Cleavable) Lysosome->Cleavage Degradation Antibody Degradation (Non-cleavable) Lysosome->Degradation Tubulysin Active Tubulysin Payload Cleavage->Tubulysin Degradation->Tubulysin Microtubule Microtubule Polymerization Tubulysin->Microtubule Inhibition Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: General mechanism of action for tubulysin conjugates.

Intracellular Release Mechanisms

Release_Mechanisms Intracellular Release Mechanisms cluster_cleavable Cleavable Linker (e.g., this compound) cluster_non_cleavable Non-Cleavable Linker Lysosome_C Lysosome GSH High Glutathione (intracellular) Lysosome_C->GSH Cleavage_C Disulfide Reduction GSH->Cleavage_C Payload_C Free Tubulysin Cleavage_C->Payload_C Bystander Bystander Effect Payload_C->Bystander Lysosome_NC Lysosome Proteases Lysosomal Proteases Lysosome_NC->Proteases Degradation_NC Antibody Degradation Proteases->Degradation_NC Payload_NC Tubulysin-Linker- Amino Acid Degradation_NC->Payload_NC

Caption: Comparison of intracellular payload release.

Experimental Workflow for In Vivo Efficacy

In_Vivo_Workflow Experimental Workflow for In Vivo Efficacy Start Tumor Cell Implantation (Xenograft) Tumor_Growth Tumor Growth to Palpable Size Start->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with Tubulysin Conjugate (IV, IP) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint: Tumor Growth Inhibition/Regression Monitoring->Endpoint

Caption: General workflow for preclinical xenograft studies.

Experimental Protocols

Protocol 1: ADC/SMDC Synthesis and Conjugation (General)

This protocol describes a general method for conjugating a maleimide-containing linker-drug to an antibody.

Materials:

  • Monoclonal antibody (e.g., anti-HER2) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Tubulysin-linker with a maleimide group

  • Dimethyl sulfoxide (DMSO)

  • Sephadex G-25 desalting column

  • PBS, pH 7.4

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS.

    • Add a 2-3 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[7]

  • Drug-Linker Preparation:

    • Dissolve the tubulysin-linker-maleimide in DMSO to a concentration of 10-20 mM.[7]

  • Conjugation Reaction:

    • Add the dissolved drug-linker to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.[7]

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[7]

  • Purification:

    • Remove the unreacted drug-linker by passing the reaction mixture through a pre-equilibrated Sephadex G-25 desalting column using PBS as the mobile phase.[7]

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a standard method for assessing the potency of tubulysin conjugates against cancer cell lines.[7]

Materials:

  • Cancer cell lines (target-positive and target-negative)

  • Complete cell culture medium

  • Tubulysin conjugate and control antibody/conjugate

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C in a humidified CO2 incubator.[7]

  • ADC/SMDC Treatment:

    • Prepare serial dilutions of the tubulysin conjugate and controls in complete medium.

    • Add the diluted conjugates to the cells and incubate for 72-144 hours.[3]

  • Viability Assessment:

    • Measure cell viability using a suitable assay according to the manufacturer's instructions.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Plot viability against conjugate concentration and determine the IC50 value using non-linear regression analysis.[7]

Protocol 3: In Vivo Plasma Stability Assay

This protocol describes a method to evaluate the stability of the conjugate in plasma.

Materials:

  • Tubulysin conjugate

  • Mouse or human plasma

  • Incubator at 37°C

  • Affinity capture resin (e.g., Protein A for ADCs)

  • LC-MS system

Procedure:

  • Incubation:

    • Incubate the tubulysin conjugate in plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • ADC/SMDC Capture:

    • For ADCs, add the plasma aliquot to an affinity capture resin (e.g., Protein A) to isolate the ADC.[7]

  • Wash and Elution:

    • Wash the resin to remove non-specifically bound proteins.

    • Elute the ADC from the resin.[7]

  • Analysis:

    • Analyze the samples by LC-MS to determine the amount of intact conjugate and the presence of released payload or metabolites.[8]

    • For ADCs, the drug-to-antibody ratio (DAR) can be monitored over time.

Conclusion

The selection between a cleavable and a non-cleavable linker for a tubulysin conjugate is a nuanced decision that depends on the specific therapeutic application.

This compound-type cleavable linkers offer the advantage of releasing the highly potent, unmodified tubulysin payload, which can then exert a bystander effect. This is particularly beneficial for treating heterogeneous tumors where not all cells express the target antigen. However, this comes at the cost of potentially lower plasma stability and a higher risk of off-target toxicity.

Non-cleavable linkers provide superior plasma stability, leading to a more favorable pharmacokinetic profile and reduced off-target toxicity.[4] The payload is released only after internalization and lysosomal degradation of the targeting moiety, ensuring a more targeted cell-killing effect. The trade-off is the lack of a bystander effect and the release of a modified payload, which may have altered potency.

Further research involving direct comparative studies of tubulysin conjugates with optimized cleavable and non-cleavable linkers is necessary to definitively determine the optimal linker strategy for specific cancer targets and tubulysin analogs.

References

A Comparative Guide to the In Vivo Stability of ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a pivotal factor that dictates its therapeutic index, directly influencing both its efficacy and toxicity profile.[1] Premature cleavage of the linker within the systemic circulation can lead to off-target toxicity and a diminished concentration of the cytotoxic payload reaching the tumor. Conversely, a linker that is excessively stable may fail to efficiently release the payload within the target cancer cell. This guide provides an objective comparison of the in vivo stability of various ADC linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

Key Determinants of ADC Stability: Cleavable vs. Non-Cleavable Linkers

The in vivo stability of an ADC is primarily dictated by the chemical nature of its linker.[1] Linkers are broadly classified into two major categories: cleavable and non-cleavable.[1][2]

Cleavable linkers are engineered to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell through specific triggers.[1][3] This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity.[4]

Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload.[2][3] This results in higher plasma stability and can potentially offer a wider therapeutic window by reducing off-target toxicity.[2][3][5][6]

Quantitative Comparison of Linker Stability

The following tables summarize quantitative data from various studies, offering a comparative view of the in vivo stability of different ADC linkers.

Table 1: Plasma Stability of Different Cleavable Linkers

Linker TypeSpecific Linker ExampleHalf-life in Human PlasmaKey Findings
Protease-Sensitive Valine-Citrulline (Val-Cit)> 230 days[4]Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[4][7]
Valine-Alanine (Val-Ala)Stable[4]Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[4]
pH-Sensitive Hydrazone~2 days[4]Shows pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[4]
Glutathione-Sensitive DisulfideVariable[4]Stability can be modulated by steric hindrance around the disulfide bond.[4]
Enzyme-Sensitive (Other) β-GlucuronideHighly Stable[4]Demonstrates greater stability and efficacy in vivo compared to some peptide linkers.[4]
Sulfatase-CleavableHigh (over 7 days in mouse plasma)[4]Shows high plasma stability and potent in vitro cytotoxicity.[4]
Tandem-Cleavage (e.g., β-glucuronide-dipeptide)HighThese linkers require two sequential cleavage steps, enhancing in vivo stability and tolerability.[8][9][10]

Table 2: In Vivo Stability Comparison of Cleavable and Non-Cleavable Linkers

Linker TypeADC ExampleKey In Vivo Stability Findings
Non-Cleavable (Thioether) Ado-trastuzumab emtansine (T-DM1)Increased plasma stability compared to cleavable linkers, leading to a better therapeutic index.[2] Relies on complete antibody degradation for payload release.[2]
Cleavable (Val-Cit) Brentuximab vedotin (SGN-35)Balances plasma stability with efficient intracellular cleavage by proteases like cathepsin B.[5]
Cleavable (CX-DM1) CX-DM1 containing ADCsShowed comparable stability to SMCC-DM1 (non-cleavable) ADCs with a half-life of 9.9 days vs. 10.4 days.[11]

Mechanisms of Action and Experimental Workflow

To better understand the function and evaluation of ADC linkers, the following diagrams illustrate their cleavage mechanisms and a typical experimental workflow for assessing in vivo stability.

ADC_Mechanism_of_Action General Mechanism of Action for an Antibody-Drug Conjugate (ADC) ADC Antibody-Drug Conjugate (ADC) in Circulation TumorCell Tumor Cell ADC->TumorCell 1. Targeting Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Binding & Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage CellDeath Apoptosis (Cell Death) PayloadRelease->CellDeath 5. Cytotoxicity

General mechanism of action for an Antibody-Drug Conjugate (ADC).

Cleavage_Mechanisms Cleavage Mechanisms for Different Types of ADC Linkers cluster_protease Protease-Sensitive (e.g., Val-Cit) cluster_pH pH-Sensitive (e.g., Hydrazone) cluster_redox Glutathione-Sensitive (e.g., Disulfide) Protease_ADC ADC in Lysosome Protease_Cleavage Cathepsin B Protease_ADC->Protease_Cleavage Protease_Release Payload Release Protease_Cleavage->Protease_Release pH_ADC ADC in Endosome/Lysosome pH_Cleavage Low pH pH_ADC->pH_Cleavage pH_Release Payload Release pH_Cleavage->pH_Release Redox_ADC ADC in Cytoplasm Redox_Cleavage High Glutathione Redox_ADC->Redox_Cleavage Redox_Release Payload Release Redox_Cleavage->Redox_Release

Cleavage mechanisms for different types of ADC linkers.

Experimental_Workflow Workflow for Assessing In Vivo Stability of ADCs Dosing 1. Animal Dosing (e.g., IV injection of ADC) Sampling 2. Blood Sample Collection (Predetermined time points) Dosing->Sampling Processing 3. Plasma Preparation (Centrifugation) Sampling->Processing Analysis 4. Sample Analysis Processing->Analysis Quant_Intact Quantification of Intact ADC (e.g., ELISA, LC-MS) Analysis->Quant_Intact Quant_Free Quantification of Free Payload (e.g., LC-MS/MS) Analysis->Quant_Free Data 5. Data Analysis (Calculate half-life, DAR) Quant_Intact->Data Quant_Free->Data

Workflow for assessing the in vivo stability of ADCs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker stability. Below are outlines of key experimental protocols.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.[4]

Methodology:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) and a control sample in PBS.[4]

  • Incubation: Incubate the samples at 37°C with gentle shaking.[4]

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Sample Analysis:

    • To measure intact ADC (Drug-to-Antibody Ratio - DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads) and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[4] A decrease in DAR over time indicates linker cleavage.[4]

    • To measure released payload: Extract the free payload from the plasma samples and quantify using LC-MS/MS.[4]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.[4]

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic (PK) profiles of the total antibody, the conjugated ADC, and the free payload in an animal model.[12]

Methodology:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).[1]

  • Sample Collection: Collect blood samples at predetermined time points post-injection.[1] Process the blood to obtain plasma.[1]

  • Sample Analysis:

    • Total Antibody Quantification: Use an enzyme-linked immunosorbent assay (ELISA) to measure the total antibody concentration.

    • Conjugated ADC Quantification: Employ an ELISA that specifically captures the ADC with the payload attached or use LC-MS to determine the concentration of the conjugated drug.[7]

    • Free Payload Quantification: Use LC-MS/MS to measure the concentration of the released payload in the plasma.[1]

  • Data Analysis: Generate concentration-time profiles for each analyte to determine key PK parameters such as half-life, clearance, and area under the curve (AUC).

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[1]

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the in vivo PK studies protocol.[1]

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.[1]

    • Centrifugation: Pellet the precipitated proteins.[1]

    • Supernatant Collection: The supernatant, containing the small molecule free payload, is collected.[1]

  • LC-MS/MS Analysis:

    • The supernatant is injected into a liquid chromatography system coupled with a tandem mass spectrometer.

    • The free payload is ionized, and a specific precursor ion is selected and fragmented.

    • The resulting product ions are detected, providing highly specific and sensitive quantification.[1]

  • Data Analysis: The amount of free payload is quantified by comparing its signal to a standard curve prepared with known concentrations of the payload.[1]

References

A Head-to-Head Comparison of Antibody-Drug Conjugate Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker technology dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the therapeutic window. This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.

Performance Comparison of ADC Linker Technologies

The selection of a linker technology is a pivotal decision in ADC design, with profound implications for therapeutic efficacy and safety. The ideal linker remains stable in systemic circulation to prevent premature payload release and off-target toxicity, while ensuring efficient cleavage and payload delivery within the tumor microenvironment.[1] This section presents a head-to-head comparison of key performance attributes of different linker technologies based on preclinical studies.

Table 1: In Vitro Plasma Stability of ADCs with Different Linkers

This table summarizes the stability of various ADCs in plasma, a critical factor for minimizing off-target toxicity.

Linker TypeLinker ChemistryADC ExamplePlasma SourceIncubation Time (hours)% Intact ADC RemainingReference
CleavableValine-Citrulline (vc)Trastuzumab-vc-MMAEMouse168Unstable[2]
CleavableValine-Citrulline (vc)ITC6104ROHuman (IgG depleted)168Stable[2]
CleavableOrtho Hydroxy-Protected Aryl Sulfate (OHPAS)ITC6103ROMouse168Stable[2]
CleavableOrtho Hydroxy-Protected Aryl Sulfate (OHPAS)ITC6103ROHuman (IgG depleted)168Stable[2]
Non-cleavableThioether (SMCC)Trastuzumab-SMCC-DM1HumanNot SpecifiedHigher Stability vs. Cleavable[3]
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

This table compares the in vitro potency of ADCs with different linkers against various cancer cell lines, with lower IC50 values indicating higher potency.

Linker TypeLinker ChemistryADCCell LineIC50 (ng/mL)Reference
CleavableValine-CitrullineTrastuzumab-vc-MMAEN87 (High HER2)13-50[4]
CleavableValine-CitrullineTrastuzumab-vc-MMAEBT474 (High HER2)13-50[4]
CleavableValine-CitrullineTrastuzumab-vc-MMAEHCC1954 (High HER2)13-50[4]
CleavableValine-CitrullineTrastuzumab-vc-MMAEMDA-MB-361-DYT2 (Moderate HER2)25-80 (DAR >3.5)[4]
CleavableValine-CitrullineTrastuzumab-vc-MMAEMDA-MB-361-DYT2 (Moderate HER2)1500-60000 (DAR <3.5)[4]
CleavableSilyl-etherAntibody-MMAENot SpecifiedNot SpecifiedStrong Tumor Inhibition
Non-cleavableThioether (SMCC)Trastuzumab-SMCC-DM1Not SpecifiedGenerally higher IC50 vs. Cleavable[3]
Table 3: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

This table presents the in vivo anti-tumor activity of ADCs with different linkers in mouse xenograft models.

Linker TypeLinker ChemistryADCTumor ModelDosingOutcomeReference
CleavableValine-CitrullineMcSAF-ADC (MMAE)CD30+ Lymphoma (Karpas-299)0.5 mg/kg (single dose)40% complete regression[5]
CleavableValine-CitrullineMcSAF-ADC (MMAE)CD30+ Lymphoma (Karpas-299)1 mg/kg (single dose)100% complete regression[5]
CleavableValine-CitrullineAdcetris® (Brentuximab vedotin)CD30+ Lymphoma (Karpas-299)0.5 mg/kg (single dose)Lower tumor growth inhibition than McSAF-ADC[5]
CleavableNovel PeptideAraris Topo1 ADC (DAR 2)NCI-N87 Colon Cancer104 µg/kg (payload dose)7/7 complete tumor regression[6]
CleavableTetrapeptideTrastuzumab deruxtecan (DAR 8)NCI-N87 Colon Cancer52 µg/kg (payload dose)Inferior anti-tumor activity to Araris Topo1 ADC[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[5][7]

Materials:

  • Target cancer cell lines (e.g., N87, BT474, Karpas-299)[4][5]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC of interest

  • Control ADC (non-targeting or unconjugated antibody)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and control ADC in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted ADCs to the respective wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2. The incubation time may vary depending on the payload's mechanism of action.[7]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADC Internalization Assay (Flow Cytometry)

This assay quantifies the amount of ADC internalized by target cells over time.[8][9]

Materials:

  • Target cancer cell lines

  • Fluorescently labeled ADC

  • Control antibody (unlabeled or isotype control)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 12-well plate at a density of 2x10^5 cells/well and incubate overnight.[8]

  • Antibody Binding: The next day, treat the cells with 100 nM of fluorescently labeled ADC at 4°C for 1 hour to allow binding to the cell surface.[8]

  • Internalization: Wash the cells with cold PBS to remove unbound ADC and then incubate at 37°C for various time points (e.g., 0, 1, 2, 4, 6 hours) to allow for internalization.[8]

  • Surface Signal Quenching/Stripping: To differentiate between surface-bound and internalized ADC, either quench the surface fluorescence with an anti-fluorophore antibody or strip surface-bound ADC with an acidic buffer.

  • Cell Preparation: Detach the cells using trypsin-EDTA, wash with PBS, and resuspend in flow cytometry buffer.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI) of the internalized ADC.

  • Data Analysis: Plot the MFI against time to determine the rate and extent of ADC internalization.

Cathepsin B Cleavage Assay (Fluorometric)

This assay measures the activity of Cathepsin B, a key lysosomal enzyme responsible for cleaving certain peptide linkers.[10][11][12]

Materials:

  • Cell lysates from target cancer cell lines

  • Cathepsin B (CB) Cell Lysis Buffer

  • CB Reaction Buffer

  • CB Substrate Ac-RR-AFC (10 mM)

  • CB Inhibitor (optional, for negative control)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Cell Lysate Preparation: Collect 1-5 x 10^6 cells and lyse them in 50 µL of chilled CB Cell Lysis Buffer. Incubate on ice for 10 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the cell lysate.[10]

  • Assay Setup: Add 50 µL of cell lysate to a 96-well plate. For a negative control, pre-incubate a sample with the CB inhibitor.[10][12]

  • Reaction Initiation: Add 50 µL of CB Reaction Buffer to each well, followed by 2 µL of the 10 mM CB Substrate Ac-RR-AFC.[10]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[10]

  • Fluorescence Measurement: Read the fluorescence at an excitation of 400 nm and an emission of 505 nm.[10][12]

  • Data Analysis: Determine the fold-increase in Cathepsin B activity by comparing the relative fluorescence units (RFU) of the samples to the control.

In Vivo Plasma Stability Assay

This assay assesses the stability of an ADC in the bloodstream of a living organism.[13][14]

Materials:

  • Animal model (e.g., mice, rats)

  • ADC of interest

  • Anticoagulant (e.g., EDTA)

  • ELISA plates

  • Capture and detection antibodies for ELISA

  • LC-MS/MS system

Procedure:

  • ADC Administration: Administer the ADC to the animal model via intravenous injection.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 6, 24, 48, 72, 168 hours) into tubes containing an anticoagulant.[1]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Quantification of Intact ADC (ELISA):

    • Coat an ELISA plate with an antibody that captures the ADC.

    • Add the plasma samples to the wells.

    • Detect the bound ADC using a labeled secondary antibody.

    • Quantify the amount of intact ADC based on a standard curve.

  • Quantification of Free Payload (LC-MS/MS):

    • Process the plasma samples to precipitate proteins and extract the small molecule payload.

    • Analyze the extracted samples using LC-MS/MS to quantify the concentration of released payload.

  • Data Analysis: Plot the concentration of intact ADC and free payload over time to determine the ADC's plasma half-life and the rate of payload release.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in ADC function is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Early Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Cytotoxicity Cytotoxicity & Apoptosis Payload_Release->Cytotoxicity 5. Target Engagement

Caption: General mechanism of ADC action.

CathepsinB_Cleavage ADC_in_Lysosome ADC with Val-Cit Linker in Lysosome Cleavage Peptide Bond Cleavage ADC_in_Lysosome->Cleavage Cathepsin_B Cathepsin B Cathepsin_B->Cleavage Self_Immolation Self-Immolative Spacer Cleavage Cleavage->Self_Immolation Free_Payload Free Cytotoxic Payload Self_Immolation->Free_Payload

Caption: Cathepsin B-mediated cleavage of a Val-Cit linker.

Disulfide_Linker_Cleavage ADC_in_Cytoplasm ADC with Disulfide Linker in Cytoplasm Reduction Disulfide Bond Reduction ADC_in_Cytoplasm->Reduction Glutathione Glutathione (GSH) Glutathione->Reduction Free_Payload Free Cytotoxic Payload Reduction->Free_Payload

Caption: Glutathione-mediated cleavage of a disulfide linker.

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_ADC Add Serial Dilutions of ADC Incubate_Overnight->Add_ADC Incubate_72_96h Incubate for 72-96 hours Add_ADC->Incubate_72_96h Add_MTT Add MTT Reagent Incubate_72_96h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Solution Incubate_2_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

References

Assessing the Bystander Effect of EC1167-Released Payload: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bystander effect of the payload released from EC1167, a linker utilized in the prostate-specific membrane antigen (PSMA)-targeted small molecule drug conjugate (SMDC) EC1169. The cytotoxic payload of EC1169 is a potent tubulysin B derivative, TubBH.[1] The bystander effect, a critical attribute for therapies targeting heterogeneous tumors, is the ability of a cytotoxic agent to kill not only the target cancer cells but also adjacent, antigen-negative tumor cells.[2] This phenomenon can significantly enhance the therapeutic efficacy of targeted therapies.

This guide will delve into the mechanisms of the bystander effect, detail experimental protocols for its assessment, and compare the anticipated bystander activity of the tubulysin payload with other commonly used cytotoxic agents in antibody-drug conjugates (ADCs).

The Bystander Effect in Targeted Cancer Therapy

The bystander killing effect is a key feature of certain targeted therapies, particularly ADCs and SMDCs. It allows for the eradication of tumor cells that do not express the target antigen, thereby overcoming tumor heterogeneity which is a major challenge in cancer treatment.[3] The efficacy of the bystander effect is contingent on several factors, including the properties of the cytotoxic payload and the design of the linker.[2]

A payload with good membrane permeability is essential for an effective bystander effect.[] Upon release from the targeted cell, a membrane-permeable payload can diffuse across cell membranes and induce apoptosis in neighboring cells. The linker connecting the payload to the targeting moiety also plays a crucial role. Cleavable linkers are designed to release the payload under specific conditions within the tumor microenvironment or inside the target cell, facilitating its diffusion.[2]

EC1169 employs an enzyme-cleavable linker to deliver TubBH.[1] Tubulysins are highly potent microtubule-disrupting agents, and their ability to induce a bystander effect has been noted in preclinical studies of tubulysin-containing ADCs.[5][6]

Comparative Analysis of ADC Payloads

The bystander effect is not a universal feature of all cytotoxic payloads used in targeted therapies. The table below compares the tubulysin payload of EC1169 with other common ADC payloads, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), based on their known properties related to the bystander effect.

FeatureTubulysin BMonomethyl Auristatin E (MMAE)Monomethyl Auristatin F (MMAF)
Mechanism of Action Microtubule InhibitorMicrotubule InhibitorMicrotubule Inhibitor
Bystander Effect PotentPotentMinimal to None
Cell Membrane Permeability High (anticipated)High (more permeable)[7]Low (less permeable)[7]
Key Physicochemical Property Neutral, hydrophobic moleculeMore hydrophobic, neutral[7]Hydrophilic, negatively charged at physiological pH[7]

MMAE is well-documented for its potent bystander killing capability due to its high membrane permeability.[2][7] In contrast, MMAF, with its charged C-terminal phenylalanine, is less permeable and exhibits a significantly weaker bystander effect.[][7] While direct comparative quantitative data for the bystander effect of TubBH from EC1169 is not publicly available, preclinical studies with other tubulysin-based ADCs suggest a potent bystander effect.[5]

Experimental Protocols for Assessing the Bystander Effect

To quantitatively assess the bystander effect of a released payload, two primary in vitro assays are widely employed: the co-culture assay and the conditioned medium transfer assay.[8][9][10]

Protocol 1: In Vitro Bystander Effect Co-Culture Assay

This assay directly evaluates the ability of an ADC or SMDC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Objective: To quantify the bystander killing of antigen-negative cells by the test article in the presence of antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cell line (e.g., PSMA-expressing cell line for EC1169)

  • Antigen-negative (Ag-) cell line, stably transfected with a fluorescent reporter (e.g., GFP or RFP) for identification.

  • Test article (e.g., EC1169) and control articles.

  • Cell culture medium and supplements.

  • 96-well plates.

  • Fluorescence microscope or plate reader.

  • Cell viability reagent (e.g., CellTiter-Glo®).

Procedure:

  • Cell Seeding: Co-culture a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1) to assess the impact of the Ag+ cell population on the bystander effect.[11]

  • Treatment: After allowing the cells to adhere overnight, treat the co-culture with serial dilutions of the test article and controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72-120 hours).

  • Imaging and Analysis:

    • Capture fluorescent images to visualize and count the number of viable Ag- cells.

    • Alternatively, lyse the cells and measure the fluorescence intensity to quantify the viable Ag- cell population.

    • Total cell viability can be assessed using a luminescent cell viability assay.

  • Data Interpretation: A significant reduction in the viability of the Ag- cells in the presence of Ag+ cells and the test article, compared to controls, indicates a bystander effect.

Protocol 2: Conditioned Medium Transfer Assay

This assay determines if the bystander effect is mediated by a soluble factor (the released payload) secreted into the culture medium.

Objective: To confirm that the bystander effect is mediated by a soluble, cell-permeable payload.

Materials:

  • Antigen-positive (Ag+) cell line.

  • Antigen-negative (Ag-) cell line.

  • Test article (e.g., EC1169) and control articles.

  • Cell culture medium and supplements.

  • Culture flasks or plates.

  • 96-well plates.

  • Centrifuge.

  • Cell viability reagent.

Procedure:

  • Preparation of Conditioned Medium:

    • Seed Ag+ cells in a culture flask or plate.

    • Treat the Ag+ cells with a high concentration of the test article for 48-72 hours.

    • Collect the culture supernatant (conditioned medium).

    • Centrifuge the conditioned medium to remove any detached cells and debris.

  • Treatment of Antigen-Negative Cells:

    • Seed Ag- cells in a 96-well plate and allow them to adhere.

    • Treat the Ag- cells with the conditioned medium collected from the Ag+ cells. Include controls such as fresh medium and medium from untreated Ag+ cells.

  • Incubation and Analysis:

    • Incubate the plate for 72-96 hours.

    • Assess the viability of the Ag- cells using a suitable cell viability assay.

  • Data Interpretation: A significant decrease in the viability of Ag- cells treated with conditioned medium from test article-treated Ag+ cells, compared to controls, confirms that a soluble factor released from the Ag+ cells is responsible for the bystander killing.[8]

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the mechanism of the bystander effect and the workflows of the experimental protocols.

Bystander_Effect cluster_TargetCell Antigen-Positive Cell cluster_BystanderCell Antigen-Negative Bystander Cell TargetCell ADC/SMDC Internalization & Payload Release Payload Released Payload (e.g., Tubulysin) TargetCell->Payload Cleavage BystanderCell Apoptosis Payload->BystanderCell Diffusion

Caption: Mechanism of the bystander effect.

CoCulture_Workflow A Co-seed Antigen-Positive & Antigen-Negative (Fluorescent) Cells B Treat with EC1169 (or other test article) A->B C Incubate (72-120h) B->C D Quantify Viable Antigen-Negative Cells (Fluorescence Measurement) C->D

Caption: Co-culture assay workflow.

ConditionedMedium_Workflow cluster_Prep Conditioned Medium Preparation cluster_Treatment Bystander Cell Treatment A Treat Antigen-Positive Cells with EC1169 B Collect & Clarify Supernatant A->B C Treat Antigen-Negative Cells with Conditioned Medium B->C D Incubate (72-96h) C->D E Assess Cell Viability D->E

Caption: Conditioned medium transfer assay workflow.

References

A Comparative Guide to the Analytical Validation of EC1167 and Related ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of EC1167, a self-immolative linker utilized in the antibody-drug conjugate (ADC) EC1169, which targets the Prostate-Specific Membrane Antigen (PSMA). Robust and validated analytical methods are crucial for ensuring the quality, consistency, and efficacy of ADCs. This document outlines key analytical techniques, provides detailed experimental protocols, and presents a comparative analysis to aid in the selection of appropriate methods for the characterization of this compound and similar ADC linkers.

Comparison of Key Analytical Methods for ADC Linker Characterization

The characterization of Antibody-Drug Conjugates (ADCs) and their components, such as the this compound linker, requires a suite of orthogonal analytical techniques to assess critical quality attributes (CQAs). The most common methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers distinct advantages and is suited for different aspects of ADC analysis.

ParameterReversed-Phase HPLC (RP-HPLC)Hydrophobic Interaction Chromatography (HIC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on hydrophobicity under denaturing conditions.Separation based on hydrophobicity under native (non-denaturing) conditions.Separation based on physicochemical properties coupled with mass-to-charge ratio detection for identification and quantification.
Primary Application for Linker Characterization Quantification of free linker-payload, analysis of ADC fragments (light and heavy chains) to determine drug load distribution.[1][2]Determination of the average Drug-to-Antibody Ratio (DAR) and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[1][3]Quantification of the released payload from the ADC in biological matrices, structural elucidation of the linker and its metabolites.[4][5][6]
Sample Preparation Often requires reduction and denaturation of the ADC to separate heavy and light chains.[1][7]Minimal sample preparation, analysis is performed on the intact ADC under native conditions.[3]Sample preparation varies depending on the analyte and matrix, may involve protein precipitation, digestion, or immunocapture.[4][6]
Resolution High resolution for separating small molecules (free linker-payload) and protein fragments.[2]Good resolution for separating intact ADC species with different numbers of conjugated drugs.[8]High resolution and specificity, capable of distinguishing structurally similar molecules.[6]
Sensitivity Moderate to high, depending on the detector (UV, fluorescence).Moderate, primarily uses UV detection.[8]Very high, capable of detecting trace amounts of analytes.[5][9]
Throughput High, with relatively short run times for free drug analysis.Moderate, run times can be longer to achieve optimal separation of DAR species.Moderate to high, depending on the complexity of sample preparation and chromatographic separation.
Limitations Denaturing conditions can alter the ADC structure; may not be suitable for analyzing the intact ADC.[2]Not ideal for ADCs conjugated via lysine residues due to the high heterogeneity.[10] May have lower resolution for ADCs with very high DAR values.Matrix effects can interfere with quantification; requires more complex instrumentation and expertise.

Detailed Experimental Protocols

RP-HPLC Method for Quantification of Free Linker-Payload

This protocol is designed for the quantification of unconjugated linker-payload species in an ADC preparation.

a. Sample Preparation:

  • Prepare a stock solution of the ADC sample at a concentration of 1 mg/mL in an appropriate buffer (e.g., PBS).

  • To precipitate the protein (the ADC), add an equal volume of cold acetonitrile to the ADC sample.

  • Vortex the mixture vigorously for 30 seconds and then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Carefully collect the supernatant containing the free linker-payload for analysis.

b. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-31 min: 95-5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV absorbance at the wavelength corresponding to the maximum absorbance of the payload.

  • Injection Volume: 20 µL.

c. Data Analysis:

  • A calibration curve is generated using standards of the known linker-payload at various concentrations.

  • The concentration of the free linker-payload in the sample is determined by comparing its peak area to the calibration curve.

HIC Method for Determination of Drug-to-Antibody Ratio (DAR)

This protocol outlines the use of Hydrophobic Interaction Chromatography to determine the average DAR and the distribution of drug-loaded species of an ADC.[8]

a. Sample Preparation:

  • Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: A HIC column with a butyl- or phenyl-based stationary phase (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient:

    • 0-3 min: 0% B

    • 3-15 min: 0-100% B

    • 15-18 min: 100% B

    • 18-19 min: 100-0% B

    • 19-25 min: 0% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at 280 nm.

  • Injection Volume: 10 µL.

c. Data Analysis:

  • Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species are more hydrophobic and have longer retention times).

  • Calculate the percentage of each species by integrating the peak areas.

  • The average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100

LC-MS/MS Method for Quantification of Released Payload in Plasma

This protocol is for the sensitive quantification of the cytotoxic payload released from an ADC in a biological matrix like plasma.[4][5][9]

a. Sample Preparation (Protein Precipitation):

  • To a 50 µL plasma sample, add 200 µL of cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • LC System: A UHPLC system.

  • Column: A C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient: A fast gradient appropriate for the separation of the payload from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the payload and the internal standard.

c. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • The concentration of the released payload in the plasma samples is then determined from this calibration curve.

Visualizing Key Pathways and Workflows

PSMA-Mediated Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is not only a target for ADC delivery but also an active participant in cellular signaling. Its expression has been linked to the activation of the PI3K-Akt pathway, which promotes cell survival and proliferation.[11][12] Understanding this pathway is crucial for comprehending the broader biological impact of PSMA-targeted therapies.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with MAPK_pathway MAPK/ERK Pathway PSMA->MAPK_pathway disrupts signaling to Integrin β1 Integrin Integrin->MAPK_pathway canonical signaling IGF1R IGF-1R IGF1R->MAPK_pathway canonical signaling PI3K PI3K RACK1->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes ADC_Analysis_Workflow cluster_workflow Analytical Workflow for ADC Characterization cluster_intact Intact ADC Analysis cluster_fragment Fragment & Free Drug Analysis cluster_bioanalysis Bioanalysis in Matrix start ADC Sample (e.g., EC1169) hic HIC Analysis start->hic reduction Reduction & Denaturation start->reduction lcms LC-MS/MS Analysis start->lcms dar Determine Average DAR & Distribution hic->dar rphplc RP-HPLC Analysis reduction->rphplc free_drug Quantify Free Linker-Payload rphplc->free_drug drug_dist Drug Load Distribution on Heavy & Light Chains rphplc->drug_dist payload_quant Quantify Released Payload lcms->payload_quant

References

A Comparative Guide to the Pharmacokinetics of Antibody-Drug Conjugates with Varied Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting the antibody to the cytotoxic payload is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their pharmacokinetic (PK) profile, efficacy, and toxicity. The choice of linker technology—primarily categorized as cleavable or non-cleavable—determines the payload release mechanism and significantly impacts the ADC's stability in circulation and its therapeutic window. This guide provides an objective comparison of the pharmacokinetics of ADCs with different linker types, supported by experimental data, to inform rational ADC design and development.

Linker Technologies: A Comparative Overview

ADCs utilize two primary classes of linkers, each with distinct advantages and disadvantages that affect the overall disposition of the conjugate.[1][2]

  • Cleavable Linkers: These are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cell by specific triggers.[3] This allows for the release of the unmodified payload, which can then exert its cytotoxic effect. A key advantage of this approach is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[4] However, premature cleavage in circulation can lead to off-target toxicity.[3] Common cleavable linker types include:

    • Enzyme-sensitive linkers (e.g., valine-citrulline): These are cleaved by proteases, such as cathepsins, which are often upregulated in the lysosomal compartment of tumor cells.[5]

    • pH-sensitive linkers (e.g., hydrazones): These exploit the acidic environment of endosomes and lysosomes to trigger payload release.[1]

    • Redox-sensitive linkers (e.g., disulfide): These are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione than the bloodstream.[1]

  • Non-Cleavable Linkers: These form a stable covalent bond, typically a thioether bond, between the antibody and the payload.[4][6] Payload release occurs only after the ADC is internalized and the antibody backbone is completely degraded by lysosomal proteases.[6] This results in the release of the payload still attached to the linker and a single amino acid residue.[2] The primary advantage of non-cleavable linkers is their high plasma stability, which minimizes off-target toxicity and can lead to a wider therapeutic window.[6] However, the resulting charged payload-amino acid complex is generally not membrane-permeable, limiting the bystander effect.[7]

Comparative Pharmacokinetic Data

The choice of linker has a direct impact on the pharmacokinetic parameters of an ADC, including its clearance (CL), volume of distribution (Vd), half-life (t½), and overall exposure (AUC). The following tables summarize representative preclinical pharmacokinetic data for ADCs with different linker technologies. It is important to note that direct comparisons across different studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, animal model, and analytical methods used.

Table 1: Comparative Pharmacokinetic Parameters of Anti-HER2 ADCs with Cleavable and Non-Cleavable Linkers in Mice

ADC ConstructLinker TypeLinker ChemistryClearance (mL/day/kg)Predominant Elimination Half-Life (days)Reference
Anti-HER2-SPDP-DM1CleavableDisulfide (less hindered)HigherShorter[1]
Anti-HER2-SPP-DM1CleavableDisulfide[1]
Anti-HER2-SSNPP-DM3CleavableDisulfide[1]
Anti-HER2-SSNPP-DM4CleavableDisulfide (more hindered)LowerLonger[1]
Anti-HER2-MCC-DM1Non-cleavableThioetherSimilar to most hindered disulfideSimilar to most hindered disulfide[1]

This table illustrates the trend of decreasing clearance and increasing half-life with increased stability of the disulfide linker. The non-cleavable thioether linker exhibits pharmacokinetics similar to the most stable disulfide linker.

Table 2: Pharmacokinetic Parameters of Trastuzumab-Based ADCs in Rats

ADC ConstructLinker TypeLinker-PayloadDose (mg/kg)CL (mL/day/kg)Vss (mL/kg)t½ (days)AUC (µg*day/mL)Reference
T-DM1 (Kadcyla®) Non-cleavableMCC-DM12011.287.84.81785.7[8]
Trastuzumab-vc-MMAE CleavableValine-Citrulline-MMAE1018.9 (Total Ab)88.5 (Total Ab)4.9 (Total Ab)530 (Total Ab)[9]

This table provides a comparison of a non-cleavable (T-DM1) and a cleavable (Trastuzumab-vc-MMAE) ADC. Note that the parameters for Trastuzumab-vc-MMAE are for the total antibody, as presented in the source.

Experimental Protocols

Accurate assessment of ADC pharmacokinetics relies on robust and well-defined experimental protocols. Below are outlines of key methodologies.

Murine Pharmacokinetic Study
  • Objective: To determine the pharmacokinetic profile of an ADC in a murine model.

  • Animal Model: Female athymic nude mice bearing tumor xenografts (e.g., NCI-N87).

  • Procedure:

    • Dosing: A single intravenous (IV) dose of the ADC is administered to the mice, typically via the tail vein.[10]

    • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours post-dose) from the saphenous or submandibular vein.[10]

    • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

    • Bioanalysis: The concentrations of total antibody, conjugated antibody (ADC), and/or free payload in the plasma samples are quantified using validated bioanalytical methods such as ELISA or LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters (CL, Vd, t½, AUC) are calculated using non-compartmental analysis of the plasma concentration-time data.

In Vitro Plasma Stability Assay
  • Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma from different species.

  • Procedure:

    • Incubation: The ADC is incubated in plasma (e.g., mouse, rat, cynomolgus monkey, human) at 37°C for a specified period (e.g., up to 7 days).

    • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Quantification: The amount of intact ADC and released payload in the aliquots is quantified. This is often done by measuring the drug-to-antibody ratio (DAR) over time using LC-MS.

  • Reference: [11]

Bioanalytical Methods for Quantification
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Principle: ELISA is a ligand-binding assay commonly used to quantify the total antibody and conjugated antibody (ADC) concentrations in plasma.

    • General Protocol:

      • A microtiter plate is coated with the target antigen or an anti-human IgG antibody.

      • Plasma samples containing the ADC are added to the wells.

      • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

      • A substrate is added, which is converted by the enzyme to produce a detectable signal.

      • The signal intensity is proportional to the concentration of the ADC in the sample.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Principle: LC-MS/MS is a highly sensitive and specific method used to quantify the free payload and to determine the drug-to-antibody ratio (DAR).

    • General Protocol for Free Payload:

      • Plasma proteins are precipitated using an organic solvent.

      • The supernatant containing the small molecule payload is separated by liquid chromatography.

      • The payload is detected and quantified by mass spectrometry.

    • General Protocol for DAR Measurement: The intact or partially digested ADC is analyzed by LC-MS to determine the distribution of different drug-loaded species.

Visualizing ADC Disposition and Analysis

The following diagrams illustrate the key concepts in ADC pharmacokinetics and the workflows for their analysis.

ADC_Pharmacokinetics_and_Metabolism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment & Cell ADC Intact ADC Free_Payload Prematurely Released Payload ADC->Free_Payload Linker Cleavage Deconjugated_Ab Deconjugated Antibody ADC->Deconjugated_Ab Deconjugation Internalized_ADC Internalized ADC (Endosome/Lysosome) ADC->Internalized_ADC Tumor Targeting & Internalization Released_Payload Intracellular Released Payload Internalized_ADC->Released_Payload Linker Cleavage/ Antibody Degradation Degraded_Ab Degraded Antibody Internalized_ADC->Degraded_Ab Antibody Catabolism

Caption: General overview of ADC disposition in vivo.

Experimental_Workflow_PK_Analysis cluster_in_vivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis animal_dosing Animal Dosing (e.g., IV in mice) blood_sampling Serial Blood Sampling animal_dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep elisa ELISA (Total Ab, ADC) plasma_prep->elisa lcms LC-MS/MS (Free Payload, DAR) plasma_prep->lcms pk_modeling Pharmacokinetic Modeling (NCA) elisa->pk_modeling lcms->pk_modeling parameter_estimation Estimation of PK Parameters (CL, Vd, t½, AUC) pk_modeling->parameter_estimation

Caption: Experimental workflow for preclinical ADC pharmacokinetic analysis.

Conclusion

The pharmacokinetic properties of an ADC are intricately linked to the stability and cleavage characteristics of its linker. Non-cleavable linkers generally confer greater stability in circulation, leading to lower clearance and a longer half-life, which can improve the safety profile by reducing off-target toxicities.[6] Conversely, cleavable linkers, while potentially having higher clearance due to premature drug release, offer the advantage of a bystander effect, which can be crucial for treating heterogeneous tumors.[4] The rational design of ADCs, therefore, requires a careful balance between linker stability and efficient payload release at the target site. The experimental protocols and analytical methods outlined in this guide provide a framework for the comprehensive evaluation of the pharmacokinetic profiles of novel ADC candidates, ultimately enabling the selection of constructs with the most promising therapeutic potential.

References

Safety Operating Guide

Essential Procedures for Laboratory Chemical Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific handling and disposal procedures for a substance identified as "EC1167" could not be located in publicly available safety documentation. The information provided below is a general guide for safe laboratory chemical disposal. It is imperative to locate the specific Safety Data Sheet (SDS) for any chemical before handling or disposal to ensure safety and regulatory compliance. The SDS, provided by the chemical manufacturer, contains critical information on hazards, handling, storage, and disposal.[1]

Immediate Safety and Logistical Plan

Proper chemical waste management is crucial for protecting personnel, the environment, and ensuring regulatory compliance.[2] Improper disposal can lead to hazardous reactions, environmental contamination, and significant penalties.[2] The following steps provide a systematic approach to chemical waste disposal in a research environment.

Step 1: Waste Identification and Characterization Before disposal, a chemical must be properly identified. Never dispose of unknown chemicals.[3] Consult the Safety Data Sheet (SDS) to understand the chemical's properties and hazards. The Resource Conservation and Recovery Act (RCRA) governs hazardous waste, and it is the generator's responsibility to determine if a waste is hazardous.[2][4]

Step 2: Segregation of Chemical Waste Proper segregation is a critical step to prevent dangerous reactions. Incompatible chemicals must be stored separately, using physical barriers or secondary containment.[2][5][6] Mixing hazardous and non-hazardous waste increases the volume and cost of disposal.[6][7]

Key segregation categories include:

  • Halogenated vs. Non-halogenated Solvents: These are often disposed of differently and have varying disposal costs.[6]

  • Acids and Bases: Collect acids and bases in separate, designated containers.[7] Never mix strong acids with bases or other reactive chemicals.

  • Oxidizers and Reducers: Keep oxidizing agents separate from organic materials and reducing agents.[8]

  • Water-Reactive Chemicals: Store these in a dry environment, away from all aqueous solutions.[8]

  • Toxic or "P-listed" Wastes: These acutely hazardous wastes have stringent accumulation limits (e.g., 1 quart) and must be managed carefully.[9]

Step 3: Use of Appropriate Waste Containers Waste must be collected in containers that are compatible with the chemical.[2][5] For example, acids should not be stored in metal containers.[8]

Container requirements:

  • Compatibility: The container material must not react with the waste.

  • Condition: Containers must be in good condition, free of leaks or damage.[2]

  • Labeling: All containers must be clearly labeled with the full chemical name(s) and associated hazards. Do not use abbreviations.[1][10]

  • Closure: Containers must be kept securely closed except when adding waste.[2][5][6]

Step 4: Storage and Accumulation Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for storing waste.[8][9] This area should be at or near the point of generation.[9] All liquid hazardous waste must be stored in secondary containment to prevent spills from reaching drains.[5][6] Adhere to institutional limits on the volume of waste stored in the lab (e.g., typically no more than 55 gallons).[9]

Step 5: Arranging for Disposal Do not dispose of hazardous chemicals in the regular trash or down the sewer drain.[5][6] Your institution's Environmental Health and Safety (EHS) department will have a specific program for collecting and disposing of chemical waste.[5][6] Schedule regular waste pickups to avoid exceeding storage limits.[5]

General Chemical Hazard and Disposal Summary

The appropriate disposal route for a chemical is determined by its specific hazards. The table below summarizes general disposal considerations for common hazard classes.

Hazard ClassificationGeneral Disposal Considerations
Corrosive (Acids/Bases) Collect in designated, compatible containers. Segregate acids from bases and other reactive materials. Neutralization may be permissible for dilute, non-toxic solutions if part of an approved lab protocol, but concentrated corrosives must be disposed of as hazardous waste.[7][11][12]
Ignitable/Flammable Collect in sealed, appropriate containers. Store away from heat, sparks, or open flames. Do not evaporate as a method of disposal.[6]
Oxidizer Segregate from flammable, combustible, and organic materials to prevent fire or explosion.
Toxic (Acute/Chronic) Must be collected as hazardous waste. "Acutely hazardous" (P-listed) wastes have very strict accumulation limits.[9]
Reactive Includes water-reactive, air-reactive, and shock-sensitive chemicals. Requires special handling and must be segregated from incompatible materials. Consult EHS for specific disposal protocols.[8]
Non-Hazardous Some non-hazardous, water-soluble liquids may be approved for drain disposal with plenty of water, subject to local regulations and institutional approval.[11][13][14] Non-hazardous solids may be disposable in regular trash if approved.[13][14] Always obtain approval from EHS first.

Experimental Protocols

Specific experimental protocols for the neutralization or deactivation of This compound cannot be provided without its Safety Data Sheet. For general procedures, such as the neutralization of simple acids and bases, follow these steps only if approved by your institution's EHS department as part of a standard operating procedure.

General Acid-Base Neutralization Protocol:

  • Work in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • If the acid or base is concentrated, dilute it to less than 10% by slowly adding it to a large volume of cold water.[7]

  • For acid neutralization, slowly add a weak base (e.g., sodium bicarbonate) to the diluted acid solution while stirring.[7]

  • For base neutralization, slowly add a weak acid to the diluted base solution while stirring.

  • Monitor the pH of the solution. The target pH is typically between 6 and 9.[12]

  • Allow the solution to cool, as neutralization reactions can generate heat.[11]

  • If the resulting solution is non-hazardous and approved for drain disposal, flush it down the sanitary sewer with at least 20 parts water.[11]

Caution: This is a generalized protocol. The neutralization of certain acids or bases may produce toxic gases or insoluble precipitates that must be handled as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for proper chemical waste disposal in a laboratory setting.

G cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_hazardous Hazardous Waste Pathway cluster_nonhazardous Non-Hazardous Waste Pathway start Chemical Waste Generated identify 1. Identify Chemical & Consult Safety Data Sheet (SDS) start->identify is_hazardous Is the waste hazardous (Ignitable, Corrosive, Reactive, Toxic)? identify->is_hazardous segregate 2. Segregate Incompatible Wastes (e.g., Acids, Solvents, Oxidizers) is_hazardous->segregate Yes ehs_approval Obtain EHS Approval for Non-Hazardous Disposal is_hazardous->ehs_approval No container 3. Collect in Labeled, Compatible Container segregate->container store 4. Store in Secondary Containment in Satellite Accumulation Area container->store pickup 5. Arrange for EHS Hazardous Waste Pickup store->pickup end_node Proper Disposal Complete pickup->end_node ehs_approval->segregate Approval Denied/ Treat as Hazardous drain Drain Disposal (If liquid, water-soluble, pH neutral) ehs_approval->drain Approved for Drain trash Trash Disposal (If solid & approved) ehs_approval->trash Approved for Trash drain->end_node trash->end_node

Caption: Decision workflow for laboratory chemical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling EC1167

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cutting-edge oncology research, the proper handling of potent compounds is paramount. This guide provides essential safety and logistical information for the ADC linker EC1167, ensuring the protection of laboratory personnel and the integrity of your experiments. This compound is a linker utilized in the synthesis of the prostate-specific membrane antigen (PSMA)-targeting tubulysin conjugate, EC1169, which has shown potential in treating metastatic, castration-resistant prostate cancer.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound, a comprehensive approach to personal protective equipment is critical. The following table summarizes the recommended PPE based on safety data sheet analysis and best practices for handling potent cytotoxic compounds.

PPE CategoryItemSpecification
Hand Protection GlovesDouble gloving with chemotherapy-rated nitrile gloves is recommended.
Eye Protection Safety Glasses/GogglesChemical splash goggles should be worn to protect against splashes.
Body Protection Lab Coat/GownA disposable, fluid-resistant gown provides a necessary barrier.
Respiratory Protection RespiratorAn N95 respirator or higher is advised, particularly when handling the powdered form or if there is a risk of aerosolization.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for the safe handling of this compound. The following step-by-step guidance outlines the key phases of the handling process.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. This compound should be stored at -20°C, protected from light, and kept under a nitrogen atmosphere.[1]

Handling and Preparation of Solutions

All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure. When preparing solutions, ensure adequate ventilation and wear the appropriate PPE. For extended storage of stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month, always protected from light and under a nitrogen atmosphere.[1]

Spill Management

In the event of a spill, immediately evacuate the area and alert others. Wearing full PPE, contain the spill using a chemotherapy spill kit. For liquid spills, use absorbent pads. For solid spills, gently cover with a damp absorbent pad to prevent the generation of dust. Clean the area with a detergent solution, working from the outer edge of the spill inwards.

Disposal Plan: Inactivation and Segregation

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Chemical Inactivation: While specific inactivation procedures for this compound are not detailed, a recommended best practice for the tubulysin class of compounds involves hydrolysis of the C-11 acetate group, which significantly reduces cytotoxicity. This can be achieved by treating the waste with a 1M NaOH solution.

Waste Segregation and Disposal:

  • Liquid Waste: Collect all liquid waste containing this compound, including the inactivation solution, in a clearly labeled, sealed, and leak-proof container designated for "Cytotoxic Liquid Waste."

  • Solid Waste: All solid waste, such as contaminated vials, pipette tips, and PPE, should be rinsed with a 1M NaOH solution (if safe and feasible), with the rinse collected as liquid cytotoxic waste. The solid waste should then be placed in a labeled, puncture-resistant container for cytotoxic solid waste.

All cytotoxic waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration. Never dispose of this compound or contaminated materials in the regular trash or down the drain.

Experimental Workflow for Safe Handling of this compound

EC1167_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup A Don Full PPE B Prepare Designated Workspace (Fume Hood/BSC) A->B C Retrieve this compound from -20°C Storage B->C D Weigh/Prepare Solution C->D E Perform Experiment D->E F Inactivate Waste (1M NaOH) E->F G Segregate Liquid & Solid Cytotoxic Waste F->G H Store in Labeled, Sealed Containers G->H I Decontaminate Workspace H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.